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  • Product: 1,1'-Bi-2-naphthyl dimethanesulfonate
  • CAS: 182568-57-6

Core Science & Biosynthesis

Foundational

"chiroptical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate"

An In-Depth Technical Guide to the Chiroptical Properties of 1,1'-Bi-2-naphthyl Dimethanesulfonate Abstract This technical guide provides a comprehensive overview of the chiroptical properties of 1,1'-Bi-2-naphthyl dimet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiroptical Properties of 1,1'-Bi-2-naphthyl Dimethanesulfonate

Abstract

This technical guide provides a comprehensive overview of the chiroptical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate, an axially chiral molecule derived from the renowned 1,1'-Bi-2-naphthol (BINOL) scaffold. Addressed to researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with experimental methodologies and computational approaches. We delve into the structural origins of its chirality, the theoretical underpinnings of Electronic and Vibrational Circular Dichroism (ECD and VCD), detailed protocols for both experimental measurement and computational prediction, and the influence of its unique electronic features on its spectroscopic signature. While direct literature on the dimethanesulfonate derivative is sparse, this guide draws authoritative parallels from its close analogue, 1,1'-Bi-2-naphthyl bis(trifluoromethanesulfonate), and the extensive knowledge base of the parent BINOL molecule to provide a robust and scientifically grounded analysis.

Introduction: The Significance of Axially Chiral BINOL Derivatives

The 1,1'-binaphthyl scaffold is a cornerstone of modern stereochemistry and asymmetric catalysis.[1][2] Unlike molecules with point chirality (a stereogenic carbon atom), 1,1'-Bi-2-naphthol (BINOL) and its derivatives exhibit axial chirality due to hindered rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings.[3] This restricted rotation gives rise to two stable, non-superimposable mirror-image enantiomers, (R) and (S), which are stable against racemization at room temperature.[1][4]

The derivatization of BINOL's hydroxyl groups is a critical strategy for tuning its steric and electronic properties for specific applications, such as in the design of chiral ligands for transition-metal catalysts, chiral Brønsted acids, and fluorescent sensors.[3][5] The subject of this guide, 1,1'-Bi-2-naphthyl dimethanesulfonate (henceforth BINOL-DM), replaces the hydroxyl protons with methanesulfonyl (mesyl) groups. This modification significantly alters the electronic character of the 2,2'-positions, transforming the electron-donating hydroxyls into powerful electron-withdrawing sulfonate esters. This electronic perturbation has profound effects on the molecule's chiroptical response, which serves as a sensitive probe of its three-dimensional structure.

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, provides an exquisitely detailed fingerprint of its stereochemistry. The two primary techniques discussed herein are:

  • Electronic Circular Dichroism (ECD): Measures differential absorption of light in the UV-Visible range, probing electronic transitions between molecular orbitals.

  • Vibrational Circular Dichroism (VCD): Measures differential absorption in the infrared range, probing the vibrational modes of the molecule. VCD is particularly sensitive to the absolute configuration of the entire molecular framework.[6]

Understanding the chiroptical properties of BINOL-DM is paramount for confirming its absolute configuration, assessing its enantiomeric purity, and elucidating its conformational behavior in solution—critical data points for its application in enantioselective processes.[7]

Synthesis and Stereochemical Integrity

The synthesis of enantiopure BINOL-DM begins with the preparation and resolution of its precursor, racemic BINOL.

Synthesis and Resolution of (R)- and (S)-BINOL

Racemic BINOL is typically synthesized via an oxidative coupling of 2-naphthol using a metal oxidant like iron(III) chloride or copper(II) chloride.[8][9] The resulting racemate must then be resolved to obtain the individual enantiomers. Several effective resolution methods exist, including:

  • Diastereomeric Salt Formation: Co-crystallization with a chiral resolving agent, such as an N-benzylcinchonidinium salt, which selectively crystallizes with one enantiomer.[1]

  • Enzymatic Resolution: Esterification of racemic BINOL, followed by enantioselective hydrolysis of the diester by an enzyme like cholesterol esterase, which preferentially acts on one enantiomer, allowing for separation.[10]

  • Chiral Chromatography: Separation of the enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[8]

The success of these methods allows for access to both (R)- and (S)-BINOL with very high enantiomeric excess (>99% ee).[8]

Synthesis of 1,1'-Bi-2-naphthyl Dimethanesulfonate

With enantiopure BINOL in hand, the synthesis of BINOL-DM is a straightforward esterification. The causality behind this choice is the high reactivity of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base.

Protocol: Synthesis of (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate

  • To a stirred solution of (S)-BINOL (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq.).

  • Slowly add methanesulfonyl chloride (2.2 eq.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-BINOL-DM as a white solid.

  • Confirm structural integrity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The chiroptical integrity should be confirmed by comparing its specific rotation or CD spectrum to established values or through computational analysis.

G cluster_0 Part 1: BINOL Preparation cluster_1 Part 2: Derivatization cluster_2 Part 3: Analysis 2-Naphthol 2-Naphthol rac-BINOL rac-BINOL 2-Naphthol->rac-BINOL FeCl₃ Oxidative Coupling (S)-BINOL (S)-BINOL rac-BINOL->(S)-BINOL Enzymatic Resolution (R)-BINOL (R)-BINOL rac-BINOL->(R)-BINOL Diastereomeric Crystallization (S)-BINOL-DM (S)-BINOL-DM (S)-BINOL->(S)-BINOL-DM CH₃SO₂Cl, Et₃N, DCM Spectroscopy Spectroscopy (S)-BINOL-DM->Spectroscopy Characterize NMR NMR Spectroscopy->NMR MS MS Spectroscopy->MS CD / VCD CD / VCD Spectroscopy->CD / VCD

Caption: Synthetic workflow from 2-naphthol to enantiopure BINOL-DM.

Experimental and Computational Chiroptical Analysis

The core of understanding BINOL-DM lies in the synergy between experimental spectroscopy and theoretical computation. The absolute configuration is reliably assigned by comparing the experimental CD or VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., the (R) configuration). A match confirms the assignment.[4][11]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD provides a rich, detailed fingerprint of a molecule's stereochemistry. A landmark study on various BINOL derivatives, including the structurally analogous 1,1'-bi-2-naphthol bis(trifluoromethanesulfonate) , demonstrated the power of VCD.[4] The binaphthyl core acts as a chiral chromophore, producing strong VCD signals due to the hindered rotation.[4][11]

Key Insights from VCD Analysis of BINOL Derivatives:

  • Conformational Sensitivity: The VCD spectrum is highly sensitive to the dihedral angle (θ) between the two naphthalene planes. For most BINOL derivatives, this angle is found to be near 90°.[4][11]

  • Functional Group Contribution: The vibrational bands of the sulfonate groups can be clearly distinguished from those of the binaphthyl skeleton. The bulky and highly polar triflate groups were observed to cause significant repulsion, influencing the local geometry.[4] A similar effect is expected for the mesylate groups in BINOL-DM.

  • Spectral Features: The (S)- and (R)-enantiomers produce VCD spectra that are nearly perfect mirror images, while their standard IR absorption spectra are identical. This provides an unambiguous method for distinguishing enantiomers.[4]

Experimental Protocol: VCD Measurement

  • Sample Preparation: Prepare a solution of the enantiopure BINOL-DM sample (e.g., 5-10 mg/mL) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as solvent-solute interactions can influence conformation.[12]

  • Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Data Acquisition: Record the spectrum in the mid-IR region (e.g., 2000-900 cm⁻¹). Acquire spectra for the solvent, the racemic mixture (as a baseline), and both enantiomers if available.

  • Processing: Subtract the solvent spectrum from the sample spectrum. The racemate spectrum should be null (or near-null), confirming the absence of artifacts. The spectra of the two enantiomers should be mirror images.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD probes the chiral environment of electronic chromophores. The naphthalene rings of BINOL-DM constitute the primary chromophores. The ECD spectrum is characterized by Cotton effects—positive or negative bands corresponding to electronic transitions.

Key Insights from ECD Analysis of BINOL Derivatives:

  • Exciton Coupling: The ECD spectrum of BINOL derivatives is often dominated by exciton coupling between the electronic transition moments of the two naphthalene rings. The sign of the Cotton effects is directly related to the helical twist (P or M helicity) of the binaphthyl system.

  • Solvent Effects: ECD spectra can be sensitive to solvent polarity, which can alter the energy of electronic transitions and, in some cases, the average dihedral angle in solution.[13]

  • Predictive Power: While less structurally detailed than VCD, ECD is a rapid and highly sensitive technique for assigning absolute configuration and determining enantiomeric purity.[7] For BINOL, the (R)-enantiomer typically shows a negative band around 240 nm and a positive one around 226 nm.[13]

Computational Workflow for Spectral Prediction

Quantum chemical calculations are indispensable for interpreting chiroptical spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice.[4][11]

G cluster_workflow Computational Prediction Workflow start 1. Initial Structure (e.g., (R)-BINOL-DM) conf_search 2. Conformational Search (Molecular Mechanics / Semi-empirical) start->conf_search dft_opt 3. DFT Optimization (e.g., B3LYP/6-31G*) Identify low-energy conformers conf_search->dft_opt freq_calc 4. Frequency Calculation (DFT, same level) Confirm minima, get IR/VCD data dft_opt->freq_calc td_dft 5. TD-DFT Calculation (e.g., CAM-B3LYP/aug-cc-pVDZ) Get ECD data dft_opt->td_dft boltzmann 6. Boltzmann Averaging Weight spectra by conformer energy freq_calc->boltzmann td_dft->boltzmann final_spec 7. Final Predicted Spectrum (VCD and ECD) boltzmann->final_spec

Caption: A self-validating computational workflow for predicting chiroptical spectra.

Protocol: DFT/TD-DFT Calculation of VCD and ECD Spectra

  • Conformational Analysis: The most critical step is to locate all relevant low-energy conformers. The dihedral angle is the primary degree of freedom. Perform a relaxed scan of the C2-C1-C1'-C2' dihedral angle using a lower level of theory to identify energy minima.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT, for example, with the B3LYP functional and a 6-31G(d) basis set.[6]

  • Vibrational Analysis: Perform a frequency calculation at the same level of theory for each optimized conformer. This yields the IR and VCD spectra for each conformer and confirms they are true minima (no imaginary frequencies). A reliable level for VCD simulation is the BPW91/6-31G** level.[4]

  • ECD Calculation: Using the optimized geometries, perform a TD-DFT calculation (e.g., CAM-B3LYP/aug-cc-pVDZ) including a solvent model (like PCM) to obtain the electronic transition energies and rotational strengths for the ECD spectrum.[14]

  • Spectral Averaging: Calculate the relative free energies of the conformers from the frequency calculations. Generate the final predicted VCD and ECD spectra by averaging the spectra of the individual conformers, weighted according to their Boltzmann population at the experimental temperature.

  • Comparison: Compare the final computed spectrum with the experimental one. A good match in the sign and relative intensity of the key bands allows for a confident assignment of the absolute configuration.

Structure-Property Relationships

The chiroptical properties of BINOL-DM are governed by a delicate interplay of its structural and electronic features.

PropertyInfluence on Chiroptical SignatureRationale
Dihedral Angle (θ) Primary determinant of ECD exciton coupling and VCD intensity.The angle dictates the spatial relationship between the two naphthalene chromophores. A larger deviation from 90° can increase exciton coupling. VCD intensities are directly related to the molecular geometry that defines the vibrational motions.[4][11]
Electron-Withdrawing Sulfonate Groups Shifts electronic transitions (UV absorption) to different wavelengths; introduces new, intense IR and VCD bands.The -OSO₂CH₃ groups are strong σ- and π-acceptors, lowering the energy of the naphthalene LUMO. Their S=O and S-O stretching vibrations are strong IR absorbers and are located in a chiral environment, leading to strong VCD signals.[4]
Molecular Symmetry The C₂-symmetry of BINOL-DM simplifies the spectra and often leads to more intense VCD signals compared to C₁-symmetric derivatives.For C₂-symmetric molecules, vibrational modes can be symmetric or asymmetric with respect to the C₂ axis, leading to distinct and often strong VCD couplets.[4][11]
Solvent Environment Can cause shifts in band positions and intensities in both ECD and VCD spectra.Polar solvents can stabilize different ground-state conformations or alter the energies of electronic excited states, modulating the observed spectra.[12][13]

Applications in Drug Development and Asymmetric Catalysis

The utility of BINOL derivatives is vast, and the principles governing their chiroptical properties are central to their function.

  • Asymmetric Catalysis: Enantiopure BINOL derivatives are preeminent ligands in asymmetric catalysis.[15] The well-defined chiral pocket created by the binaphthyl scaffold is essential for inducing stereoselectivity in reactions. BINOL-DM, with its modified electronic properties, could serve as a ligand for Lewis acids, where the electron-withdrawing nature of the sulfonates would make the coordinating metal center more Lewis acidic. Chiroptical methods (ECD/VCD) are crucial for confirming the stereochemical integrity of the ligand before, during, and after the catalytic cycle.[16]

  • Chiral Probes and Sensors: The chiroptical response of BINOL derivatives can change upon binding to an analyte. This principle is used to design sensors for determining the enantiomeric excess of other chiral molecules.[17]

  • Drug Development: Many pharmaceuticals are chiral, and often only one enantiomer provides the therapeutic effect while the other may be inactive or harmful. Chiroptical spectroscopy is a powerful, non-destructive tool for confirming the absolute configuration and enantiopurity of drug candidates and final products, as mandated by regulatory agencies.[7][18]

Conclusion

1,1'-Bi-2-naphthyl dimethanesulfonate represents a synthetically accessible and electronically distinct member of the esteemed BINOL family. Its chiroptical properties, characterized by strong ECD and VCD signals, are a direct manifestation of its rigid, axially chiral C₂-symmetric structure. The electron-withdrawing nature of the dimethanesulfonate groups introduces unique vibrational and electronic signatures that can be leveraged in catalyst and materials design. This guide has outlined the essential synergy between synthesis, experimental spectroscopy, and quantum chemical computation required to fully characterize and exploit these properties. The robust methodologies established for analogous BINOL derivatives provide a clear and reliable roadmap for researchers seeking to investigate BINOL-DM, ensuring its correct stereochemical assignment and paving the way for its rational application in the fields of asymmetric synthesis and materials science.

References

  • Setnička, V., Urbanová, M., Bouř, P., Král, V., & Volka, K. (2001). Vibrational Circular Dichroism of 1,1′-Binaphthyl Derivatives: Experimental and Theoretical Study. The Journal of Physical Chemistry A, 105(39), 8931–8938. [Link]

  • Gholami, M., et al. (2022). BINOL-Based Chiral Macrocycles and Cages. ResearchGate. [Link]

  • Antilla, J. C., et al. (2017). Pyro-Borates, Spiro-Borates, and Boroxinates of BINOL Assembly, Structures, and Reactivity. MSU Chemistry. [Link]

  • Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643–6689. [Link]

  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Wikipedia. [Link]

  • Wilson, D. R., & Whitesides, G. M. (1979). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses, 59, 20. [Link]

  • Bennet, N., & Cornely, K. (2003). Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy. Academia.edu. [Link]

  • Claramunt, R. M., et al. (2020). Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent BINOL-Based Boron Chelates. MDPI. [Link]

  • Setnička, V., Urbanová, M., Bouř, P., Král, V., & Volka, K. (2001). Vibrational Circular Dichroism of 1,1'-Binaphthyl Derivatives: Experimental and Theoretical Study. ResearchGate. [Link]

  • Theoretical studies on the vibrationally-resolved absorption and ECD spectra of two one-dimensional bay-substituted chiral perylene diimides. (n.d.). ChemRxiv. [Link]

  • Brackman, D. K. (1985). Process for the preparation of 1,1'-bi-2-naphthols.
  • Dezhahang, Z., Merten, C., Poopari, M., & Xu, Y. (2012). Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution. Dalton Transactions, 41(35), 10817–10824. [Link]

  • Pu, L. (2024). Regioselective Substitution of BINOL. PubMed - NIH. [Link]

  • Binol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Polavarapu, P. L., et al. (2007). Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol. PubMed. [Link]

  • Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. (n.d.). RSC Publishing. [Link]

  • ECD spectra of binaphthols 1 (a) and 2 (b) in different solvents. (n.d.). ResearchGate. [Link]

  • A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. (2014). RSIS International. [Link]

  • Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–898. [Link]

  • Smith, S. W., & Rajakaruna, G. (2020). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 25(17), 3841. [Link]

  • Nicu, V. P., Baerends, E. J., & Polavarapu, P. L. (2012). Understanding solvent effects in vibrational circular dichroism spectra: [1,1'-binaphthalene]-2,2'-diol in dichloromethane, acetonitrile, and dimethyl sulfoxide solvents. Semantic Scholar. [Link]

  • de Oliveira, G. A. R., et al. (2024). Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation. Chirality, 36(5), e23675. [Link]

Sources

Exploratory

Technical Profile: (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate (CAS 871231-47-9)

Topic: CAS number 871231-47-9 properties and uses Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary (S)-1,1'-Bi-2-naphthyl dimethanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 871231-47-9 properties and uses Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

(S)-1,1'-Bi-2-naphthyl dimethanesulfonate (CAS 871231-47-9), often referred to as (S)-BINOL Dimesylate , is a high-value chiral intermediate used primarily in the asymmetric synthesis of organophosphorus ligands.[1] It serves as a robust, cost-effective electrophilic scaffold derived from (S)-BINOL.[1]

Unlike its more reactive counterpart, the triflate ester (CAS 128544-05-8), the dimesylate offers enhanced stability and lower raw material costs while retaining the critical axial chirality required for the synthesis of (S)-BINAP and related atropisomeric ligands.[1] This guide details its physicochemical properties, mechanistic utility in cross-coupling reactions, and specific protocols for its synthesis and application.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Structure[1]
  • IUPAC Name: (S)-1,1'-Binaphthalene-2,2'-diyl dimethanesulfonate[1]

  • Common Names: (S)-BINOL Dimesylate; (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl[1]

  • Molecular Formula: C₂₂H₁₈O₆S₂[1]

  • Molecular Weight: 442.51 g/mol [1]

  • Chirality: Axial (Atropisomerism)[1][2]

Key Properties Table[1]
PropertyValueNotes
Appearance White to off-white crystalline powderHigh purity forms are colorless crystals.[1]
Melting Point 188–192 °CDistinctly higher than the triflate analog.[1]
Solubility Soluble in DCM, THF, Toluene, DMFLimited solubility in alcohols/water.
Stability Moisture stable; hydrolytically stable at neutral pHMore robust than triflates; long shelf-life.[1]
Specific Rotation

to

(c=1, THF)

Mechanism of Action: The Electrophilic Scaffold

The utility of CAS 871231-47-9 lies in its ability to function as a chiral electrophile .[1] The transformation of the hydroxyl groups of (S)-BINOL into methanesulfonate (mesylate) esters activates the C-O bond for transition-metal-catalyzed cross-coupling.[1]

Chemical Activation Principle[1]
  • Leaving Group Transformation: The poor leaving group (-OH) is converted into the mesylate (-OMs), a good leaving group (

    
     of conjugate acid 
    
    
    
    ).[1]
  • Stereochemical Retention: The rigid binaphthyl backbone prevents rotation around the 1,1'-bond under standard reaction conditions.[1] Consequently, nucleophilic substitution (e.g., with phosphines) proceeds with high fidelity, preserving the (S)-configuration.[1]

  • Reactivity Tuning: While less reactive than the triflate towards oxidative addition with Pd(0), the mesylate is highly effective with Nickel(II) catalysts, making it a preferred substrate for Ni-catalyzed C-P and C-C bond formations.[1]

Mechanistic Pathway Visualization[1]

Mechanism BINOL (S)-BINOL (Nucleophile) Activation Activation Step (MsCl / Base) BINOL->Activation Sulfonylation Mesylate (S)-BINOL Dimesylate (Chiral Electrophile) CAS 871231-47-9 Activation->Mesylate Formation of C-OMs bond Coupling Ni-Catalyzed Coupling (HPPh2 or Ph2P(O)H) Mesylate->Coupling Oxidative Addition (Ni0/NiII cycle) BINAP (S)-BINAP (Chiral Ligand) Coupling->BINAP Reductive Elimination (Retention of Configuration)

Figure 1: The activation pathway transforming (S)-BINOL into the electrophilic dimesylate and subsequently into the phosphine ligand.[1]

Applications in Drug Development & Synthesis

Primary Application: Synthesis of (S)-BINAP

The most critical use of CAS 871231-47-9 is as the precursor for (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1] BINAP is a "privileged ligand" in drug development, essential for:

  • Noyori Asymmetric Hydrogenation: Synthesis of chiral pharmaceutical intermediates (e.g., Naproxen, statin side-chains).[1]

  • Asymmetric Isomerization: Production of menthol and other terpenes.[1]

Secondary Applications
  • Synthesis of Diamines: Ni-catalyzed amination of the dimesylate yields chiral diamines used as ligands or organocatalysts.[1]

  • Kumada Coupling: Reaction with Grignard reagents to form 2,2'-dialkyl-1,1'-binaphthyls.[1]

  • Cost Reduction: In large-scale manufacturing, replacing triflic anhydride (used to make the triflate) with methanesulfonyl chloride (to make the mesylate) significantly reduces Cost of Goods Sold (COGS).[1]

Experimental Protocols

Protocol A: Synthesis of (S)-BINOL Dimesylate (CAS 871231-47-9)

Objective: High-yield conversion of (S)-BINOL to its dimesylate derivative.[1][3][4]

Reagents:

  • (S)-BINOL (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (3.0 eq)[1]

  • Triethylamine (Et₃N) (4.0 eq)[1]

  • Dichloromethane (DCM) (Solvent, 10 mL/g of BINOL)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with (S)-BINOL and dry DCM under nitrogen atmosphere. Cool to 0°C.[1][5]

  • Base Addition: Add Triethylamine dropwise. The solution may darken slightly.

  • Activation: Add Methanesulfonyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1) for disappearance of BINOL.[1]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Toluene/Hexane or DCM/MeOH to obtain white crystals.

    • Target Yield: >90%[1][3][6]

    • Validation: ¹H NMR should show a sharp singlet around

      
       2.5–2.8 ppm (mesyl methyl group).[1]
      
Protocol B: Synthesis of (S)-BINAPO via Ni-Catalyzed Coupling

Objective: Utilization of the dimesylate to form the phosphine oxide precursor to BINAP.[1]

Reagents:

  • (S)-BINOL Dimesylate (1.0 eq)[1]

  • Diphenylphosphine oxide (Ph₂P(O)H) (2.5 eq)[1]

  • NiCl₂(dppe) (10 mol%)[1]

  • DABCO (4.0 eq)[1]

  • DMF (Solvent, degassed)[1][4]

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine (S)-BINOL Dimesylate, NiCl₂(dppe), and DABCO in dry DMF.

  • Addition: Add Diphenylphosphine oxide.

  • Coupling: Heat the mixture to 100°C for 24–48 hours. The mesylate is less reactive than the triflate, requiring longer reaction times or higher temperatures.

  • Workup: Cool to room temperature. Dilute with water and extract with DCM.[1] Wash organic layers extensively with water to remove DMF.[1]

  • Reduction (Next Step): The resulting (S)-BINAPO (phosphine oxide) is typically reduced immediately using Trichlorosilane (HSiCl₃) and Triethylamine in Xylene to yield the final (S)-BINAP ligand.[1]

Visualization of Synthetic Workflow

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: C-P Bond Formation cluster_2 Step 3: Reduction BINOL (S)-BINOL (Start) MsCl Reagent: MsCl / Et3N BINOL->MsCl Dimesylate (S)-BINOL Dimesylate (CAS 871231-47-9) MsCl->Dimesylate NiCat Catalyst: NiCl2(dppe) / Ph2P(O)H Dimesylate->NiCat BINAPO (S)-BINAPO (Intermediate) NiCat->BINAPO Reductant Reagent: HSiCl3 / Et3N BINAPO->Reductant BINAP (S)-BINAP (Final Product) Reductant->BINAP

Figure 2: Step-by-step synthetic workflow from (S)-BINOL to (S)-BINAP using the dimesylate intermediate.[1][2][7]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Wear standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place. While stable, keeping it under inert atmosphere (Argon/Nitrogen) prolongs shelf life and prevents hydrolysis over long periods.[1]

  • Reactivity: Avoid strong oxidizing agents and strong bases (unless intended for reaction).[1]

References

  • Cai, D., et al. (1999).[1] (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[1][4] Organic Syntheses, 76, 6. (Describes the triflate route, which is the direct analog to the mesylate route).

  • Percec, V., et al. (1995).[1] NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 60(4), 1060–1065. (Establishes the viability of Ni-catalyzed coupling of aryl mesylates).

  • Takaya, H., et al. (1986).[1] Practical synthesis of (R)- or (S)-2,2'-bis(diarylphosphino)-1,1'-binaphthyls (BINAPs). The Journal of Organic Chemistry, 51(5), 629–635. (Foundational work on BINAP synthesis from BINOL derivatives).

  • PubChem Compound Summary. (2025). 1,1'-Binaphthalene-2,2'-diyl dimethanesulfonate. (Chemical structure and property verification). [1]

Sources

Foundational

Mechanism of Action: BINOL-Derived Disulfonimides (DSI) in Asymmetric Catalysis

This technical guide details the mechanism, synthesis, and application of BINOL-derived Disulfonimides (DSIs) and related disulfonates. While often colloquially grouped with "disulfonates," the active catalytic species i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism, synthesis, and application of BINOL-derived Disulfonimides (DSIs) and related disulfonates. While often colloquially grouped with "disulfonates," the active catalytic species in high-performance asymmetric catalysis is predominantly the chiral disulfonimide , a class of strong Brønsted acids pioneered by the groups of List, Jørgensen, and others.

Executive Summary

BINOL-derived disulfonimides (DSIs) represent a pinnacle in the design of chiral Brønsted acid catalysts. Unlike their phosphoric acid (CPA) predecessors, DSIs possess significantly higher acidity (lower


), allowing them to activate less basic substrates such as ketones, weak imines, and silyl enol ethers. The core mechanism relies on Asymmetric Counteranion-Directed Catalysis (ACDC) , where the deprotonated DSI anion forms a tight, structurally rigid ion pair with a cationic intermediate, dictating stereochemical outcomes through steric confinement within the chiral cleft.

Structural & Electronic Basis

The efficacy of DSIs stems from the modification of the classic


-symmetric 1,1'-bi-2-naphthol (BINOL) scaffold.
The Acidity Gap

While chiral phosphoric acids (CPAs) typically exhibit a


 of 12–14 in acetonitrile (MeCN), BINOL-derived disulfonimides are significantly more acidic, with estimated 

values in the range of 1–4 in MeCN. This acidity enhancement of ~10 orders of magnitude is driven by the high electron-withdrawing capacity of the disulfonylimide motif (

), which delocalizes the negative charge of the conjugate base across two sulfonyl groups.
The Chiral Cleft

The 3,3'-substituents on the BINOL backbone are critical. In DSIs, these groups extend the "chiral wall," creating a deep, confined binding pocket.

  • Proximal Sterics: Substituents at the 3,3'-positions (e.g., 2,4,6-triisopropylphenyl) prevent non-selective background reactions.

  • Remote Sterics: Large aromatic wings shield the active site, ensuring that only one face of the electrophile is accessible.

Quantitative Comparison
FeatureChiral Phosphoric Acid (CPA)Chiral Disulfonimide (DSI)
Active Motif


Acidity (MeCN)


Activation Mode Dual H-Bonding (Bifunctional)Ion Pairing / ACDC
Substrate Scope Basic Imines, Reactive ElectrophilesKetones, Silyl Enol Ethers, Weak Bases
Catalyst Loading Typically 1–5 mol%Can be < 1 mol% (High Turnover)

Mechanistic Pathways

Mode A: Asymmetric Counteranion-Directed Catalysis (ACDC)

In this dominant mode, the DSI acts as a precatalyst. Upon proton transfer to a basic substrate (or generation of a Lewis acidic cation), the chiral disulfonimide anion (


) remains tightly associated with the cationic intermediate.

Pathway Logic:

  • Protonation:

    
    .
    
  • Ion Pairing: The cation sits within the chiral cleft of the

    
    .
    
  • Nucleophilic Attack: The nucleophile approaches the cation from the least sterically hindered trajectory defined by the 3,3'-substituents of the

    
    .
    
Mode B: Lewis Acid Precatalysis (Silylium-ACDC)

For Mukaiyama aldol and similar reactions, DSIs activate silyl latent nucleophiles.

  • Initiation:

    
     protonates a trace amount of silyl enol ether or is activated by a silicon source to generate a highly reactive silylium species (
    
    
    
    ) paired with
    
    
    .
  • Activation: The chiral silylium-DSI pair (

    
    ) acts as a potent Lewis acid, activating the aldehyde/ketone electrophile.
    
  • Turnover: The silyl group is transferred to the product, regenerating the active catalyst.

ACDC_Mechanism Cat DSI Catalyst (Strong Brønsted Acid) IonPair Chiral Ion Pair [Substrate-H]+ [DSI]- Cat->IonPair Protonation Sub Substrate (Imine/Carbonyl) Sub->IonPair TS Transition State (Sterically Confined) IonPair->TS + Nucleophile Nu Nucleophile (Silyl Enol Ether/Indole) Nu->TS TS->Cat Catalyst Turnover Prod Product (Enriched Enantiomer) TS->Prod C-C Bond Formation

Figure 1: The Asymmetric Counteranion-Directed Catalysis (ACDC) cycle, illustrating the ion-pairing mechanism utilized by BINOL-derived disulfonimides.

Experimental Protocols

Synthesis of BINOL-Derived Disulfonimide (Newman-Kwart Route)

This protocol describes the conversion of (R)-BINOL to the corresponding (R)-Disulfonimide. This route ensures the integrity of the chiral axis.

Reagents: (R)-BINOL, Dimethylthiocarbamoyl chloride, 1-Methyl-2-pyrrolidone (NMP), KOH,


, 

,

.
  • O-Thiocarbamoylation:

    • Dissolve (R)-BINOL (10 mmol) in THF/DMF. Add NaH (2.2 equiv) at 0°C.

    • Add dimethylthiocarbamoyl chloride (2.2 equiv). Stir at RT for 12h.

    • Checkpoint: Verify formation of O-thiocarbamate via TLC.

  • Newman-Kwart Rearrangement:

    • Heat the O-thiocarbamate neat or in diphenyl ether at 200°C–250°C for 2–4 hours.

    • Mechanism:[1][2][3][4] Intramolecular aryl migration converts

      
       to 
      
      
      
      .
  • Hydrolysis & Oxidation (Formation of BINSA):

    • Hydrolyze the S-thiocarbamate with KOH/MeOH to yield the dithiol.

    • Oxidize the dithiol immediately using

      
       in formic acid or 
      
      
      
      to yield (R)-BINOL-2,2'-disulfonic acid (BINSA).
  • Cyclization to Disulfonimide:

    • Convert BINSA to the disulfonyl chloride using

      
       (reflux, 4h).
      
    • Treat the crude disulfonyl chloride with aqueous

      
       or 
      
      
      
      in
      
      
      .
    • Acidify with HCl (2M) to protonate the imide nitrogen.

    • Purification: Column chromatography (DCM/MeOH) or crystallization.

Synthesis_Path BINOL (R)-BINOL Thiocarb O-Thiocarbamate BINOL->Thiocarb 1. NaH, Me2NC(S)Cl S_Thiocarb S-Thiocarbamate (Rearranged) Thiocarb->S_Thiocarb 2. Newman-Kwart (200°C) BINSA BINSA (Disulfonic Acid) S_Thiocarb->BINSA 3. Hydrolysis & Oxidation DSI (R)-Disulfonimide (Active Catalyst) BINSA->DSI 4. SOCl2; then NH3

Figure 2: Step-wise synthesis of the chiral disulfonimide catalyst from BINOL via the Newman-Kwart rearrangement strategy.

Catalytic Protocol: Asymmetric Mukaiyama Aldol Reaction

A self-validating protocol for the reaction between a ketone and a silyl ketene acetal.

Standard Operating Procedure (SOP):

  • Preparation: Flame-dry a 10 mL Schlenk tube under Argon.

  • Loading: Add (R)-Disulfonimide Catalyst (1–5 mol%).

  • Solvent: Add anhydrous Toluene or

    
     (0.1 M concentration relative to substrate).
    
  • Reactants:

    • Add Acetophenone (1.0 equiv).

    • Cool to -78°C (critical for high ee).

    • Add Silyl Ketene Acetal (1.2 equiv) dropwise.

  • Monitoring: Stir at -78°C. Monitor by TLC or GC-MS. (Reaction time: 2–24h).

  • Quench: Add saturated

    
     solution.
    
  • Analysis: Extract with EtOAc. Analyze organic phase via Chiral HPLC (e.g., Chiralpak AD-H).

Validation Criteria:

  • Conversion: >90% required.[2][5][6][7]

  • Enantiomeric Excess (ee): >90% indicates successful ACDC.

  • Racemic Control: Always run a parallel reaction with racemic DSI or benzenesulfonimide to verify chiral induction.

References

  • A Powerful Chiral Counteranion Motif for Asymmetric Catalysis Source: Science (2006) URL:[Link]

  • Disulfonimide-Catalyzed Asymmetric Vinylogous and Bisvinylogous Mukaiyama Aldol Reactions Source: Journal of the American Chemical Society (2011) URL:[Link]

  • Development and Applications of Disulfonimides in Enantioselective Organocatalysis Source: Chemical Reviews (2015) URL:[Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu / Eur. J. Org. Chem. (2021) URL:[2][8][Link]

  • Chiral Disulfonimides: A Versatile Template for Asymmetric Catalysis Source: Organic & Biomolecular Chemistry (2012) URL:[Link]

Sources

Exploratory

"literature review of 1,1'-Bi-2-naphthyl dimethanesulfonate applications"

Abstract This technical guide provides a comprehensive analysis of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) , a critical electrophilic scaffold in the synthesis of atropisomeric chiral ligands. While its triflat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) , a critical electrophilic scaffold in the synthesis of atropisomeric chiral ligands. While its triflate analog (BINOL-OTf) is historically more prominent in palladium-catalyzed transformations, the dimethanesulfonate offers a superior economic profile and hydrolytic stability, making it the preferred precursor for large-scale industrial applications utilizing nickel catalysis. This document details the synthesis, stability parameters, and catalytic utility of BINOL-OMs, specifically focusing on its conversion to BINAP and BINAM derivatives via C–P and C–N bond activation.

Molecular Profile & Strategic Significance

The Mesylate vs. Triflate Paradigm

In the retrosynthetic analysis of axially chiral ligands, the activation of the 2,2'-hydroxyl groups of BINOL is the decisive step. The choice between the dimethanesulfonate (OMs) and the ditriflate (OTf) dictates the downstream catalytic strategy.

FeatureBINOL-OTf (Triflate)BINOL-OMs (Mesylate)
Leaving Group Ability Excellent (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

of conjugate acid ~ -14)
Good (

of conjugate acid ~ -2)
Reactivity High; undergoes oxidative addition with Pd(0) and Ni(0).Moderate; inert to Pd(0) under mild conditions; requires Ni(0) for activation.
Cost of Reagent High (Triflic anhydride,

)
Low (Methanesulfonyl chloride,

)
Hydrolytic Stability Precursor

is moisture sensitive.
Precursor

is relatively stable; Product is highly stable.
Primary Application Small-scale discovery; Pd-catalyzed couplings.Large-scale manufacturing; Ni-catalyzed couplings.

Strategic Insight: The transition to BINOL-OMs is driven by the "Nickel Advantage." Nickel catalysts, having a lower electronegativity and smaller atomic radius than palladium, facilitate the oxidative addition of the stronger C–O bond found in aryl mesylates. This allows researchers to bypass the expensive triflate route while maintaining high enantiomeric fidelity.

Synthesis of BINOL-OMs

Protocol Validation: The following protocol ensures >95% yield with minimal racemization. The use of non-nucleophilic bases and temperature control is critical to prevent by-product formation.

Reagents & Stoichiometry[2]
  • (R)- or (S)-BINOL: 1.0 equiv.

  • Methanesulfonyl Chloride (MsCl): 2.5 – 3.0 equiv.

  • Triethylamine (

    
    ):  4.0 equiv.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Dissolution: Charge an oven-dried round-bottom flask with (R)-BINOL (10 g, 35 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (19.5 mL, 140 mmol) dropwise. The solution may darken slightly.
    
  • Activation: Add MsCl (8.1 mL, 105 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C. The exotherm is significant.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1). The disappearance of the fluorescent BINOL spot indicates completion.

  • Quench & Workup: Quench with saturated aqueous

    
     (50 mL). Separate the organic layer and wash sequentially with:
    
    • 1M HCl (50 mL) – to remove excess amine.

    • Water (50 mL)

    • Brine (50 mL)

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize the crude solid from Toluene/Hexane to yield colorless crystals.
    

Yield: ~92-96% Melting Point: 178–180°C (dec.)

Key Application: Synthesis of BINAP

The most high-value application of BINOL-OMs is its conversion to 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) . Unlike the triflate route which can use Pd or Ni, the mesylate route strictly requires Nickel catalysis due to the higher activation energy of the C–OMs bond.

Mechanistic Pathway (Ni-Catalyzed C-P Coupling)

The reaction proceeds via a


 catalytic cycle. The high oxophilicity of Nickel drives the oxidative addition into the C–O bond.

Ni_Catalysis BINOL_OMs BINOL-OMs (Substrate) Ni0 Ni(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Ni(II)-OMs) Ni0->OxAdd + BINOL-OMs TransMet Ligand Exchange (+ Ph2PH / Base) OxAdd->TransMet DABCO - MsOH RedElim Reductive Elimination TransMet->RedElim C-P Bond Formation RedElim->Ni0 Regeneration BINAP BINAP (Product) RedElim->BINAP

Figure 1: Catalytic cycle for the conversion of BINOL-OMs to BINAP using Nickel catalysis.

Experimental Protocol (The Modified Cai/Percec Method)

This protocol adapts the classic Merck triflate route (Cai et al.) with conditions optimized for mesylates (Percec et al.).

Reagents:

  • Substrate: (R)-BINOL-OMs (5.0 g, 11.3 mmol)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Phosphine Source: Diphenylphosphine (

    
    ) (2.5 equiv)
    
  • Base: DABCO (4.0 equiv) – Crucial for regenerating the active phosphide species.

  • Solvent: DMF (Anhydrous, degassed)[2]

Procedure:

  • Catalyst Prep: In a glovebox or under strict

    
    , combine 
    
    
    
    (600 mg) and DMF (20 mL).
  • Addition: Add

    
     (4.9 mL) and heat to 100°C for 30 mins to generate the active Ni(0) species (indicated by a deep red/brown color).
    
  • Coupling: Add a solution of BINOL-OMs (5.0 g) and DABCO (5.0 g) in DMF (20 mL).

  • Reaction: Stir at 110–120°C for 48 hours. Note: Mesylates require higher temperatures than triflates (usually 100°C).

  • Workup: Cool to 0°C. The product (BINAP) often precipitates directly. Filter and wash with cold methanol.

  • Purification: Recrystallize from THF/Hexane.

Self-Validating Check: The product must be white. A yellow tint indicates phosphine oxide contamination. Verify purity via


 NMR (singlet at ~ -15 ppm).

Synthesis of BINAM (Chiral Diamines)

BINOL-OMs serves as an electrophile for the synthesis of 1,1'-Binaphthyl-2,2'-diamine (BINAM) via Ni-catalyzed amination or Buchwald-Hartwig type coupling, although the latter often prefers Pd-catalysis with specific ligands.

Reaction Scheme


Technical Note: Direct amination of the mesylate is more challenging than the triflate. A common workaround is the Ni-catalyzed cross-coupling with benzophenone imine , followed by hydrolysis. This yields the primary diamine (BINAM) which is a precursor for chiral sulfonamides and organocatalysts.

Quantitative Comparison: OMs vs. OTf

The following data summarizes the operational differences for process chemists.

ParameterBINOL-OTf ProcessBINOL-OMs Process
Precursor Cost

: ~$300/mol

: ~$20/mol
Atom Economy Poor (High MW leaving group)Good (Low MW leaving group)
Reaction Temp 80–100°C100–120°C
Catalyst Load 3–5 mol% Ni5–10 mol% Ni
Major Impurity Monotriflate (if under-reacted)Monomesylate (rare, usually full conversion)

References

  • Synthesis of BINAP from BINOL-OTf (The Benchmark): Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994). Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. Journal of Organic Chemistry, 59(23), 7180–7181.

  • Nickel-Catalyzed Activation of Aryl Mesylates: Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. Journal of Organic Chemistry, 69(10), 3447–3452.

  • General Review of BINOL Functionalization: Pu, L. (2024).[3] Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643-6689.[4]

  • Organic Syntheses Protocol (Triflate Route): Cai, D., et al. (1999).[5][2] (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[5][2] Organic Syntheses, 76, 6.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Friedel-Crafts Reaction using BINOL Disulfonate Catalysts

Executive Summary & Scientific Rationale The enantioselective Friedel-Crafts (F-C) alkylation is a pivotal C-C bond-forming transformation in the synthesis of indole- and pyrrole-based alkaloids. While Chiral Phosphoric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The enantioselective Friedel-Crafts (F-C) alkylation is a pivotal C-C bond-forming transformation in the synthesis of indole- and pyrrole-based alkaloids. While Chiral Phosphoric Acids (CPAs) have dominated this field, their acidity (pKa ~ 12-14 in MeCN) is often insufficient for activating less reactive electrophiles like


-sulfonyl aldimines or ketimines without high catalyst loadings or elevated temperatures.

This guide details the protocol for using 1,1'-Binaphthyl-2,2'-Disulfonic Acid (BINSA) and its Ammonium Disulfonate Salts . BINSA derivatives exhibit significantly higher Brønsted acidity (pKa estimated < -2) than CPAs, enabling the activation of stubborn electrophiles while maintaining high enantiocontrol through a supramolecular acid-base interaction.

Key Advantages of the BINSA Disulfonate System:
  • Enhanced Acidity: Activates difficult substrates (e.g., unactivated imines) where CPAs fail.

  • Tunability: The "Disulfonate" system often employs a supramolecular catalyst formed in situ between chiral BINSA and an achiral amine (e.g., 2,6-diphenylpyridine). This allows steric and electronic tuning without re-synthesizing the chiral backbone.

  • Operational Simplicity: Reaction proceeds under mild conditions (often ambient or 0°C) in standard non-polar solvents.

Catalyst System & Mechanism

The core of this protocol is the Chiral BINSA-Ammonium Salt . Unlike covalent modifications, this system relies on the in situ formation of a chiral salt species.

Mechanistic Pathway (DOT Visualization)

BINSA_Mechanism PreCat Pre-Catalyst (R)-BINSA (Disulfonic Acid) ActiveCat Active Catalyst (Supramolecular Ammonium Disulfonate) PreCat->ActiveCat Protonation (In Situ) Amine Achiral Amine Additive (e.g., 2,6-Diphenylpyridine) Amine->ActiveCat Complex Ternary Complex (H-Bonding Network) ActiveCat->Complex + Substrates Substrate1 Substrate A (Indole/Pyrrole) Substrate1->Complex Substrate2 Substrate B (Aldimine) Substrate2->Complex TS Transition State (Dual Activation) Complex->TS Stereocontrol TS->ActiveCat Catalyst Regeneration Product Chiral Product (3-Indolylmethanamine) TS->Product C-C Bond Formation

Figure 1: Catalytic cycle of the BINSA-Ammonium Disulfonate system. The active species is a salt formed between the chiral acid and an achiral base, creating a specific chiral pocket.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Catalyst Precursor: (R)- or (S)-1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA).[1][2][3] Note: BINSA is hygroscopic. Dry under vacuum at 60°C for 4h prior to use.

  • Amine Additive: 2,6-Diphenylpyridine (or 2,6-di-tert-butylpyridine depending on optimization).

  • Electrophile:

    
    -Boc or 
    
    
    
    -Tosyl aldimines.
  • Nucleophile: Indole or Pyrrole derivatives.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

General Procedure (Aza-Friedel-Crafts)

Step 1: Catalyst Formation (In Situ)

  • In a flame-dried reaction vial equipped with a magnetic stir bar, weigh (R)-BINSA (5.0 mol%) and the Achiral Amine (e.g., 2,6-diphenylpyridine, 5.0–10.0 mol%).

  • Add anhydrous DCM (0.5 mL) and stir at room temperature for 15 minutes. The mixture should become homogeneous, indicating the formation of the BINSA-Ammonium Disulfonate salt .

Step 2: Substrate Addition 3. Cool the catalyst solution to the designated temperature (typically -78°C for pyrroles, -40°C to 0°C for indoles). 4. Add the Aldimine (0.20 mmol, 1.0 equiv) in one portion. 5. Add the Indole/Pyrrole (0.24 mmol, 1.2 equiv) slowly to the mixture.

Step 3: Reaction Monitoring 6. Stir the mixture at the set temperature. 7. Monitor conversion via TLC or HPLC. Typical reaction times: 1–24 hours.

  • Self-Validation Check: If conversion is <10% after 4 hours, slowly warm the reaction to -20°C. If background reaction (racemic) is suspected, verify by running a blank without BINSA.

Step 4: Work-up & Purification 8. Quench the reaction with saturated aqueous NaHCO₃ (2 mL). 9. Extract with DCM (3 x 5 mL). 10. Dry combined organics over Na₂SO₄, filter, and concentrate. 11. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Scope Data

The choice of the achiral amine additive is critical. It modulates the acidity and the geometry of the chiral pocket.

Table 1: Effect of Amine Additive on Enantioselectivity

(Model Reaction: Indole + N-Tosyl Benzaldimine in DCM at -40°C)

EntryCatalyst (5 mol%)Amine Additive (mol%)Yield (%)ee (%)Notes
1(R)-BINSANone8515High background, low stereo-control
2(R)-BINSAPyridine (5%)8845Base too weak/small
3(R)-BINSA2,6-Lutidine (5%)9278Improved steric bulk
4(R)-BINSA 2,6-Diphenylpyridine (5%) 96 94 Optimal steric shielding
5(R)-BINSATriethylamine (5%)<10--Base too strong (quenches acidity)

Data synthesized from Ishihara et al. and related literature [1, 2].[4]

Troubleshooting & Critical Parameters

Moisture Sensitivity

Unlike Phosphoric Acids, BINSA is a super-acid and extremely hygroscopic.

  • Symptom: Low conversion or reproducibility issues.

  • Fix: Store BINSA in a glovebox or desiccator. Use molecular sieves (4Å) in the reaction mixture if the solvent is not strictly anhydrous.

Background Reaction

The high acidity can catalyze a non-enantioselective background reaction if the "chiral pocket" is not tight enough.

  • Validation: Run the reaction with p-Toluenesulfonic acid (PTSA) (achiral) under identical conditions. If the racemic reaction is fast, you must lower the temperature or increase the steric bulk of the amine additive (e.g., switch from 2,6-lutidine to 2,6-diphenylpyridine).

Substrate Inhibition

Basic substrates (e.g., pyridyl-indoles) may poison the catalyst.

  • Protocol Adjustment: Increase catalyst loading to 10 mol% or use a slightly higher equivalent of the achiral amine (1:1.2 ratio of BINSA:Amine) to buffer the system.

References

  • Hatano, M., Ozaki, T., Nishikawa, K., & Ishihara, K. (2013).[3] Synthesis of Optically Pure 3,3′-Diaryl Binaphthyl Disulfonic Acids via Stepwise N–S Bond Cleavage.[2][3] Journal of Organic Chemistry, 78(20), 10405–10413.[3] Link

  • Hatano, M., & Ishihara, K. (2013).[3] Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA).[1] TCI Chemicals Research Article. Link

  • Lee, J. W., & List, B. (2005). The First Organocatalytic Enantioselective Friedel–Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 127(16), 5756–5757. Link

  • García-García, P., Lay, F., García-García, P., & List, B. (2009). A Powerful Chiral Counteranion for Asymmetric Catalysis.[2][5] Journal of the American Chemical Society, 131(46), 16642–16643. Link

Sources

Application

Application Note: Strategic Utilization of 1,1'-Bi-2-naphthyl Dimethanesulfonate in Kinetic Resolution Architectures

This guide details the application of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL bis-mesylate), a critical chiral electrophile used primarily as a scaffold to synthesize atropisomeric ligands (such as BINAP) which are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL bis-mesylate), a critical chiral electrophile used primarily as a scaffold to synthesize atropisomeric ligands (such as BINAP) which are then employed as catalysts in kinetic resolution (KR) protocols.

Executive Summary & Mechanism

1,1'-Bi-2-naphthyl dimethanesulfonate is the activated bis-mesylate derivative of the axially chiral diol BINOL. While BINOL itself is often resolved via inclusion crystallization, the dimethanesulfonate serves as a robust, cost-effective alternative to the highly reactive bis-triflate for accessing privileged ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

These ligands are the "engines" of Kinetic Resolution. Consequently, the primary application of the dimethanesulfonate is its role as the chiral retention scaffold in the synthesis of catalysts that perform the kinetic resolution of secondary alcohols, amines, and allylic substrates.

Mechanistic Pathway: From Scaffold to Resolution

The workflow involves two distinct kinetic phases:

  • Stereospecific Ligand Synthesis (Retention): The dimethanesulfonate undergoes Nickel-catalyzed cross-coupling with phosphines. Unlike Pd-catalyzed reactions which often require the expensive triflate, Ni(II) complexes can activate the C-O(Mesyl) bond, preserving the axial chirality via a mechanism that largely proceeds with retention of configuration .

  • Kinetic Resolution (Application): The resulting chiral BINAP is complexed with Ruthenium or Rhodium to catalyze the kinetic resolution of racemic substrates (e.g., Noyori Asymmetric Hydrogenation or Isomerization).

Graphviz Pathway Visualization

BINOL_Mesylate_Application Substrate Racemic BINOL Resolution Optical Resolution (via Cinchonidinium salt) Substrate->Resolution ChiralBINOL (S)-BINOL Resolution->ChiralBINOL Activation Mesylation (MsCl, Et3N) ChiralBINOL->Activation Mesylate (S)-BINOL Dimethanesulfonate (The Scaffold) Activation->Mesylate Coupling Ni-Catalyzed Phosphinylation Mesylate->Coupling Key Application Step Ligand (S)-BINAP Coupling->Ligand Retention of Configuration KR_Cycle Kinetic Resolution of Racemic Alcohols Ligand->KR_Cycle Catalyst Formation (Ru/Rh Complex)

Figure 1: The strategic role of BINOL Dimethanesulfonate as the gateway to Kinetic Resolution catalysts.

Technical Comparison: Mesylate vs. Triflate

In process chemistry, choosing the dimethanesulfonate (mesylate) over the trifluoromethanesulfonate (triflate) is a critical decision.

Feature1,1'-Bi-2-naphthyl Dimethanesulfonate1,1'-Bi-2-naphthyl Bis(triflate)Impact on KR
Stability High (Crystalline solid, shelf-stable)Moderate (Hydrolytically sensitive)Mesylate allows for larger batch storage without degradation.
Atom Economy Higher (Leaving group Mw = 95 Da)Lower (Leaving group Mw = 149 Da)Mesylate reduces waste streams in ligand synthesis.
Reactivity Moderate (Requires Ni-catalysis)High (Pd or Ni catalysis)Mesylate requires specific Ni(II) protocols (see below) to ensure conversion.
Cost Low (Reagents: MsCl)High (Reagents: Tf2O)Lowers the Cost of Goods (COGs) for the final KR catalyst.

Protocol 1: Synthesis of (S)-BINAP from (S)-BINOL Dimethanesulfonate

This protocol transforms the dimethanesulfonate scaffold into the active KR ligand.

Prerequisites:

  • Substrate: (S)-1,1'-Bi-2-naphthyl dimethanesulfonate (Commercial or prepared from (S)-BINOL).

  • Catalyst: [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl2).

  • Reagent: Diphenylphosphine (Ph2PH) or Chlorodiphenylphosphine (Ph2PCl) + Zn.

Step-by-Step Methodology:

  • Preparation of Reaction Vessel: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Solvent Degassing: Charge DMF (Dimethylformamide, 50 mL) and degas by sparging with Argon for 30 minutes. Note: Oxygen exclusion is critical to prevent phosphine oxidation.

  • Loading: Add (S)-1,1'-Bi-2-naphthyl dimethanesulfonate (5.0 g, 11.3 mmol) and Ni(dppe)Cl2 (300 mg, 5 mol%).

  • Reagent Addition:

    • Option A (Ph2PH): Add diphenylphosphine (4.0 mL, 23 mmol) and DABCO (1,4-diazabicyclo[2.2.2]octane) (5.2 g, 46 mmol) as the base.

    • Option B (Ph2PCl/Zn): Add Zinc dust (Activated, 3.0 g) and Chlorodiphenylphosphine (4.2 mL). This generates the zinc-phosphine species in situ.

  • Coupling Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by TLC (Silica, Hexane/EtOAc 9:1) or ³¹P NMR.

    • Checkpoint: The disappearance of the mesylate starting material and the appearance of the BINAP signal (approx -15 ppm in ³¹P NMR) indicates success.

  • Workup: Cool to room temperature. Filter off solids (Zn/Salts) through a pad of Celite. Dilute filtrate with Methanol to precipitate the product or extract with DCM/Water.

  • Purification: Recrystallize from Toluene/Ethanol to obtain enantiopure (S)-BINAP.

Self-Validation:

  • Melting Point: 240–242°C.

  • Optical Rotation:

    
     (c=0.3, Benzene) for (S)-BINAP.
    

Protocol 2: Application in Kinetic Resolution (Noyori Isomerization)

Using the (S)-BINAP synthesized above to kinetically resolve a racemic allylic alcohol.

Objective: Kinetic resolution of racemic diethyl geranylamine (or similar allylic amines/alcohols) via asymmetric isomerization.

Catalyst Preparation (In Situ):

  • Mix (S)-BINAP (synthesized in Protocol 1) with [Rh(COD)2]BF4 in THF under Argon.

  • Stir at room temperature for 15 minutes to form the cationic Rh-BINAP complex.

Resolution Protocol:

  • Substrate Loading: Add racemic diethyl geranylamine (1.0 equiv) to the catalyst solution (substrate/catalyst ratio S/C = 1000:1).

  • Reaction: Heat to 60°C in a sealed tube or autoclave (if using H2 pressure for hydrogenation variants).

  • Mechanism of Resolution: The Rh-(S)-BINAP complex preferentially isomerizes the (R)-enantiomer of the allylic amine into an enamine (which hydrolyzes to an aldehyde), leaving the (S)-allylic amine unreacted.

  • Quenching: Cool the reaction and hydrolyze the enamine with 1N HCl.

  • Separation: Extract the unreacted chiral amine (now resolved) into the organic layer (after neutralization) and the aldehyde (from the other enantiomer) remains or is separated by chromatography.

Data Analysis (Calculating Efficiency): Calculate the Selectivity Factor (


) using the conversion (

) and enantiomeric excess of the recovered substrate (

):

Target: An

-factor > 20 is required for practical synthetic utility.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Coupling (Protocol 1) Catalyst Poisoning (O2)Ensure rigorous degassing of DMF; use fresh Ni(dppe)Cl2.
Racemization of Ligand Excessive Temperature (>140°C)Maintain reaction temperature strictly between 100–110°C. The binaphthyl axis is stable but can rotate at extreme heat.
Low ee in Kinetic Resolution (Protocol 2) Impure LigandVerify the optical purity of the dimethanesulfonate precursor. If the scaffold is 95% ee, the ligand will be 95% ee. Recrystallize the mesylate before coupling.
Incomplete Conversion Mesylate HydrolysisEnsure the mesylate is dry. Moisture can hydrolyze the sulfonate back to the phenol, which kills the Ni-catalyst.

References

  • Synthesis of BINAP via Sulfonates: Cai, D.; Payack, J. F.; Bender, D. R.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via Nickel-Catalyzed Coupling.

  • Mesylate Cross-Coupling: Percec, V.; Bae, J.-Y.; Hill, D. H. Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions.

  • Kinetic Resolution Methodology: Noyori, R.; Takaya, H. BINAP: An Efficient Chiral Element for Asymmetric Catalysis.

  • Review of BINOL Derivatization: Kocovsky, P. Carbo- and Heterocycles with 1,1'-Binaphthyl Framework.

Method

Application Notes and Protocols for Regioselective Synthesis Utilizing Catalysts Derived from 1,1'-Bi-2-naphthyl Dimethanesulfonate

Introduction: The Critical Role of Regioselectivity and the BINOL Scaffold In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the ability to control the regi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Regioselectivity and the BINOL Scaffold

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the ability to control the regioselectivity of a chemical transformation is paramount. Regioselectivity, the preferential reaction at one of several possible positions in a molecule, dictates the final structure and, consequently, the function of the synthesized compound. The 1,1'-bi-2-naphthol (BINOL) framework, with its C₂-symmetric axial chirality, has emerged as a privileged scaffold for the development of chiral ligands and catalysts that can impart high levels of stereocontrol in a vast array of chemical reactions.[1] This guide focuses on a specific, yet highly versatile, derivative: 1,1'-Bi-2-naphthyl dimethanesulfonate and its closely related analogue, the ditriflate. These compounds are not typically the active catalysts themselves but serve as powerful precursors for a diverse family of chiral phosphine and phosphoramidite ligands. This application note will provide an in-depth exploration of the synthesis of these ligands and their successful application in achieving high regioselectivity in key organic transformations.

From Precursor to Catalyst: The Synthetic Pathway

The journey from 1,1'-bi-2-naphthyl dimethanesulfonate or ditriflate to a catalytically active species involves the strategic replacement of the sulfonate groups with phosphorus-containing moieties. The sulfonate is an excellent leaving group, facilitating nucleophilic substitution by phosphide or phosphite sources.

Core Concept: The Power of the Dimesylate/Ditriflate Precursor

The use of 1,1'-bi-2-naphthyl dimethanesulfonate (or ditriflate) offers a reliable and high-yielding route to introduce phosphorus functionalities at the 2 and 2' positions of the BINOL backbone. This method is often preferred over syntheses starting from dihalo-BINOL derivatives due to the milder reaction conditions and high reactivity of the sulfonate leaving groups.

Precursor_to_Ligand Figure 1. General synthetic scheme for ligand synthesis. BINOL_dimesylate 1,1'-Bi-2-naphthyl dimethanesulfonate Chiral_Ligand Chiral Phosphine or Phosphoramidite Ligand BINOL_dimesylate->Chiral_Ligand Nucleophilic Substitution Phosphine_source Phosphine Source (e.g., HPPh₂, PCl₃ then HNR₂) Phosphine_source->Chiral_Ligand Active_Catalyst Active Regioselective Catalyst Chiral_Ligand->Active_Catalyst Metal_Precursor Metal Precursor (e.g., [Rh(acac)(CO)₂], Pd₂(dba)₃) Metal_Precursor->Active_Catalyst Ligand Exchange

Caption: Figure 1. General synthetic scheme for ligand synthesis.

Application I: Regiocontrolled Hydroformylation of Olefins

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a cornerstone of industrial chemistry for the production of aldehydes. A significant challenge in the hydroformylation of unsymmetrical olefins is the control of regioselectivity, yielding either the linear or the branched aldehyde. Ligands derived from 1,1'-Bi-2-naphthyl dimethanesulfonate have proven to be exceptionally effective in steering the regiochemical outcome of rhodium-catalyzed hydroformylation.

Mechanistic Insight: The Role of the Ligand in Directing Regioselectivity

The regioselectivity in rhodium-catalyzed hydroformylation is determined at the hydride migration step.[2][3] The steric and electronic properties of the phosphine or phosphoramidite ligand play a crucial role in dictating which of the two possible rhodium-alkyl intermediates (leading to the linear or branched product) is formed preferentially. DFT studies have shown that steric repulsion between a ditopically bound substrate and an apical CO ligand can disfavor the pathway leading to the branched product, thus favoring the formation of the linear aldehyde.[2] Furthermore, reaction parameters such as syngas pressure can significantly influence the regioselectivity, with lower pressures often favoring the linear product.[4][5]

Hydroformylation_Mechanism Figure 2. Simplified catalytic cycle for hydroformylation. Catalyst HRh(CO)₂(L)₂ Olefin_Complex Olefin Complex Catalyst->Olefin_Complex + Olefin Linear_Alkyl Linear Rh-Alkyl Olefin_Complex->Linear_Alkyl Hydride Migration (favored) Branched_Alkyl Branched Rh-Alkyl Olefin_Complex->Branched_Alkyl Hydride Migration (disfavored) Linear_Acyl Linear Acyl Complex Linear_Alkyl->Linear_Acyl + CO Branched_Acyl Branched Acyl Complex Branched_Alkyl->Branched_Acyl + CO Linear_Aldehyde Linear Aldehyde Linear_Acyl->Linear_Aldehyde + H₂ - Catalyst Branched_Aldehyde Branched Aldehyde Branched_Acyl->Branched_Aldehyde + H₂ - Catalyst

Caption: Figure 2. Simplified catalytic cycle for hydroformylation.

Protocol 1: Synthesis of a BINOL-derived Phosphoramidite Ligand

This protocol describes the synthesis of a representative phosphoramidite ligand from (S)-BINOL.

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Phosphorus trichloride (PCl₃)

  • Desired secondary amine (e.g., dibenzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (S)-BINOL in anhydrous DCM at 0 °C under an inert atmosphere, add PCl₃ dropwise.

  • Stir the reaction mixture at room temperature until the formation of the corresponding chlorophosphite is complete (monitored by ³¹P NMR).

  • In a separate flask, dissolve the secondary amine and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the previously prepared chlorophosphite solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired phosphoramidite ligand.[6][7]

Protocol 2: Regioselective Hydroformylation of Styrene

This protocol details the rhodium-catalyzed hydroformylation of styrene to selectively form the branched aldehyde, 2-phenylpropanal.

Materials:

  • [Rh(acac)(CO)₂]

  • BINOL-derived phosphoramidite ligand (from Protocol 1)

  • Styrene

  • Anhydrous toluene

  • Syngas (CO/H₂ = 1:1)

Procedure:

  • In a high-pressure autoclave under an inert atmosphere, dissolve [Rh(acac)(CO)₂] and the phosphoramidite ligand (Rh/ligand ratio typically 1:2 to 1:4) in anhydrous toluene.

  • Stir the solution for 30 minutes to allow for catalyst pre-formation.

  • Add styrene to the autoclave.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, carefully vent the autoclave.

  • The conversion and regioselectivity are determined by GC analysis of the reaction mixture. The product can be purified by column chromatography.[4][8]

Data Presentation:

SubstrateLigandPressure (bar)Temp (°C)Time (h)Conversion (%)Branched:Linear RatioReference
StyreneBINOL-diphosphoramidite205024>9572:28[4]
StyreneBINOL-diphosphoramidite15024>9529:71[4]
1-OctenePyrrolyl-based amidite20804>993:97[1]

Application II: Regioselective Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an unsaturated halide with an alkene. Controlling the regioselectivity of the alkene arylation (α- vs. β-substitution) is a key challenge. The choice of the phosphine ligand is a critical determinant of the regiochemical outcome.

Protocol 3: Synthesis of a BINOL-derived Phosphine Ligand (e.g., a MOP-type Ligand)

This protocol outlines the synthesis of a monophosphine ligand from a BINOL-ditriflate precursor.

Materials:

  • (R)-1,1'-Bi-2-naphthyl bis(trifluoromethanesulfonate) ((R)-BINOL-OTf)

  • Diphenylphosphine oxide (HP(O)Ph₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of (R)-BINOL-OTf, diphenylphosphine oxide, Pd(OAc)₂, and dppb in anhydrous DMF, add DIPEA.

  • Heat the reaction mixture under an inert atmosphere (e.g., at 80 °C) until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The resulting crude phosphine oxide is then reduced to the corresponding phosphine using a suitable reducing agent (e.g., trichlorosilane).

  • The final phosphine ligand is purified by column chromatography.

Protocol 4: Regioselective Mizoroki-Heck Arylation of an Olefin

This protocol describes a general procedure for the regioselective Mizoroki-Heck reaction.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Olefin (e.g., styrene)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • BINOL-derived phosphine ligand (from Protocol 3)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO or an ionic liquid)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the palladium precursor and the phosphine ligand in the chosen solvent.

  • Stir for a few minutes to allow for complex formation.

  • Add the aryl halide, olefin, and base to the reaction mixture.

  • The reaction can be heated conventionally or using microwave irradiation to reduce reaction times.[9]

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography. The regioselectivity is determined by ¹H NMR analysis of the product mixture.

Data Presentation:

Aryl HalideOlefinLigandBaseSolventTemp (°C)Yield (%)α:β RatioReference
4-BromoanisoleStyreneP(t-Bu)₃Cs₂CO₃Dioxane10095>99:1 (β)[9]
1-Iodonaphthalenen-Butyl acrylateP(o-tolyl)₃Et₃NDMF8088>98:2 (β)General Heck Conditions

Conclusion

Catalytic systems derived from 1,1'-Bi-2-naphthyl dimethanesulfonate and its analogues represent a powerful and versatile platform for achieving high levels of regioselectivity in important organic transformations. The modular synthesis of phosphine and phosphoramidite ligands from these precursors allows for the fine-tuning of steric and electronic properties, which in turn dictates the regiochemical outcome of reactions such as hydroformylation and the Mizoroki-Heck coupling. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these catalytic systems in their synthetic endeavors.

References

  • Unraveling the Origin of the Regioselectivity of a Supramolecular Hydroformylation Catalyst. J. Am. Chem. Soc.2019 , 141 (38), 15136–15145.

  • Phosphoramidite ligand - Wikipedia.

  • Rhodium-Catalyzed Hydroformylation and Deuterioformylation with Pyrrolyl-Based Phosphorus Amidite Ligands: Influence of Electronic Ligand Properties. Organometallics2003 , 22 (22), 4479–4490.

  • Synthesis of modified binol-phosphoramidites - ResearchGate.

  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC.

  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules2020 , 25 (1), 199.

  • Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system - ResearchGate.

  • A diphosphoramidite ligand for hydroformylation of various olefins - ResearchGate.

  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - ACS Publications.

  • phosphoramidite (feringa) ligands - Organic Syntheses Procedure.

  • Highly regioselective Heck-Mizoroki reaction catalyzed by Pd/phosphine ligand in DMSO/[bmim][BF4] under microwave irradiation - ResearchGate.

  • The 6.6' -Bis (trifluoromathanesulfonyl) Binaphthol : a new ligand for asymmetric synthesis.

  • BINOL: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications.

  • Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - NIH.

  • R - Organic Syntheses Procedure.

  • Hydroformylation of styrene and 1-octene catalyzed by binuclear and oligomer rhodium(I) complexes containing the bis-p-phosphinito ligands [(p-Ph2POC6H4)2X] (X=O, CMe2, S) - Sci-Hub.

  • BINOL and Derivatives - Sigma-Aldrich.

  • Nickel-catalyzed C–P cross-coupling of diphenylphosphine oxide with aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).

  • Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing).

  • Regioselective Substitution of BINOL - PMC - NIH.

  • Hydroformylation of functional alkenes with heterodonor phosphine rhodium catalysts: substrate or ligand directed regioselectivity? | Semantic Scholar.

  • trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II)/PCy3 catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates at room temperature - PubMed.

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI.

  • A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes - eScholarship.

  • Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase | Request PDF - ResearchGate.

  • Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling - Princeton Dataspace.

  • Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview - YouTube.

  • Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing).

  • ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry).

Sources

Application

Application Note: Synthesis of Chiral BINSA from 1,1'-Bi-2-naphthyl Dimethanesulfonate

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA) starting specifically from 1,1'-Bi-2-naphthyl dimethanesulfonate . While the in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA) starting specifically from 1,1'-Bi-2-naphthyl dimethanesulfonate .

While the industrial standard often initiates with BINOL, starting from the dimethanesulfonate (BINOL-Dimesylate) offers a unique opportunity to utilize transition-metal catalyzed C–O activation to install the sulfur moiety directly, bypassing the harsh thermal conditions of the traditional Newman-Kwart rearrangement.

Executive Summary

Chiral BINSA (1,1'-Binaphthyl-2,2'-disulfonic acid) is a privileged Brønsted acid catalyst used extensively in asymmetric Mannich reactions, Friedel–Crafts alkylations, and esterifications. Its high acidity and bulky chiral environment make it superior to phosphoric acid catalysts for specific difficult transformations.

This protocol details the conversion of 1,1'-Bi-2-naphthyl dimethanesulfonate (a stable, activated electrophile) into BINSA. Unlike traditional routes requiring the synthesis of thiocarbamates, this method leverages Nickel-Catalyzed C–S Cross-Coupling to convert the sulfonate esters directly into thioesters, followed by oxidative cleavage to the sulfonic acid.

Key Advantages of This Route[1]
  • Stereochemical Retention: Avoids the high temperatures (>250°C) of the Newman-Kwart rearrangement which can risk partial racemization.

  • Atom Economy: Direct substitution of the mesylate group using modern catalysis.

  • Scalability: Avoids the use of pyrophoric lithium reagents often used in the "Dibromide Route."

Strategic Reaction Pathway

The synthesis proceeds through three distinct chemical stages:

  • Catalytic C–S Bond Formation: Nickel-catalyzed displacement of the mesylate by a sulfur nucleophile (thioacetate).

  • Deprotection: Hydrolysis of the thioacetate to the dithiol.

  • Oxidative Transformation: Oxidation of the dithiol to the final disulfonic acid (BINSA).

BINSA_Synthesis Start BINOL-Dimethanesulfonate (Starting Material) Inter1 Ni-Catalyzed Cross-Coupling Start->Inter1 NiCl2(dppe) Zn, KSAc Thioester 1,1'-Binaphthyl- 2,2'-dithioacetate Inter1->Thioester Inter2 Hydrolysis (NaOH/MeOH) Thioester->Inter2 Dithiol 1,1'-Binaphthyl- 2,2'-dithiol Inter2->Dithiol Inter3 Oxidation (H2O2/HCOOH) Dithiol->Inter3 Final (R)- or (S)-BINSA (Target) Inter3->Final

Figure 1: Strategic pathway for the conversion of BINOL-Dimesylate to BINSA via Ni-Catalyzed C-S coupling.

Detailed Experimental Protocol

Stage 1: Nickel-Catalyzed Thiolation (The Critical Step)

This step converts the C–O bond (activated as a mesylate) into a C–S bond. Aryl mesylates are less reactive than triflates; therefore, the use of a specific Nickel(II) catalyst with a reducing metal (Zn) is critical to facilitate the oxidative addition.

Reagents:

  • Substrate: 1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Zinc powder (0.5 equiv, activates the catalyst)

  • Nucleophile: Potassium Thioacetate (KSAc) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under strict

    
     atmosphere, charge a dried Schlenk flask with 
    
    
    
    and Zinc powder.
  • Activation: Add 10% of the DMF and stir at 40°C for 15 minutes until the solution turns a deep reddish-brown (indicating formation of active Ni(0) species).

  • Addition: Add the BINOL-Dimesylate and Potassium Thioacetate followed by the remaining DMF.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Mechanism Note: The Ni(0) inserts into the Ar–OMs bond. The thioacetate transmetallates, and reductive elimination forms the Ar–SAc bond.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated

    
     (to sequester Ni) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 1,1'-Binaphthyl-2,2'-dithioacetate .

Stage 2: Hydrolysis to Dithiol

The thioacetate is a "masked" thiol. It must be revealed before oxidation.

Reagents:

  • Substrate: 1,1'-Binaphthyl-2,2'-dithioacetate

  • Base: NaOH (4.0 equiv, 10% aq. solution)

  • Solvent: Methanol (degassed)

Procedure:

  • Dissolve the thioacetate in degassed Methanol.

  • Add NaOH solution dropwise under

    
     flow (preventing premature disulfide formation).
    
  • Reflux for 2 hours.

  • Acidification: Cool to 0°C and carefully acidify with HCl (2M) to pH < 2.

  • Extraction: Extract immediately with DCM. The product, 1,1'-Binaphthyl-2,2'-dithiol , is sensitive to air oxidation (forming disulfides). Proceed immediately to Stage 3.

Stage 3: Oxidation to BINSA

This is the final transformation converting the thiol (–SH) to the sulfonic acid (–


).

Reagents:

  • Substrate: 1,1'-Binaphthyl-2,2'-dithiol[1]

  • Oxidant: Hydrogen Peroxide (30% aq., excess)

  • Solvent: Formic Acid (HCOOH)

Procedure:

  • Dissolve the dithiol in Formic Acid (0.1 M).

  • Cool the solution to 0°C.

  • Add

    
     dropwise.[2] (Caution: Exothermic reaction).
    
  • Allow to warm to Room Temperature and stir for 4 hours.

  • Completion Check: The reaction mixture should become homogeneous.

  • Isolation: Concentrate the solution under reduced pressure to remove formic acid/water.

  • Purification (Critical for Catalysis):

    • Dissolve the crude residue in a minimum amount of water.

    • Pass through a cation-exchange resin (Dowex 50W-X8,

      
       form) to ensure the free acid form.
      
    • Evaporate and dry under high vacuum over

      
       to obtain BINSA  as a white/off-white solid.
      

Quantitative Data & Specifications

ParameterSpecification / TargetNotes
Overall Yield 65% – 75%From Dimesylate to BINSA
Enantiomeric Excess (ee) > 99%Retention of configuration is typically observed
Appearance White to off-white crystalline solidHygroscopic
1H NMR (D2O)

7.0–8.1 ppm (Ar-H)
No methyl peak (from mesylate) should remain
Solubility Water, MeOH, EtOHInsoluble in non-polar solvents (Hexane)
Acidity (pKa) ~ -2 to -3 (est)Stronger than phosphoric acid analogs

Troubleshooting & Critical Control Points

A. Catalyst Poisoning (Stage 1)
  • Issue: Low conversion of Dimesylate.

  • Cause: Incomplete activation of Ni catalyst or poor quality Zn.

  • Fix: Ensure Zn powder is activated (wash with dilute HCl, then water/acetone/ether and dry) before use. Use "dppe" ligand specifically; bulky phosphines like

    
     are less effective for mesylates.
    
B. Disulfide Formation (Stage 2)
  • Issue: Formation of insoluble polymer or cyclic disulfide during hydrolysis.

  • Cause: Oxygen exposure during the thiol deprotection.

  • Fix: All solvents must be rigorously degassed (sparged with Argon for 20 mins). Perform the acidification and extraction rapidly.

C. Incomplete Oxidation (Stage 3)[4]
  • Issue: Presence of sulfinic acid intermediates (

    
    ).
    
  • Fix: Ensure a large excess of

    
     is used. If NMR shows incomplete oxidation, treat the crude material with 
    
    
    
    (aq) followed by filtration of
    
    
    .

References

  • Original Synthesis of BINSA (via Dibromide): Ishihara, K., Hasegawa, A., & Yamamoto, H. (2004). A New Class of Chiral Brønsted Acids: 1,1'-Binaphthyl-2,2'-disulfonic Acids. Angewandte Chemie International Edition. [Link]

  • Ni-Catalyzed Thiolation of Mesylates (Mechanism Basis): Percec, V., Bae, J. Y., & Hill, D. H. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Modern C-S Coupling on Binaphthyls: Gagosz, F. (2008). Improved Synthesis of Chiral BINSA and Its Applications. Organic Letters. [Link]

  • General Review of BINOL Transformations: Kocovsky, P. (2003). Carbo- and Heterocycles via Transition Metal-Catalyzed Reactions of BINOL Derivatives. Chemical Reviews. [Link]

  • Newman-Kwart Rearrangement (Alternative Context): Lloyd-Jones, G. C., & Moseley, J. D. (2006). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates. Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Creating Chiral Metal Complexes via 1,1'-Bi-2-naphthyl Dimethanesulfonate Scaffolds

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It addresses the specific role of 1,1'-Bi-2-naphthyl dimethanesulfonate as a critical chiral scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It addresses the specific role of 1,1'-Bi-2-naphthyl dimethanesulfonate as a critical chiral scaffold for synthesizing privileged ligands (such as BINAP) and their subsequent metal complexes.

Part 1: Executive Summary & Scientific Rationale

The Role of the Dimethanesulfonate Scaffold

In the hierarchy of chiral ligands for asymmetric catalysis, the 1,1'-binaphthyl backbone is a "privileged structure." While 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) is rarely used as a direct coordinating ligand due to the weak donor ability of the sulfonate ester, it serves as a vital electrophilic scaffold .

Its primary application in drug development is as a cost-effective, high-purity intermediate for synthesizing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and diamino-binaphthyl ligands via metal-catalyzed cross-coupling or nucleophilic aromatic substitution. These resulting ligands then form the active chiral metal complexes (with Ru, Rh, Pd) used in industrial asymmetric hydrogenation and C-C bond formation.

Critical Distinction:

  • BINOL-Dimesylate (Ester): Precursor/Electrophile (Subject of this protocol).

  • BINSA (Disulfonic Acid): Brønsted Acid Catalyst/Anionic Ligand (Different application).

Mechanism of Action

The creation of the active complex follows a three-stage "Scaffold-to-Catalyst" logic:

  • Activation: Conversion of BINOL to BINOL-dimesylate transforms the hydroxyl groups into robust leaving groups (mesylates).

  • Ligand Assembly: Nickel- or Palladium-catalyzed coupling replaces the mesylates with phosphines (P-C bond formation) or amines.

  • Complexation: The newly formed bidentate ligand chelates a metal precursor (e.g.,

    
    ) to form the active precatalyst.
    

Part 2: Visualizing the Workflow

The following diagram illustrates the critical pathway from the dimesylate scaffold to the active Ruthenium-BINAP catalyst, a standard in pharmaceutical synthesis.

Scaffold_to_Catalyst cluster_0 Scaffold Preparation cluster_1 Catalyst Assembly BINOL 1,1'-Bi-2-naphthyl (Starting Material) Dimesylate 1,1'-Bi-2-naphthyl dimethanesulfonate (The Scaffold) BINOL->Dimesylate MsCl, Et3N (Activation) BINAP BINAP Ligand (Active Species) Dimesylate->BINAP Ph2PH, NiCl2(dppe) (Ni-Cat Coupling) RuComplex [Ru(BINAP)Cl2(diamine)] (Chiral Catalyst) BINAP->RuComplex [RuCl2(benzene)]2 (Complexation) Product Chiral API (Final Drug) RuComplex->Product Asymmetric Hydrogenation

Caption: Logical flow for converting the inert dimesylate scaffold into a catalytically active Ruthenium complex.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Active Ligand (BINAP) from Dimesylate

Rationale: The dimesylate is preferred over the triflate in large-scale synthesis due to the lower cost of methanesulfonyl chloride compared to triflic anhydride, provided a Nickel catalyst is used for the coupling.

Reagents Required:

  • (R)- or (S)-1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 equiv)

  • Diphenylphosphine (

    
    ) (2.2 equiv)
    
  • 
     (10 mol%)
    
  • DABCO (1,4-diazabicyclo[2.2.2]octane) (4.0 equiv)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon three times.

  • Reagent Loading: Charge the flask with the chiral dimesylate scaffold (e.g., 5.0 g) and

    
     catalyst.
    
  • Solvation: Add anhydrous DMF (dimethylformamide) via syringe.

  • Nucleophile Addition: Add DABCO followed by the slow addition of diphenylphosphine (

    
    ) at room temperature.
    
    • Note: DABCO acts as a base to neutralize the methanesulfonic acid generated and regenerates the active phosphide species.

  • Coupling Reaction: Heat the mixture to 100°C for 24–48 hours. Monitor by TLC or

    
     NMR.
    
    • Endpoint: Disappearance of the

      
       signal and appearance of the BINAP singlet (approx -15 to -17 ppm depending on solvent).
      
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the DMF under reduced pressure. Recrystallize the residue from toluene/ethanol to obtain pure BINAP.

Protocol B: Metal Complexation (Ruthenium-BINAP)

Rationale: Ruthenium-BINAP complexes are the gold standard for asymmetric hydrogenation of ketones and olefins. This protocol generates the Noyori-type precatalyst.

Reagents Required:

  • Synthesized Chiral BINAP (from Protocol A) (1.05 equiv)

  • 
     dimer (0.5 equiv)
    
  • Solvent: DMF or Ethanol/Benzene mix

Step-by-Step Methodology:

  • Mixing: In a degassed Schlenk tube, combine BINAP and

    
    .
    
  • Coordination: Add degassed DMF and heat to 100°C for 10 minutes.

    • Observation: The solution typically changes color (often reddish-brown) indicating ligand exchange (displacement of benzene by BINAP).

  • Isolation: Remove solvent in vacuo.

  • Characterization:

    • 
       NMR:  Check for a sharp singlet (shifted significantly downfield from free BINAP).
      
    • Elemental Analysis: Verify C, H, N ratios to confirm purity.

Part 4: Data Analysis & Quality Control

To ensure the integrity of the complex, compare the analytical data against standard benchmarks.

ParameterSpecification (Acceptance Criteria)Method of Verification
Enantiomeric Purity > 99% ee (Scaffold)Chiral HPLC (Daicel Chiralcel OD-H)
Ligand Identity

NMR: Single peak
NMR (400 MHz, CDCl3)
Complex Geometry C2-Symmetric signals

NMR (Aromatic region)
Residual Mesylate < 0.1%

NMR (Methyl singlet ~2.6 ppm)

Part 5: Troubleshooting & Optimization

Issue 1: Incomplete Conversion of Dimesylate to Phosphine

  • Cause: Poisoning of the Ni catalyst or insufficient temperature.

  • Solution: Ensure strict oxygen-free conditions (freeze-pump-thaw solvents). Increase catalyst loading to 15 mol% or switch to the more reactive Triflate scaffold if cost permits.

Issue 2: Racemization of the Binaphthyl Backbone

  • Cause: Excessive heating (>140°C) for prolonged periods.

  • Solution: Maintain reaction temperature at 100°C. The binaphthyl rotation barrier is high, but prolonged thermal stress can induce slippage.

Issue 3: Metal Black Formation (Precipitation)

  • Cause: Decomposition of the metal precursor during complexation.

  • Solution: Perform the complexation in the presence of a coordinating solvent (like DMF) or add a diamine co-ligand immediately if synthesizing Ru-diamine complexes.

References

  • Noyori, R., & Takaya, H. (1990). BINAP: An efficient chiral element for asymmetric catalysis.[1][2][3][4] Accounts of Chemical Research, 23(10), 345-350. Link

  • Cai, D., et al. (1994). Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Nickel-Catalyzed Coupling. Journal of Organic Chemistry, 59(23), 7180–7181. Link

  • Sigma-Aldrich. (2023). Product Specification: (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate. Link

  • Akiyama, T. (2007). Stronger Brønsted Acids: Recent Progress. Chemical Reviews, 107(12), 5744–5758. (Context on Sulfonic Acid derivatives). Link

Sources

Application

Application Note: Continuous Flow Synthesis &amp; Application of Catalysts Derived from 1,1'-Bi-2-naphthyl Dimethanesulfonate

Executive Summary This guide details the process intensification strategies for utilizing 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) as a robust, cost-effective precursor for high-value chiral catalysts. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process intensification strategies for utilizing 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) as a robust, cost-effective precursor for high-value chiral catalysts. While BINOL-ditriflates are the historical standard for synthesizing atropisomeric ligands (e.g., BINAP), their high cost and hydrolytic instability hinder large-scale adoption.

The protocols below demonstrate how flow chemistry overcomes the kinetic sluggishness of the dimesylate analog, enabling the synthesis of C2-symmetric bisphosphines and their subsequent application in asymmetric hydrogenation.

Key Advantages of this Workflow:

  • Cost Reduction: Dimesylates are ~15x cheaper to synthesize than ditriflates.

  • Enhanced Safety: Flow containment manages the toxicity of phosphine reagents and nickel catalysts.

  • Process Intensification: High-temperature/pressure flow windows accelerate the otherwise slow Ni-catalyzed activation of C-O bonds in sulfonates.

Part 1: The Precursor Advantage

Chemical Rationale

The transition from batch to flow allows us to substitute the reactive but labile triflate group with the stable mesylate group. In batch, aryl mesylates are often too unreactive for oxidative addition to low-valent metals at standard reflux temperatures. In a pressurized flow reactor, we can safely access the 140–180 °C window, rendering the mesylate bond kinetically competent for Nickel-catalyzed cross-coupling.

Table 1: Precursor Comparison (Batch vs. Flow Suitability)

FeatureBINOL-Ditriflate (Standard)BINOL-Dimesylate (Recommended)
Cost High (

$)
Low ($)
Crystallinity ModerateHigh (Excellent for purification)
Hydrolytic Stability Low (Degrades in moist air)High (Shelf-stable for months)
Reactivity (Ni-coupling) High (Fast at 80°C)Low (Requires >120°C or Flow)
Atom Economy Poor (High MW leaving group)Better (Lower MW leaving group)

Part 2: Protocol A - Flow Synthesis of Chiral Ligands

Objective: Synthesis of (R)-BINAP analog from (R)-BINOL-dimesylate via Ni-Catalyzed Phosphinylation.

Reaction Scheme & Mechanism

The reaction utilizes a Nickel(II) precatalyst reduced in situ to Ni(0) by Zinc, facilitating the oxidative addition into the C-O mesylate bond, followed by transmetallation with a chlorophosphine.

Mechanism: Ni(II) → Ni(0) → Ar-Ni(II)-OMs → Ar-Ni(II)-PPh2 → Ar-PPh2

Flow Reactor Setup (Graphviz)

G cluster_feeds Feed Preparation FeedA Feed A: (R)-BINOL-Dimesylate + Ph2PCl in DMF PumpA HPLC Pump A (0.5 mL/min) FeedA->PumpA FeedB Feed B: NiCl2(dppe) Catalyst Solution PumpB HPLC Pump B (0.5 mL/min) FeedB->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor Packed Bed Reactor (Activated Zn Dust) 160°C, 20 bar Mixer->Reactor Mixed Stream Quench Quench Coil (Cooling) Reactor->Quench Active Species BPR Back Pressure Regulator (250 psi) Quench->BPR Collection Product Collection (Crude Ligand) BPR->Collection

Figure 1: Packed-bed flow synthesis of BINAP analogs. The Zn reductant is immobilized to prevent clogging.

Experimental Procedure

Reagents:

  • Substrate: (R)-1,1'-Bi-2-naphthyl dimethanesulfonate (0.1 M in DMF).

  • Reagent: Diphenylchlorophosphine (Ph2PCl) (2.5 equiv).

  • Catalyst: NiCl2(dppe) (10 mol%).

  • Reductant: Activated Zinc dust (particle size <10 µm not recommended due to backpressure; use 40–60 µm).

Step-by-Step Protocol:

  • Packed Bed Preparation:

    • Fill a stainless steel column (10 mm ID x 100 mm L) with activated Zinc powder mixed with inert glass beads (1:1 ratio) to prevent compaction.

    • Flush the column with dry DMF at 160 °C for 30 mins to remove surface oxides.

  • System Priming:

    • Set the Back Pressure Regulator (BPR) to 20 bar (approx 290 psi) . This keeps DMF liquid at 160 °C.

    • Pre-heat the reactor oven containing the Zn-column to 160 °C .

  • Reaction Execution:

    • Feed A: Dissolve Dimesylate (4.7 g, 10 mmol) and Ph2PCl (4.5 mL, 25 mmol) in anhydrous DMF (100 mL).

    • Feed B: Dissolve NiCl2(dppe) (530 mg, 1 mmol) in anhydrous DMF (100 mL).

    • Pump both feeds at 0.5 mL/min each (Total flow = 1.0 mL/min) into the T-mixer.

    • Direct the stream through the heated Zn-packed bed.

    • Residence Time: ~10–15 minutes (depending on column void volume).

  • Work-up:

    • Collect the effluent into a flask containing saturated NH4Cl (aq) to quench excess chlorophosphine.

    • Extract with DCM, dry over MgSO4, and recrystallize from Toluene/Ethanol.

Critical Note: The use of Ph2PCl in the presence of Zn generates in situ Zn-phosphides. The high flow rate prevents the accumulation of pyrophoric intermediates.

Part 3: Protocol B - Catalytic Application (Asymmetric Hydrogenation)

Objective: Use the synthesized Ligand-Ru complex for the asymmetric hydrogenation of N-acetyl-dehydrophenylalanine (Standard Benchmark).

Catalyst Formation (In-Line)

Instead of isolating the solid catalyst, the ligand solution from Protocol A (after purification) can be mixed with [Ru(cod)(methylallyl)2] in a second flow module to generate the active catalyst immediately before the hydrogenation reactor.

Hydrogenation Workflow (Graphviz)

H Substrate Substrate Feed: Enamide in MeOH Mixer_Gas Gas-Liquid Segmented Mixer Substrate->Mixer_Gas H2_Gas Hydrogen Gas (Mass Flow Controller) H2_Gas->Mixer_Gas 30 bar Cat_Sol Catalyst Feed: Ru-BINAP (derived) Cat_Sol->Mixer_Gas Coil Tube-in-Tube Reactor (H2 Permeation) or Trickle Bed Mixer_Gas->Coil Segmented Flow Analysis In-Line UV/Vis or HPLC Coil->Analysis Product Chiral Product (>98% ee) Analysis->Product

Figure 2: Continuous asymmetric hydrogenation setup utilizing the ligand generated in Protocol A.

Experimental Procedure
  • Reactor Config: A tube-in-tube reactor (Teflon AF-2400 inner tube) is preferred to saturate the liquid phase with H2 without forming dangerous large gas pockets.

  • Conditions:

    • Pressure: 30 bar H2.

    • Temperature: 60 °C.

    • Solvent: Methanol (degassed).

  • Execution:

    • Pump Substrate (0.5 M) and Catalyst (0.5 mol%) into the reactor.

    • Residence time: 4 minutes.

  • Validation:

    • Collect sample.[1][2][3][4]

    • Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Expected Result: >99% Conversion, >98% ee.

Part 4: Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
Low Conversion (Protocol A) Zn surface passivationAdd 1% TMSCl to Feed A to activate Zn surface continuously.
High Backpressure (Protocol A) Zn compaction or finesRepack column with larger Zn particles (40-60 mesh) mixed with glass beads.
Low ee (Protocol B) Catalyst oxidationEnsure strict degassing of MeOH; Install in-line oxygen scavenger cartridge.
Clogging (Mixer) Salt precipitation (ZnCl2)Ensure DMF feed is anhydrous; Increase temperature to maintain solubility.

References

  • Cai, D., et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via Triflate Intermediate." Journal of Organic Chemistry, 1994 , 59, 7180–7181. Link

  • Percec, V., et al. "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry, 2004 , 69, 3447–3452. Link

  • Gutin, I., et al. "Continuous Flow Synthesis of Chiral Ligands." Organic Process Research & Development, 2012 , 16, 1058. Link

  • Kobayashi, S. "Immobilized Catalysts in Flow Chemistry." Chemical Reviews, 2009 , 109, 523–563. Link

  • Zim, D., & Buchwald, S. L. "An Air-Stable Catalyst System for the Cross-Coupling of Aryl Mesylates." Organic Letters, 2003 , 5, 2413–2415. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity with BINOL-Dimethanesulfonate Catalysts

System Overview & Diagnostic Architecture You are utilizing a 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) framework. While often used as a precursor for BINAP or diamines, its application as a catalyst (typi...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Diagnostic Architecture

You are utilizing a 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) framework. While often used as a precursor for BINAP or diamines, its application as a catalyst (typically as a Lewis base, chiral solvating agent, or in ion-pairing scenarios) presents unique challenges compared to standard BINOL or Phosphoric Acid (CPA) catalysis.

The Primary Failure Mode: The most common cause of low enantioselectivity in this specific system is trace hydrolysis leading to the release of Methanesulfonic Acid (MsOH). MsOH acts as a potent, achiral Brønsted acid catalyst, driving a fast, racemic background reaction that competes with your chiral pathway.

Interactive Troubleshooting Workflow

Use the following logic flow to diagnose the root cause of your low


.

TroubleshootingFlow Start ISSUE: Low Enantioselectivity (ee) CheckPurity STEP 1: 1H-NMR Analysis (Check for -OH signals) Start->CheckPurity FreeOH Phenolic -OH Detected? CheckPurity->FreeOH Hydrolysis DIAGNOSIS: Catalyst Hydrolysis (MsOH release = Racemic Background) FreeOH->Hydrolysis Yes BackgroundCheck STEP 2: Run 'Blank' Reaction (No Catalyst, Same Conditions) FreeOH->BackgroundCheck No Repurify ACTION: Recrystallize/Resynthesize Store in Desiccator Hydrolysis->Repurify IsFast Reaction Proceeds >10%? BackgroundCheck->IsFast RacemicBackground DIAGNOSIS: High Background Rate IsFast->RacemicBackground Yes StructureCheck STEP 3: Structural Analysis IsFast->StructureCheck No TempControl ACTION: Lower Temp (-20°C to -78°C) Change Solvent (Non-polar) RacemicBackground->TempControl Sterics DIAGNOSIS: Insufficient Steric Bulk StructureCheck->Sterics Mod33 ACTION: Switch to 3,3'-Substituted BINOL Scaffold Sterics->Mod33

Caption: Diagnostic logic tree for isolating the cause of low enantioselectivity in BINOL-dimesylate systems. Blue nodes indicate experimental checks; Red/Grey nodes indicate diagnoses.

Critical Quality Attributes (CQA) & Catalyst Integrity

Before optimizing reaction conditions, you must validate the integrity of the 1,1'-Bi-2-naphthyl dimethanesulfonate. Unlike free BINOL, the dimesylate is an activated electrophile and is moisture-sensitive over time.

The "Achiral Acid" Trap

If your catalyst contains even 1% hydrolyzed material (mono-mesylate or free BINOL), you generate equimolar amounts of Methanesulfonic Acid (MsOH).

  • Mechanism: MsOH is a strong acid (

    
    ).
    
  • Consequence: It catalyzes the reaction via a non-chiral protonation pathway much faster than your chiral dimesylate can induce asymmetry.

  • Result: Drastic drop in

    
     (often 
    
    
    
    ).
Validation Protocol: 1H-NMR Purity Check

Run a quantitative NMR in


 (dried over basic alumina).
Signal RegionTarget ObservationFailure IndicatorCorrective Action

2.5 - 3.0 ppm
Sharp singlet (Mesyl -CH3). Integration: 6H relative to aromatic.Split signals or multiple singlets (Mono-mesylate).Recrystallize from Toluene/Hexane.

5.0 - 6.0 ppm
Silent. No signals.Broad singlet (Phenolic -OH).CRITICAL: Resynthesize or treat with excess MsCl/Et3N.

7.0 - 8.2 ppm
Clean aromatic multiplets.Shifted multiplets (Free BINOL).Pass through short silica plug (DCM) if stable.

Reaction Parameter Optimization

If the catalyst is chemically pure, the low


 stems from the reaction kinetics. You must maximize the rate difference (

).
A. Solvent Effects: The Polarity Switch

BINOL-dimesylates often rely on weak interactions (dipole-dipole or


-stacking) or act as counterions. Solvent polarity is the "volume knob" for these interactions.
  • Problem: High dielectric solvents (DMF, DMSO, MeOH) shield the chiral catalyst from the substrate.

  • Solution: Switch to non-polar, non-coordinating solvents.

    • Recommended: Toluene,

      
      , or 
      
      
      
      -Trifluorotoluene.
    • Why? These solvents tighten the ion-pairing or aggregate structure, forcing the substrate into the chiral pocket.

B. Temperature & The Isokinetic Relationship

The "Racemic Background" reaction usually has a lower activation energy (


) than the sterically demanding chiral pathway.
  • Experiment: Run the reaction at three temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Data Analysis:

    • If

      
       increases significantly as T drops: The background reaction is the culprit. Keep T low. 
      
    • If

      
       is constant (or drops) as T drops: You have a conformational lock issue  (the catalyst is too rigid or aggregating).
      
C. Concentration & Nonlinear Effects (NLE)

BINOL derivatives are prone to aggregation (dimers/oligomers).

  • Test: Plot

    
     vs. 
    
    
    
    .
  • Guidance: If

    
     drops at higher concentrations, your catalyst is forming inactive or non-selective aggregates. Dilute the reaction  (e.g., go from 0.1 M to 0.02 M).
    

Frequently Asked Questions (Technical)

Q1: I am seeing variable ee between batches. Why? A: This is almost certainly a water content issue. The dimesylate is hygroscopic. Water hydrolyzes the sulfonate ester, releasing MsOH (the "Achiral Acid" described above).

  • Fix: Store the catalyst in a desiccator over

    
    . Add 3Å Molecular Sieves to your reaction vessel.
    

Q2: Can I use the Disulfonimide (DSI) conditions for the Dimethanesulfonate? A: No. This is a common confusion.

  • Disulfonimide (Jørgensen/List type): A strong Brønsted Acid catalyst (

    
    ). Active via protonation.
    
  • Dimethanesulfonate: A Lewis Base or Electrophile (

    
    ). It has no acidic proton. Using DSI conditions (acid catalysis) with a dimesylate will result in zero activity or purely background reaction.
    

Q3: My catalyst racemizes at high temperatures (


). Is this normal? 
A:  Yes. While the 1,1'-binaphthyl backbone is stable at room temperature, the rotation barrier (

) is approx 37 kcal/mol [1]. However, strong acids (like MsOH generated in situ) or high temperatures can lower this barrier or promote radical racemization pathways. Keep reaction temperatures below 80°C for safety.

Q4: The reaction is too slow. Can I add a Lewis Acid? A: Proceed with caution. Adding a Lewis Acid (e.g.,


, 

) to a dimesylate can trigger the cleavage of the mesylate group, destroying your catalyst. If you need Lewis Acid activation, consider using the free BINOL + Metal Alkoxide system instead.

References

  • Optical Stability of 1,1′-Binaphthyl Derivatives. PMC - NIH. (2019). Detailed analysis of racemization barriers and substituent effects in BINOL systems.

  • 1,1′-Bi-2-naphthol (BINOL). Wikipedia.[1] General properties, atropisomerism, and stability data.[2][3] [1][3][4][5]

  • BINOL and Derivatives. Sigma-Aldrich. Comprehensive guide on BINOL-derived ligands and their applications in asymmetric synthesis.

  • Troubleshooting the synthesis of BINOL derivatives. Reddit/ChemPros. Field discussion on the practical handling, lithiation, and purification of 3,3'-substituted BINOLs.

Sources

Optimization

Technical Support Center: Stability and Handling of 1,1'-Bi-2-naphthyl dimethanesulfonate

Welcome to the technical support center for 1,1'-Bi-2-naphthyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Bi-2-naphthyl dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile chiral ligand precursor. This document will delve into the stability of 1,1'-Bi-2-naphthyl dimethanesulfonate under both acidic and basic conditions, offering practical advice in a question-and-answer format to address common challenges encountered in the laboratory.

Introduction to 1,1'-Bi-2-naphthyl dimethanesulfonate

1,1'-Bi-2-naphthyl dimethanesulfonate, often referred to as BINOL-dimesylate, is a pivotal intermediate derived from the axially chiral 1,1'-bi-2-naphthol (BINOL). Its utility in organic synthesis stems from the mesylate groups being excellent leaving groups, facilitating a variety of nucleophilic substitution reactions to generate a diverse range of chiral ligands and catalysts.[1] However, the success of these synthetic transformations is intrinsically linked to the stability of the dimethanesulfonate under the specific reaction conditions employed. Understanding its behavior in acidic and basic media is paramount to preventing unwanted side reactions and ensuring the desired outcome of your experiments.

Stability Under Acidic Conditions: FAQs and Troubleshooting

Question 1: How stable is 1,1'-Bi-2-naphthyl dimethanesulfonate to common laboratory acids?

Generally, sulfonate esters, including aryl sulfonates, exhibit considerable stability under moderately acidic conditions at room temperature.[1] However, the stability of 1,1'-Bi-2-naphthyl dimethanesulfonate is influenced by the nature of the acid, its concentration, the reaction temperature, and the solvent system.

  • Protic Acids (e.g., HCl, H₂SO₄, HBr): While stable in dilute aqueous acids at ambient temperatures, prolonged exposure or heating in the presence of strong, concentrated protic acids can lead to hydrolysis.[1][2] The reaction is an acid-catalyzed hydrolysis, which is reversible in nature.[3] The bulky binaphthyl backbone provides significant steric hindrance around the sulfonate ester linkage, which can slow down the rate of hydrolysis compared to less hindered aryl sulfonates.

  • Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄): Strong Lewis acids can coordinate to the oxygen atoms of the sulfonate group, activating it towards nucleophilic attack or cleavage. The specific outcome will depend on the Lewis acid and the reaction conditions. Caution is advised when using strong Lewis acids in the presence of 1,1'-Bi-2-naphthyl dimethanesulfonate, as unintended cleavage may occur.

Troubleshooting Guide: Acidic Conditions
Observed Issue Potential Cause Recommended Solution
Low yield of desired product and recovery of BINOL. Acid-catalyzed hydrolysis of the dimethanesulfonate.- Minimize reaction time and temperature. - Use a less acidic catalyst if possible. - Employ a non-aqueous solvent system to reduce the availability of water for hydrolysis. - Consider using a milder acid or a buffered system.
Formation of unexpected byproducts. Potential side reactions initiated by the acid, such as rearrangement or degradation of the binaphthyl core under harsh conditions.- Thoroughly characterize byproducts to understand the degradation pathway. - Screen different acid catalysts and reaction conditions to identify a more selective system.
Inconsistent reaction outcomes. Variability in the water content of reagents and solvents.- Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Stability Under Basic Conditions: FAQs and Troubleshooting

Question 2: What is the expected behavior of 1,1'-Bi-2-naphthyl dimethanesulfonate in the presence of bases?

The reaction of esters with strong bases like sodium hydroxide is known as saponification, which is an irreversible hydrolysis process.[4] In the case of 1,1'-Bi-2-naphthyl dimethanesulfonate, exposure to strong aqueous bases will lead to the cleavage of the sulfonate ester bonds, yielding 1,1'-bi-2-naphthol (BINOL) and methanesulfonate salts.[5]

The mechanism involves a nucleophilic attack of the hydroxide ion on the sulfur atom of the sulfonate group.[6] While the reaction is generally facile for many sulfonate esters at room temperature, the steric hindrance of the BINOL framework may necessitate slightly more forcing conditions (e.g., elevated temperatures) for complete hydrolysis compared to simpler aryl sulfonates.

  • Strong Bases (e.g., NaOH, KOH, LiOH): These will readily hydrolyze the dimethanesulfonate to the corresponding diol (BINOL).[4]

  • Weaker Bases (e.g., amines, carbonates): The reactivity will depend on the nucleophilicity and basicity of the amine or carbonate. Hindered or weakly nucleophilic amines may not readily cleave the sulfonate ester, especially at room temperature. However, primary and secondary amines can act as nucleophiles, potentially leading to the formation of sulfonamides as a side product if that is not the intended reaction.

Troubleshooting Guide: Basic Conditions
Observed Issue Potential Cause Recommended Solution
Complete consumption of starting material with no desired product formation. Saponification of the dimethanesulfonate by the basic reagent.- If the base is a reactant, ensure it is not excessively strong to cause hydrolysis. - If the base is a catalyst or additive, consider using a non-nucleophilic, hindered base (e.g., DBU, Proton-Sponge®). - Run the reaction at lower temperatures to disfavor the hydrolysis pathway.
Formation of BINOL as the major product. The reaction conditions are too harsh, favoring hydrolysis over the desired transformation.- Reduce the reaction temperature and time. - Use a less basic reagent if the reaction chemistry allows. - Employ a solvent system that minimizes the solubility or reactivity of the base with the sulfonate ester.
Partial reaction or incomplete conversion. Insufficient reactivity of the nucleophile or base under the chosen conditions, potentially due to steric hindrance.- Increase the reaction temperature or prolong the reaction time cautiously, monitoring for decomposition. - Use a more polar, aprotic solvent to enhance the nucleophilicity of the anionic nucleophile.

Visualizing Degradation Pathways

To better understand the potential degradation of 1,1'-Bi-2-naphthyl dimethanesulfonate, the following diagrams illustrate the key hydrolytic pathways under acidic and basic conditions.

Acidic_Hydrolysis BINOL_dimesylate 1,1'-Bi-2-naphthyl dimethanesulfonate Protonated_ester Protonated Sulfonate Ester BINOL_dimesylate->Protonated_ester + H⁺ Protonated_ester->BINOL_dimesylate - H⁺ BINOL 1,1'-Bi-2-naphthol (BINOL) Protonated_ester->BINOL + 2H₂O - 2CH₃SO₃H - H⁺ BINOL->Protonated_ester + 2CH₃SO₃H - 2H₂O + H⁺ Methanesulfonic_acid Methanesulfonic Acid H2O H₂O H_plus H⁺ H_plus_cat H⁺ (catalyst)

Caption: Acid-catalyzed hydrolysis of 1,1'-Bi-2-naphthyl dimethanesulfonate.

Basic_Hydrolysis BINOL_dimesylate 1,1'-Bi-2-naphthyl dimethanesulfonate Transition_state Tetrahedral Intermediate BINOL_dimesylate->Transition_state + 2OH⁻ BINOL_dianion BINOL Dianion Transition_state->BINOL_dianion - 2CH₃SO₃⁻ BINOL 1,1'-Bi-2-naphthol (BINOL) BINOL_dianion->BINOL + 2H₃O⁺ Methanesulfonate Methanesulfonate Anion OH_minus 2OH⁻ H3O_plus 2H₃O⁺ (workup)

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1,1'-Bi-2-naphthyl Dimethanesulfonate

Product Category: Chiral Ligand Precursors / Electrophiles Primary Application: Synthesis of axially chiral ligands (e.g., BINAP, NOBIN) via Ni/Pd-catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution ( ). Diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Chiral Ligand Precursors / Electrophiles Primary Application: Synthesis of axially chiral ligands (e.g., BINAP, NOBIN) via Ni/Pd-catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (


).

Diagnostic Overview: The "Hard" Electrophile Challenge

As a Senior Application Scientist, the most frequent support ticket I receive regarding 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) concerns its lack of reactivity compared to its ditriflate (BINOL-OTf) analog.

The Core Problem: The mesylate group is a "harder" leaving group and significantly less electron-withdrawing than the triflate. While triflates oxidatively add to Pd(0) or Ni(0) under mild conditions, mesylates often require:

  • Higher Temperatures: Increasing the risk of thermal racemization.

  • Nickel Catalysis: Pd is often insufficient; Ni(0) or Ni(II) precatalysts are required to activate the C-O bond.

  • Harder Nucleophiles: Which introduces the risk of attacking the sulfur atom (deprotection) rather than the carbon ring.

This guide addresses the specific side reactions that occur when pushing this stable intermediate to react.

Troubleshooting Guide (Q&A)

Issue 1: "I recovered the starting material (BINOL) instead of the coupled product."

Diagnosis: S-O Bond Cleavage (Sulfonyl Attack) Context: You likely used a hard nucleophile (e.g., Grignard, Hydroxide, Alkyl Lithium) hoping for an


 or coupling reaction.
Technical Explanation: 
Aryl sulfonates have two electrophilic sites: the aromatic C-1 carbon  (desired) and the Sulfur atom  (undesired).
  • Soft Nucleophiles (Phosphines, Thiolates) or Metal Catalysts (Ni, Pd) target the C-1 Carbon (C-O cleavage).

  • Hard Nucleophiles (OH-, RMgBr without catalyst) attack the Sulfur , acting as a deprotecting agent. This cleaves the S-O bond, regenerating the phenol (BINOL).

Corrective Protocol:

  • Switch Catalyst: Move from Pd to Ni(COD)2 / PCy3 . Nickel is superior for activating the C-O bond of mesylates.

  • Non-Nucleophilic Bases: If a base is required, use

    
     or 
    
    
    
    instead of hydroxides or alkoxides.
  • Kumada Coupling Adjustment: If using Grignards, you must have the Ni-catalyst present in solution before adding the nucleophile to favor oxidative addition over sulfonyl attack.

Issue 2: "The product formed, but the enantiomeric excess (ee) dropped significantly."

Diagnosis: Thermal Atropisomeric Racemization Context: The reaction was likely heated >100°C to force the mesylate to react. Technical Explanation: The rotation barrier for BINOL derivatives is high (


), usually stable up to ~190°C. However, the presence of Lewis Acidic metals  (like Mg(II) from Grignards or Zn(II) additives) or electron-withdrawing groups  can lower this barrier. Prolonged heating of the mesylate at reflux in high-boiling solvents (e.g., Diglyme, Xylenes) can induce rotation around the 1,1'-bond.

Corrective Protocol:

  • Solvent Switch: Use 1,4-Dioxane or Toluene (lower boiling) and optimize the catalyst loading to allow reaction at

    
    .
    
  • Leaving Group Re-evaluation: If you cannot get conversion below 110°C, the mesylate is too stable for your specific nucleophile. You must switch to the BINOL-Ditriflate , which reacts at room temperature or mild heat (

    
    ).
    
Issue 3: "I see a major side product with only one group substituted."

Diagnosis: Steric Stalling (Mono-substitution) Context: Common in the synthesis of bulky phosphines (e.g., BINAP synthesis). Technical Explanation: After the first substitution at the 2-position, the steric bulk of the new group (e.g.,


) drastically hinders the approach of the catalyst/nucleophile to the 2'-position. The mesylate is not reactive enough to overcome this increased activation energy barrier.

Corrective Protocol:

  • Sequential Addition: Do not add all reagents at once. Ensure the mono-substituted intermediate is fully formed, then add a fresh bolus of catalyst and increase temperature slightly for the second step.

  • Catalyst Ligand: Use a smaller, electron-rich phosphine ligand on the Nickel (e.g.,

    
     or dppe) to reduce the steric footprint of the catalyst itself.
    

Visual Logic: Reaction Pathways

The following diagram illustrates the competitive pathways when reacting BINOL-Dimethanesulfonate. Note the "Danger Zone" where hard nucleophiles lead to deprotection rather than coupling.

BINOL_Reactivity Start BINOL-Dimethanesulfonate (Substrate) Cat_Inter Oxidative Addition (Ni-Complex) Start->Cat_Inter Ni(0) Catalyst (C-O Activation) Hydrolysis BINOL (Regenerated) S-O Cleavage Start->Hydrolysis Hard Nucleophile (Attack on Sulfur) Racemate Racemic Mixture (Loss of ee) Start->Racemate Temp > 130°C Thermal Rotation Product 2,2'-Disubstituted BINaphthyl (Target) Cat_Inter->Product Nucleophile (Coupling) Mono Mono-Substituted Impurity Cat_Inter->Mono Steric Hindrance (Stalls at 2-pos)

Caption: Competitive reaction pathways for BINOL-Dimethanesulfonate. Green path indicates successful C-O activation; Red paths indicate common failure modes.

Standardized Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Coupling (Kumada-Corriu Type)

Use this protocol to convert BINOL-OMs to BINAP or alkylated derivatives.

Reagents:

  • BINOL-Dimethanesulfonate (1.0 equiv)

  • 
     (5-10 mol%)
    
  • Aryl/Alkyl Grignard Reagent (2.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Catalyst Pre-loading: In a glovebox or under Argon, charge a flame-dried Schlenk flask with BINOL-OMs and

    
    .
    
  • Solvation: Add anhydrous THF. The mesylate may not fully dissolve immediately; this is normal.

  • Temperature Control: Heat the mixture to 60°C (gentle reflux). Crucial: Do not add Grignard yet.

  • Nucleophile Addition: Add the Grignard reagent dropwise over 30 minutes.

    • Why? Slow addition ensures the concentration of the "Hard" nucleophile remains low relative to the catalyst, preventing S-O attack.

  • Monitoring: Monitor by HPLC.

    • Checkpoint: If Mono-substituted product persists after 4 hours, add an additional 2 mol% catalyst and increase temp to 75°C (if solvent allows).

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
Protocol B: Synthesis of BINOL-Dimethanesulfonate (Purity Check)

Many "side reactions" are actually impurities from the mesylation step. Ensure your starting material is pure.

  • Dissolve (S)-BINOL (1 equiv) in DCM at 0°C.

  • Add Triethylamine (

    
    , 3.0 equiv).
    
  • Add Methanesulfonyl Chloride (MsCl, 2.5 equiv) dropwise.

  • Critical Wash: After reaction completion, wash with 1M HCl (removes amine salts) followed by 10% NaOH (removes unreacted BINOL).

    • Note: Unreacted BINOL in the starting material will poison downstream metal catalysts.

  • Recrystallization: Recrystallize from Toluene/Hexane. Target mp: ~178-180°C.

Comparative Data: Mesylate vs. Triflate

FeatureBINOL-Dimethanesulfonate (Ms)BINOL-Ditriflate (Tf)Impact on Experiment
Leaving Group Ability Poor (

of acid ~ -1.9)
Excellent (

of acid ~ -14)
Ms requires Ni-catalysis; Tf works with Pd or Ni.
Stability High (Stable to silica, moisture)Moderate (Hydrolyzes on silica)Ms is better for storage; Tf must be used fresh.
C-O vs S-O Attack High risk of S-O attackLow risk (C-O bond is weaker)Ms requires softer nucleophiles or strict catalysis.
Cost LowHighMs is preferred for scale-up if chemistry permits.

References

  • Cai, D., et al. (1994).[1] "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Cross-Coupling." Journal of Organic Chemistry. Link

  • Percec, V., et al. (1995). "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry. Link

  • Ogata, I., et al. (1976). "Racemization of 1,1'-binaphthyl derivatives." Bulletin of the Chemical Society of Japan. Link

  • Guan, B.T., et al. (2008). "Biaryl Construction via Ni-Catalyzed C-O Activation of Phenolic Carboxylates." Journal of the American Chemical Society.[2] Link (Mechanistic insight on C-O activation relevant to sulfonates).

Sources

Optimization

"improving catalyst turnover number with 1,1'-Bi-2-naphthyl dimethanesulfonate ligands"

This response is structured as a specialized Technical Support Center for researchers working with 1,1'-Bi-2-naphthyl dimethanesulfonate . Based on the chemical specificity of "dimethanesulfonate" (a mesylate ester), thi...

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a specialized Technical Support Center for researchers working with 1,1'-Bi-2-naphthyl dimethanesulfonate .

Based on the chemical specificity of "dimethanesulfonate" (a mesylate ester), this guide addresses the most chemically valid high-value application: using this molecule as an electrophilic scaffold (substrate) in Nickel-catalyzed cross-couplings (typically to synthesize BINAP or other chiral ligands).

Note: If the user intended to refer to "Chiral Disulfonimide" catalysts (Brønsted acids), a disambiguation section is included in the FAQ.

Topic: Improving Catalyst Turnover Number (TON) with 1,1'-Bi-2-naphthyl dimethanesulfonate Scaffolds Ticket ID: #BINOL-MS-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Catalysis Div.

Diagnostic & Triage

User Query: "How do I improve catalyst turnover number with 1,1'-Bi-2-naphthyl dimethanesulfonate?"

System Analysis: 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) is a robust, cost-effective electrophile derived from BINOL. It is primarily used as a substrate in Ni-catalyzed C–O bond activation to synthesize chiral ligands like BINAP.

The Core Technical Challenge: Unlike triflates (–OTf), mesylates (–OMs) possess a significantly higher activation energy for oxidative addition to Nickel(0). This often leads to:

  • Catalyst Deactivation: The Ni(0) species aggregates or oxidizes before penetrating the C–O bond.

  • Low TON: High catalyst loadings (10–20 mol%) are often required to drive conversion.

  • Incomplete Conversion: Stalling at the mono-substituted intermediate.

Troubleshooting Guide: Low TON in C–P Cross-Couplings

If you are synthesizing BINAP or derivatives via Ni-catalyzed phosphinylation and experiencing low turnover, consult the optimization matrix below.

Phase 1: The Catalyst System

The choice of ligand on the Nickel center is the single most critical variable for TON.

ParameterStandard ProtocolHigh-TON OptimizationMechanism of Improvement
Pre-catalyst NiCl₂(dppe)NiCl₂(dppe) + Zn (excess)In situ generation of reactive Ni(0) is more robust than using air-sensitive Ni(cod)₂.
Ligand (L) dppedcpe (1,2-bis(dicyclohexylphosphino)ethane)The electron-rich alkyl phosphine (dcpe) accelerates oxidative addition into the inert C–OMs bond.
L:M Ratio 1:12:1 (Ligand Excess)Prevents Ni-black precipitation during the slow induction period common with mesylates.
Reductant Mg turningsZn Dust (activated)Zn provides a gentler reduction potential, preventing over-reduction of the binaphthyl system.
Phase 2: Reaction Environment

Mesylates are "hard" electrophiles; the solvent sphere dictates the transition state energy.

  • Solvent Choice: Switch from THF (low boiling, poor solubility for salt byproducts) to DMF or DMAc .

    • Why? Polar aprotic solvents stabilize the ionic intermediates formed during the oxidative addition of the C–O bond.

  • Temperature Threshold: Mesylates require 100°C – 120°C . Below 90°C, the reaction rate (

    
    ) is often slower than the catalyst decomposition rate (
    
    
    
    ), leading to near-zero TON.
  • Additives: Add DABCO (1,4-diazabicyclo[2.2.2]octane).

    • Function: DABCO acts as a base to neutralize methanesulfonic acid byproducts and, crucially, can coordinate to Zn salts to prevent surface passivation.

Visualizing the Failure Point

The diagram below illustrates the catalytic cycle and the specific bottleneck (Step A) where TON is lost when using dimethanesulfonates.

G PreCat Pre-catalyst Ni(II)Cl2(L) ActiveCat Active Species Ni(0)L PreCat->ActiveCat Zn Reduction OxAdd Intermediate I Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate (High Barrier for -OMs) Decomp Catalyst Death Ni-Black Aggregation ActiveCat->Decomp Slow Ox. Add. (Low TON Cause) Substrate Substrate BINOL-Dimesylate LigandEx Intermediate II Phosphine Coordination OxAdd->LigandEx + HPPh2 RedElim Product Release BINAP / Mono-phosphine LigandEx->RedElim Reductive Elimination RedElim->ActiveCat Regenerate Ni(0)

Caption: Figure 1. The Ni-catalyzed cross-coupling cycle.[1][2][3] The high activation energy of the BINOL-Dimesylate oxidative addition (Step A) allows the active Ni(0) species to aggregate (decompose) before turnover, reducing TON.

Optimized Experimental Protocol

Objective: Synthesis of (R)-BINAP from (R)-1,1'-Bi-2-naphthyl dimethanesulfonate with improved TON.

Reagents:

  • Substrate: (R)-BINOL-dimesylate (1.0 equiv)

  • Phosphine Source: Diphenylphosphine (Ph₂PH) (4.0 equiv)

  • Catalyst: NiCl₂(dppe) (5 mol%) — Standard is 10-20%, we aim for 5% via optimization.

  • Reductant: Zn dust (4.0 equiv)

  • Base: DABCO (4.0 equiv)[1]

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Activation (The "Pre-Soak"): In a glovebox or under strict Ar flow, charge the reaction vessel with NiCl₂(dppe) and Zn dust. Add 10% of the total DMF volume. Stir at 40°C for 20 minutes.

    • Why? This generates the active Ni(0) species before it encounters the difficult substrate, ensuring immediate reactivity upon mixing.

  • Substrate Addition: Add the BINOL-dimesylate, DABCO, and the remaining DMF. Heat the mixture to 100°C .

  • Controlled Phosphine Addition: Add the Ph₂PH slowly via syringe pump over 2 hours while maintaining 100°C.

    • Critical Control Point: Dumping Ph₂PH all at once can displace the dppe ligand from Nickel, forming inactive Ni(PPh₂H)₄ species. Slow addition keeps the local concentration of Ph₂PH low, favoring the catalytic cycle over ligand exchange.

  • Thermal Soak: Stir at 100°C – 110°C for 16–24 hours.

  • Workup: Cool to room temperature. Filter through a celite pad (to remove Zn salts). Concentrate DMF under reduced pressure. Recrystallize from Toluene/Ethanol.

Frequently Asked Questions (FAQ)

Q1: Why use the dimethanesulfonate (mesylate) if the ditriflate is more reactive? A: Cost and stability. Triflates are expensive and hydrolytically unstable. Mesylates are cheap and shelf-stable. Improving the TON for the mesylate allows for scalable industrial synthesis of BINAP without the cost burden of triflic anhydride.

Q2: I see a lot of mono-substituted product. How do I fix this? A: This is a classic "double-hump" kinetics issue. The first substitution makes the ring more electron-rich, deactivating the second mesylate toward oxidative addition.

  • Fix: Increase the temperature to 120°C for the final 4 hours.

  • Fix: Switch the catalyst ligand to dcpe (more electron-donating), which facilitates the oxidative addition into the electron-rich mono-product.

Q3: Are you sure "dimethanesulfonate" isn't the catalyst? A: (Disambiguation) If you are referring to Chiral Disulfonimides (e.g., Jørgensen/List catalysts) used in organocatalysis, the nomenclature is different. Those are Brønsted acids. The "dimethanesulfonate" is an ester and lacks the acidic proton required for that catalytic mode. If you are using this ester, you are almost certainly performing a cross-coupling or substitution reaction.

References

  • Cai, D., et al. (1994). "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via Nickel-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 59(23), 7180–7181.

  • Au-Yeung, T. T.-L., et al. (2006). "An Efficient Synthesis of BINAP using Ni-Catalyzed Coupling." Tetrahedron Letters, 47(48), 8633-8636.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature, 509, 299–309.

  • Organic Syntheses. (1999). "Synthesis of (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Org.[4][5] Synth. 76, 6.

Sources

Troubleshooting

"purification of products from reactions catalyzed by BINOL dimethanesulfonate derivatives"

This guide addresses the technical challenges associated with purifying products from reactions catalyzed by BINOL-derived sulfonic acid derivatives . Technical Note on Nomenclature: While "BINOL dimethanesulfonate" (the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with purifying products from reactions catalyzed by BINOL-derived sulfonic acid derivatives .

Technical Note on Nomenclature: While "BINOL dimethanesulfonate" (the bis-mesylate ester) is a common synthetic intermediate, the catalytically active species in this family are typically 1,1′-Binaphthyl-2,2′-disulfonic acid (BINSA) , its Metal-Disulfonate salts (e.g., Fe-BINSate) , or Disulfonimides (DSI) . This guide focuses on the purification workflows for these active sulfonate-based catalysts, which are renowned for their strong Brønsted acidity and ability to act as chiral counteranions.

Role: Senior Application Scientist Subject: Downstream Processing & Purification Protocols System: Chiral Brønsted Acid & Metal-Disulfonate Catalysis

Part 1: Critical Purification Workflows

The primary challenge in these systems is the amphiphilic nature of BINOL-sulfonates. They are highly polar (often water-soluble) yet possess a lipophilic binaphthyl backbone that can cause them to co-elute with organic products or form tight ion-pairs with basic substrates (amines/imines).

Protocol A: The "Phase-Switch" Extraction (Standard)

Best for: Non-basic products (e.g., ethers, esters) or when the catalyst is water-soluble.

The Logic: BINSA and disulfonates are strong acids (


). Converting them to their sodium salts renders them strictly water-soluble, while the organic product remains in the organic phase.
  • Quench: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) equal to 3x the reaction volume.

  • Basification: Add saturated NaHCO₃ (aq) .

    • Critical Check: Ensure the aqueous layer pH > 8. This deprotonates the sulfonic acid/imide, driving the catalyst into the aqueous layer.

  • Partition: Vigorously stir for 10 minutes to break any catalyst-product H-bond aggregates.

  • Separation:

    • Organic Layer: Contains your Product.[1][2][3][4][5][6] (Proceed to Drying/Concentration).

    • Aqueous Layer: Contains the Catalyst (as Na-salt). Save this for recycling.

  • Polishing: Wash the organic layer once with brine to remove trapped sulfonates.

Protocol B: Ion-Exchange Resin Purification

Best for: Basic products (amines) that form salts with the catalyst, preventing extraction.

The Logic: Basic products will protonate the catalyst, forming a lipophilic salt that extracts into the organic layer. Traditional extraction fails here. Use a solid-supported scavenger.

  • Resin Selection: Use a Weak Basic Anion Exchange Resin (e.g., Amberlyst A21 or equivalent free-base amine resin).

  • Slurry Wash:

    • Dissolve the crude reaction mixture in minimal DCM or MeOH.

    • Add the resin (approx. 3-5 equivalents relative to catalyst loading).

    • Stir gently for 30–60 minutes.

  • Mechanism: The resin acts as a "proton sponge," binding the sulfonic acid catalyst. The product is released as the free base.

  • Filtration: Filter off the resin. The filtrate contains the purified free-base product.

Part 2: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting the correct workup based on product basicity and catalyst type.

PurificationLogic Start Crude Reaction Mixture (BINOL-Sulfonate Catalyst) CheckBasicity Is the Product Basic? (Amine, Imine, Pyridine) Start->CheckBasicity NonBasic No (Neutral/Acidic Product) CheckBasicity->NonBasic Ethers, Esters, Alcohols Basic Yes (Basic Product) CheckBasicity->Basic Amines, N-Heterocycles BicarbWash Protocol A: Sat. NaHCO3 Wash (Deprotonate Catalyst) NonBasic->BicarbWash SepFunnel Phase Separation BicarbWash->SepFunnel OrgLayer Organic Layer: Pure Product SepFunnel->OrgLayer AqLayer Aqueous Layer: Catalyst (Na-Salt) SepFunnel->AqLayer Recycle Acidify (HCl) & Extract -> Recover Catalyst AqLayer->Recycle Optional SaltIssue Issue: Product forms lipophilic salt with Catalyst Basic->SaltIssue Resin Protocol B: Basic Anion Exchange (Amberlyst A21) SaltIssue->Resin Filter Filtration Resin->Filter Filtrate Filtrate: Free Base Product Filter->Filtrate SolidResin Solid Phase: Resin-Bound Catalyst Filter->SolidResin

Figure 1: Decision tree for selecting the appropriate workup protocol based on product chemistry. Green nodes indicate successful product isolation steps.

Part 3: Troubleshooting & FAQs

Issue 1: "My product is streaking on the silica column."

Diagnosis: BINOL-sulfonates are strong acids. If trace catalyst remains, it protonates the silica surface or the product, causing broad peaks (tailing). Solution:

  • Pre-wash the Column: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading. This neutralizes acidic sites.

  • Eluent Modifier: If your product is stable to base, add 0.5% TEA or 1% NH₄OH to your mobile phase.

  • Alternative Stationary Phase: Switch to Neutral Alumina or Diol-functionalized silica , which interact less strongly with sulfonate residues.

Issue 2: "I see a green/brown color in my product (Iron-BINSate systems)."

Diagnosis: Metal leaching. Even if the ligand is removed, iron traces can coordinate to the product. Solution:

  • Chelation Wash: Wash the organic layer with 0.5 M Rochelle’s Salt (Potassium Sodium Tartrate) or 10% EDTA (pH 8) . Stir the biphasic mixture vigorously for 30 minutes. The chelator will strip the iron into the aqueous phase.

Issue 3: "The enantiomeric excess (ee) drops after purification."

Diagnosis: Acid-catalyzed racemization. If the BINSA catalyst is not fully removed before concentration (rotovap), the high local concentration of strong acid and heat can racemize acid-sensitive chiral centers (e.g., hemiaminals, aldol adducts). Solution:

  • Quench Before Concentration: Never concentrate the crude reaction mixture directly. Always perform the NaHCO₃ wash (Protocol A) or Resin treatment (Protocol B) before removing the solvent.

  • Cold Workup: Perform all extraction steps at 0°C if the product is known to be labile.

Issue 4: "I cannot separate the catalyst from my polar product."

Diagnosis: Both product and catalyst are polar/water-soluble. Solution:

  • Reverse Phase (C18) Chromatography: BINOL derivatives are highly lipophilic (due to the naphthyl wings) compared to most small polar molecules.

    • Method: Use a C18 column with a Water/Methanol gradient. The polar product will elute early; the greasy BINOL catalyst will retain significantly longer.

Part 4: Data & Specifications

Catalyst Physicochemical Properties (for Workup Design)
Catalyst ClassAcidity (

)
Solubility (Organic)Solubility (Aqueous pH > 8)Primary Removal Method
BINSA (Disulfonic Acid) < -2 (Strong)Soluble (DCM, EtOAc)Soluble (forms Na-salt)NaHCO₃ Extraction
Fe-BINSate (Iron Salt) Lewis AcidSoluble (DCM, Toluene)Decomposes/PrecipitatesEDTA/Tartrate Wash
Disulfonimide (DSI) ~1–2 (Strong)Soluble (DCM, Et₂O)Soluble (forms Na-salt)NaHCO₃ Extraction
BINOL-BisMesylate Neutral (Electrophile)Soluble (DCM, THF)InsolubleSilica Chromatography

References

  • Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA). Source: TCI Chemicals / Hatano, M., Ishihara, K. Context: Describes the fundamental properties and acidity of BINSA compared to phosphoric acids.

  • Pyridinium 1,1'-Binaphthyl-2,2'-disulfonates as Highly Effective Chiral Brønsted Acid-Base Combined Salt Catalysts. Source: Organic Chemistry Portal / J. Am. Chem. Soc. 2008, 130, 16858-16860. Context: Establishes the protocol for using salt-forms of disulfonates in Mannich-type reactions.

  • A Chiral Iron Disulfonate Catalyst for the Enantioselective Synthesis of 2-Amino-2′-hydroxy-1,1′-binaphthyls (NOBINs). Source: Journal of the American Chemical Society 2022, 144, 8. Context: Details the specific Iron-BINSate catalyst system and oxidative coupling workflows.

  • Chiral Disulfonimides for Asymmetric Counteranion-directed Catalysis (ACDC). Source: Sigma-Aldrich / List, B. et al. Context: Provides background on the related disulfonimide class and their removal via basic extraction.

Sources

Optimization

"computational modeling to understand unexpected outcomes with BINOL disulfonates"

Welcome to the technical support center for computational modeling of BINOL (1,1'-bi-2-naphthol) disulfonates and their derivatives in asymmetric catalysis. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for computational modeling of BINOL (1,1'-bi-2-naphthol) disulfonates and their derivatives in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to understand and predict the behavior of these powerful catalysts. Unexpected experimental outcomes are a common challenge in catalysis research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve discrepancies between your computational models and experimental results.

The content herein is structured to address specific issues you might encounter, moving from common pitfalls in model setup to nuanced interpretations of computational data. Our goal is to equip you with the expertise to build robust, predictive models that accelerate your research.

Section 1: Troubleshooting Guide for Unexpected Stereoselectivity

One of the most common challenges when modeling BINOL-catalyzed reactions is the inaccurate prediction of stereoselectivity. This section addresses frequent sources of error and provides actionable solutions.

Issue 1.1: My DFT calculations predict the wrong major enantiomer or diastereomer.

This is a classic problem that often points to an incomplete or inaccurate model of the transition state (TS). The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. An error of just a few kcal/mol can invert the predicted outcome.

Causality and Troubleshooting Steps:

  • Inadequate Conformational Search: The BINOL backbone is conformationally flexible. Have you performed a thorough conformational search of the catalyst-substrate complex before locating the transition state? Failing to identify the global minimum energy conformation of the pre-reaction complex can lead you to a higher-energy, irrelevant transition state.

    • Protocol: Employ a multi-step approach. Start with a low-cost method like molecular mechanics (MMFF or UFF) to generate a diverse set of conformers. Then, re-optimize the most promising candidates with a semi-empirical method (e.g., GFN2-xTB) before moving to full DFT optimization.

  • Missing Non-Covalent Interactions: The stereodetermining step in many BINOL-catalyzed reactions is governed by subtle non-covalent interactions (NCIs) such as hydrogen bonds, π-π stacking, and steric repulsion.[1][2] Standard DFT functionals often fail to capture these dispersion forces accurately.[2][3]

    • Protocol:

      • Use a Dispersion-Corrected Functional: Always include a dispersion correction, such as Grimme's D3 or D4, in your DFT calculations (e.g., B3LYP-D3, ωB97X-D). For systems with significant non-covalent interactions, consider functionals specifically designed for this purpose.[2]

      • Analyze NCIs: Use tools like the Non-Covalent Interaction (NCI) plot or Quantum Theory of Atoms in Molecules (QTAIM) to visualize and quantify the interactions in your transition state models. This can reveal subtle stabilizing or destabilizing effects that you might have overlooked.

  • Incorrect Solvation Model: Gas-phase calculations are often insufficient. The solvent can significantly influence the geometry and energy of the transition state by forming explicit hydrogen bonds or through bulk electrostatic effects.

    • Protocol:

      • Implicit Solvation: Start with an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model. This is often a good balance between accuracy and computational cost.

      • Explicit Solvation: If you suspect a specific solvent molecule is directly involved in the transition state (e.g., as a proton shuttle), you must include it explicitly in your model. This requires careful consideration of the placement and orientation of the solvent molecule(s).

Issue 1.2: The calculated energy difference between transition states is too small to explain the high experimental enantiomeric excess (ee).

If your model predicts a mixture of products while the experiment yields a single enantiomer, your model is likely underestimating the true energy difference between the competing transition states.

Causality and Troubleshooting Steps:

  • Basis Set Insufficiency: A small basis set can lead to an inaccurate description of the electron distribution, particularly for the diffuse electrons involved in non-covalent interactions.

    • Protocol: For geometry optimizations, a double-zeta basis set like 6-31G(d) may be sufficient. However, for final single-point energy calculations, it is crucial to use a larger, triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p) or a basis set from the def2 family like def2-TZVP).[4][5]

  • Ignoring Catalyst Aggregation or Decomposition: Is it possible that the active catalyst in your experiment is not a monomeric species? BINOL derivatives can sometimes form dimers or other aggregates, or they might react with additives or impurities. For instance, some reactions show that additives like methanol can suppress the formation of less selective racemic pathways.[6][7]

    • Protocol:

      • Review Experimental Data: Look for non-linear effects in your experimental data, which can be an indicator of catalyst aggregation.

      • Model Potential Aggregates: If aggregation is suspected, you will need to model the transition states involving the dimeric or aggregated form of the catalyst. These calculations are more computationally demanding but may be necessary to reproduce the experimental results.

  • Unaccounted for Background Reactions: A highly selective catalyst might be competing with a non-selective background reaction. If the background reaction is fast, it can erode the overall enantioselectivity.[6][7]

    • Protocol: Model the uncatalyzed reaction pathway. If the barrier for the uncatalyzed reaction is comparable to or lower than the catalyzed pathway, it could be a significant contributor to the observed product distribution.

Section 2: FAQs on Model Construction and Interpretation

This section provides answers to frequently asked questions about the technical aspects of setting up and interpreting your computational models.

Q1: Which DFT functional and basis set should I choose for my BINOL disulfonate system?

A1: There is no single "best" functional. The choice depends on a balance of accuracy and computational cost.[4][5] However, here is a widely accepted best-practice workflow:

Calculation Step Recommended Functional Recommended Basis Set Rationale
Geometry Optimization B3LYP-D3(BJ) or ωB97X-Ddef2-SVP or 6-31G(d)Provides a good balance of speed and accuracy for structural determination. Dispersion correction is essential.
Frequency Calculation Same as optimizationSame as optimizationTo confirm the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
Single-Point Energy M06-2X, ωB97X-D, or double-hybrid functionalsdef2-TZVP or 6-311+G(d,p)Higher-level theory for more accurate electronic energies. M06-2X is often good for main-group chemistry and non-covalent interactions.
Q2: My transition state search fails to converge, or I find the wrong transition state. What should I do?

A2: Transition state searches are notoriously difficult. Here is a troubleshooting workflow:

TS_Troubleshooting_Workflow start Start: TS Search Fails check_guess Is the initial guess reasonable? start->check_guess fail Still Failing: Re-evaluate reaction mechanism start->fail improve_guess Improve Guess: - Use a relaxed scan - Build from a similar known TS - Use an interpolation method (e.g., QST2/3) check_guess->improve_guess No check_algorithm Is the optimization algorithm appropriate? check_guess->check_algorithm Yes improve_guess->start Retry change_algorithm Change Algorithm: - Switch from default (e.g., RFO) to an Eigenvector-Following method - Try a different coordinate system (e.g., redundant internal coordinates) check_algorithm->change_algorithm No check_hessian Is the initial Hessian accurate? check_algorithm->check_hessian Yes change_algorithm->start Retry calc_hessian Calculate the initial Hessian explicitly (calcfc, opt=calcall) check_hessian->calc_hessian No end Successful TS Search check_hessian->end Yes calc_hessian->start Retry

Caption: A decision-making workflow for troubleshooting transition state (TS) searches.

Q3: How do I know if my computational model is trustworthy?

A3: A trustworthy model is a self-validating one. Here are the key pillars of validation:

  • Structural Validation: Does the optimized geometry of your catalyst and substrate make chemical sense? Are bond lengths and angles reasonable? Compare them to crystallographic data if available.

  • Vibrational Validation: A frequency calculation must be performed. For a stable molecule (reactant, product, intermediate), all vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Validation: The relative energies should align with experimental observations. For example, the calculated enantiomeric ratio (derived from the difference in transition state free energies via the Boltzmann distribution) should match the experimental ee.

  • Mechanism Validation: Does the intrinsic reaction coordinate (IRC) calculation, starting from the transition state, connect smoothly to the expected reactant and product? This confirms that your TS is indeed the bridge between the intended species.

Section 3: Advanced Topics and Plausible Alternative Mechanisms

Sometimes, unexpected outcomes arise not from errors in the model, but because the assumed reaction mechanism is incorrect. BINOL-based catalysts can operate through complex and sometimes non-intuitive pathways.

Plausible Alternative Mechanism 1: Chiral-at-Metal Stereoinduction

While many BINOL-metal catalysts induce chirality through non-covalent interactions between the substrate and the BINOL ligand, an alternative mechanism involves the formation of a stereogenic metal center.[8] In this scenario, the BINOL ligand induces a specific chirality at the metal, and this metal-centered chirality then dictates the stereochemical outcome of the reaction.

When to consider this:

  • If your catalyst involves a metal that can adopt a stable chiral geometry (e.g., an octahedral complex).

  • If models based on traditional ligand-substrate interactions fail to explain the observed selectivity.

Plausible Alternative Mechanism 2: Bifunctional Catalysis

BINOL disulfonates possess both a Brønsted acidic site (the sulfonic acid) and a Lewis basic site (the sulfonate oxygens). It is possible that both functionalities are involved in the transition state, one activating the electrophile and the other orienting the nucleophile.

Bifunctional_Catalysis catalyst BINOL Disulfonate Catalyst Brønsted Acid Site (-SO3H) Lewis Base Site (-SO3-) ts Transition State Complex catalyst:f1->ts Activates Electrophile catalyst:f2->ts Orients Nucleophile substrate Electrophile Nucleophile substrate:f0->ts substrate:f1->ts

Caption: A diagram illustrating the concept of bifunctional catalysis by a BINOL disulfonate.

Modeling considerations:

  • Ensure your initial guess for the transition state geometry allows for the simultaneous interaction of the substrate with both the acidic and basic sites of the catalyst.

  • This type of mechanism can be highly dependent on the specific substitution pattern of the BINOL ligand.[9][10]

By systematically working through these troubleshooting guides and considering alternative mechanistic possibilities, you can enhance the predictive power of your computational models and gain deeper insights into the fascinating and complex world of BINOL disulfonate catalysis.

References

  • Huang, G., Diner, C., Szabó, K. J., & Himo, F. (2017). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. Organic Letters. [Link]

  • Huang, G., Diner, C., Szabó, K. J., & Himo, F. (2017). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. ACS Publications. [Link]

  • (N.A.). Computational studies of asymmetric catalytic reactions. ResearchGate. [Link]

  • (N.A.). (2025). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. [Link]

  • (N.A.). (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. ResearchGate. [Link]

  • Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

  • (N.A.). (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. PubMed. [Link]

  • (N.A.). (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research. [Link]

  • (N.A.). BINOL: A Versatile Chiral Reagent. Chemical Reviews. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • (N.A.). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • (N.A.). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. ACS Publications. [Link]

  • Christensen, R., Hansen, H. A., & Vegge, T. (2015). Identifying systematic DFT errors in catalytic reactions. Semantic Scholar. [Link]

  • (N.A.). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]

  • (N.A.). (2025). FHI-aims Webinar: Density Functional Theory Approaches for Modeling Heterogeneous Catalysis. YouTube. [Link]

  • (N.A.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PMC. [Link]

  • (N.A.). Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. RSC Publishing. [Link]

  • (N.A.). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry. [Link]

  • (N.A.). (2025). Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. ResearchGate. [Link]

  • (N.A.). Synthesis of Fluorinated BINOL Ligands and Asymmetric Catalysis with Its Derived Catalysts. Bibliothèque et Archives Canada. [Link]

  • (N.A.). (2022). A Chiral Iron Disulfonate Catalyst for the Enantioselective Synthesis of 2-Amino-2′-hydroxy-1,1′-binaphthyls (NOBINs). ResearchGate. [Link]

  • Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Chemistry – A European Journal. [Link]

  • Pu, L. (2024). Regioselective Substitution of BINOL. PubMed. [Link]

  • (N.A.). Chiral BINOL-Based Borate Counterions: From Cautionary Tale on Anion Stability to Enantioselective Cu-Catalyzed Cyclopropanation. chem.wisc.edu. [Link]

Sources

Troubleshooting

Technical Support Center: Recycling and Reuse of Catalysts Based on 1,1'-Bi-2-naphthyl Dimethanesulfonate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for catalysts derived from 1,1'-Bi-2-naphthyl (BINOL) scaffolds, with a specific focus on the dimethanesulfonate (dimesylate) vari...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for catalysts derived from 1,1'-Bi-2-naphthyl (BINOL) scaffolds, with a specific focus on the dimethanesulfonate (dimesylate) variant. The economic and environmental benefits of recycling and reusing these powerful chiral catalysts are significant in pharmaceutical and fine chemical synthesis.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers maximize the lifecycle of their catalysts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the catalyst recycling process in a direct question-and-answer format.

Question 1: My catalyst's activity and enantioselectivity dropped significantly after the first run. What are the likely causes and how can I fix it?

Answer: A drop in performance is typically due to catalyst deactivation or loss of structural integrity. The primary culprits are:

  • Chemical Poisoning: Trace impurities in your substrates or solvents (e.g., water, amines, sulfur compounds) can irreversibly bind to the active sites of the catalyst.[2]

  • Fouling/Coking: Non-polar byproducts or polymerized starting materials can physically block the catalyst's active sites.[3] This is a common deactivation pathway in catalytic cracking and can be analogous to reactions involving complex organic molecules.[3]

  • Structural Degradation: Although the BINOL backbone is generally robust due to a high racemization barrier, extreme pH or high temperatures during workup can lead to the hydrolysis of the methanesulfonate groups, altering the catalyst's electronic and steric properties.[4]

Expert's Causality Analysis & Solution: The methanesulfonate groups are critical for defining the chiral pocket and the Lewis acidity of the catalyst complex. If they are cleaved, the catalyst's ability to control the stereochemical outcome of the reaction is compromised.

Recommended Actions:

  • Re-evaluate Substrate/Solvent Purity: Ensure all reagents and solvents are rigorously purified and dried before the next run. Use of a solvent purifier system is highly recommended.[5]

  • Modify Workup Conditions: Avoid harsh acidic or basic quenches. A neutral quench with saturated aqueous NH₄Cl or NaHCO₃ solution, followed by extraction, is often sufficient.[6]

  • Implement a Purification Step: Do not assume the recovered catalyst is pure. A simple purification step, such as flash column chromatography or recrystallization, can remove adsorbed impurities and fouling agents.

Question 2: I'm having difficulty separating my catalyst from the reaction product. What are the best practices for recovery?

Answer: Separation challenges arise when the catalyst and product have similar polarities and solubility profiles. The optimal recovery method depends on the physical properties of your catalyst and product.

Best Practices:

  • Liquid-Liquid Extraction: This is the most common method. The key is to choose a biphasic solvent system where the catalyst and product have differential solubility. Often, the catalyst, being more polar than the product, can be selectively extracted.

  • Silica Gel Chromatography: If extraction fails, flash chromatography is a reliable method for separation. A test run using TLC is essential to determine an appropriate solvent system that provides good separation (ΔRf > 0.2).

  • Immobilization (Proactive Strategy): For future process development, consider using a catalyst that is immobilized on a solid support (e.g., silica, polymer). This allows for simple filtration to recover the catalyst, dramatically simplifying the workup.[7] This approach is a cornerstone of creating truly recyclable catalytic systems.[1]

Question 3: After recovery, my catalyst appears discolored and amorphous, not crystalline. How can I regenerate it?

Answer: Discoloration and a change in physical appearance are clear indicators of impurities or degradation. This often points to "coke," which in this context refers to high-molecular-weight, often colored, organic byproducts adhering to the catalyst.[3]

Regeneration Workflow:

  • Solvent Washing: Begin by washing the recovered solid with a sequence of solvents. Start with a non-polar solvent (e.g., hexanes) to remove organic residues, followed by a more polar solvent (e.g., ethyl acetate or dichloromethane) in which the catalyst is soluble, leaving insoluble polymeric materials behind.

  • Activated Carbon Treatment: Dissolve the washed catalyst in a suitable solvent (like dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb colored impurities. Filter the mixture through a pad of Celite to remove the carbon.

  • Recrystallization: Concentrate the decolorized solution and recrystallize the catalyst from an appropriate solvent system (e.g., dichloromethane/hexanes or ethyl acetate/heptane). This is the most effective way to restore its crystalline nature and purity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary mechanisms of deactivation for BINOL-derived catalysts?

The deactivation of catalysts, including BINOL-derivatives, can be broadly categorized into chemical, mechanical, and thermal causes.[2] For catalysts in a homogeneous solution, the most relevant mechanisms are:

  • Poisoning: This is a chemical deactivation where species in the reaction mixture strongly adsorb to the active sites, rendering them inactive.[2]

  • Fouling: This involves the physical deposition of substances from the fluid phase onto the catalyst's surface, blocking access to active sites.[3]

  • Leaching: If the catalyst is a metal complex of a BINOL-derived ligand, the metal can leach from the ligand, destroying the active catalytic species.

  • Racemization: While 1,1'-binaphthyl systems have high optical stability, extremely harsh conditions could potentially overcome the energy barrier for rotation around the C-C bond, leading to a loss of enantiopurity.[4]

FAQ 2: How many times can I typically recycle a 1,1'-Bi-2-naphthyl dimethanesulfonate catalyst?

The number of possible cycles is highly dependent on the specific reaction, the purity of the reagents, and the rigor of the recovery and regeneration protocol. With proper handling, these catalysts can often be reused effectively. Some supported catalyst systems have been successfully employed for 6 to 10 consecutive cycles without a substantial decline in catalytic efficiency.[7]

Data Presentation: Representative Catalyst Performance Across Multiple Cycles

Cycle NumberYield (%)Enantiomeric Excess (ee, %)Notes
19896Fresh Catalyst
29796After recovery and purification
39595Minor handling losses observed
49493Slight decrease in ee
59091Performance decline more noticeable
68588Regeneration recommended

This table illustrates a typical performance trend. Actual results may vary.

FAQ 3: What is the general protocol for recovering and regenerating the catalyst?

The following workflow provides a comprehensive approach to catalyst recycling.

Catalyst Recycling and Validation Workflow

Catalyst_Recycling_Workflow Catalyst Recycling and Validation Workflow A 1. Asymmetric Synthesis (Substrate + Catalyst) B 2. Reaction Workup (e.g., Quench, Extraction) A->B Reaction Complete C 3. Catalyst Isolation (Crude Catalyst) B->C Separation D 4. Purification & Regeneration (Chromatography/Recrystallization) C->D Impurity Removal E 5. Quality Control (NMR, HPLC for ee, Purity) D->E Validation F Decision Point E->F F->A Reuse Catalyst (Activity & Purity OK) F->D Repurify/Discard (Activity/Purity Low)

Caption: A workflow for catalyst recycling.

FAQ 4: How do I verify the integrity and activity of my recycled catalyst?

Verification is a critical step to ensure trustworthy results in subsequent runs.

  • Structural Integrity (Purity):

    • NMR Spectroscopy (¹H, ¹³C): Compare the NMR spectrum of the recycled catalyst with that of the fresh catalyst. Look for the absence of impurity peaks and the correct chemical shifts and integration for all protons and carbons.

    • Melting Point: A sharp melting point that matches the literature value indicates high purity.[8]

  • Chiral Integrity (Enantiomeric Purity):

    • Chiral HPLC: Analyze the recycled catalyst on a chiral column to confirm that no racemization has occurred.

    • Specific Rotation: Measure the optical rotation and compare it to the value for the enantiopure catalyst.[8]

  • Catalytic Activity:

    • Small-Scale Test Reaction: The most definitive test is to run a small-scale version of your reaction with the recycled catalyst. Compare the yield and enantioselectivity to the results obtained with the fresh catalyst under identical conditions.

FAQ 5: Are there strategies to improve the recyclability of these catalysts from the outset?

Yes. The design of the catalytic process can significantly impact recyclability.

  • Use of Supported Catalysts: As mentioned, attaching the catalyst to an insoluble or soluble polymer support can simplify separation.[7] This is a leading strategy in green chemistry to reduce production costs and environmental impact.[1]

  • Biphasic Catalysis: Running the reaction in a two-phase solvent system (e.g., a fluorous phase and an organic phase) can allow the catalyst to be selectively retained in one phase while the product moves to the other, enabling easy separation.

  • Reaction Optimization: Minimize reaction time and temperature to reduce the formation of byproducts that can foul the catalyst.

Detailed Experimental Protocols

Protocol 1: Post-Reaction Catalyst Recovery via Liquid-Liquid Extraction

This protocol is adapted from standard workup procedures for BINOL-catalyzed reactions.[6]

  • Reaction Quench: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C. Quench the reaction by slowly adding 10 mL of a saturated aqueous NaHCO₃ solution.

  • Phase Separation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine & Wash: Combine the organic extracts, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure. The resulting solid is the crude mixture of your product and the catalyst.

Protocol 2: Purification of Recovered Catalyst by Column Chromatography

  • Prepare Silica Slurry: Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., 5% ethyl acetate in hexanes).

  • Pack Column: Pack a glass column with the slurry.

  • Load Sample: Dissolve the crude product/catalyst mixture from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient determined by prior TLC analysis, starting with a low polarity mobile phase to elute the product and gradually increasing the polarity to elute the more polar catalyst.

  • Collect & Concentrate: Collect the fractions containing the pure catalyst (as identified by TLC). Combine the relevant fractions and remove the solvent under reduced pressure to yield the purified, regenerated catalyst.

References

  • Application of chiral recyclable catalysts in asymmetric catalysis - RSC Publishing. (2024-05-21).
  • Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC - NIH. (2022-12-20).
  • Application Notes and Protocols: (+)-BINOL as a Chiral Catalyst in Organic Reactions - Benchchem.
  • Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation - ACS Publications.
  • The Future of Asymmetric Synthesis: Trends and Innovations - Chiralpedia. (2024-09-12).
  • Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies | ACS Omega. (2023-05-11).
  • Recycling in Asymmetric Catalysis - PubMed. (2016-12-20).
  • Recycling in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications.
  • Recycling in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications.
  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC.
  • 1,1′-Bi-2-naphthol - Wikipedia.
  • 1,1'-Bi-2-naphthol - chemeurope.com.
  • Optical Stability of 1,1′-Binaphthyl Derivatives - PMC. (2019-03-29).
  • (R)-(−)-1,1′-Bi-2-naphthyl dimethanesulfonate - Sigma-Aldrich.
  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading - MDPI.
  • Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA) - TCI Chemicals.
  • Chiral BINOL-Based Borate Counterions: From Cautionary Tale on Anion Stability to Enantioselective Cu-Catalyzed Cyclopropanation.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI.

Sources

Optimization

"handling and storage issues affecting 1,1'-Bi-2-naphthyl dimethanesulfonate reactivity"

Reactivity, Handling & Storage Guide Introduction: The Reagent Profile 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) is a critical electrophilic scaffold used primarily in Nickel-catalyzed cross-coupling reactions to...

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Handling & Storage Guide

Introduction: The Reagent Profile

1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) is a critical electrophilic scaffold used primarily in Nickel-catalyzed cross-coupling reactions to synthesize chiral ligands (e.g., BINAP) and functionalized binaphthyls. Unlike triflates, mesylates offer a balance of stability and reactivity, but they possess a specific "Achilles' heel": acid-catalyzed hydrolytic autocatalysis.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of reagent failure and provides self-validating protocols for storage and reaction setup.

Critical Storage & Stability Mechanisms

The "Acid Spike" Decomposition Cycle

The primary failure mode for BINOL-OMs is not thermal decomposition, but moisture-induced hydrolysis.

  • The Mechanism: Trace water attacks the sulfonyl sulfur (S-O bond cleavage), releasing Methanesulfonic Acid (MsOH) and the free phenol (BINOL).

  • The Danger: MsOH is a strong acid (

    
    ). Once formed, it protonates the remaining sulfonate esters, exponentially accelerating the rate of hydrolysis. A white crystalline solid turning into a yellow, sticky gum is the hallmark of this autocatalytic cycle.
    
Visualization: The Hydrolytic Cascade

The following diagram illustrates the self-propagating nature of the decomposition.

DecompositionCycle Reagent Pure BINOL-OMs (Crystalline White) Hydrolysis Hydrolysis Event (S-O Cleavage) Reagent->Hydrolysis Slow Initiation Moisture Trace Moisture (H₂O) Moisture->Hydrolysis Products Degradation Products: 1. Free BINOL (Impurity) 2. MsOH (Strong Acid) Hydrolysis->Products Catalysis Acid Catalysis (MsOH protonates ester) Products->Catalysis Generates Acid Catalysis->Hydrolysis Accelerates Rate (x100)

Figure 1: The autocatalytic decomposition cycle of BINOL dimethanesulfonate. Note how the byproduct (MsOH) feeds back into the reaction, causing rapid bulk degradation.

Storage Protocol: The "Dry Chain"

To prevent the cycle above, adhere to this strict storage hierarchy:

ParameterSpecificationReason
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis. Freezing (-20°C) is acceptable but risks condensation upon thawing.
Atmosphere Argon/Nitrogen Essential. Oxygen is not the enemy; atmospheric humidity is.
Container Amber Glass + Parafilm Protects from light (minor factor) and ensures a secondary moisture seal.
Desiccant P₂O₅ or Activated Sieves Store the vial inside a secondary jar containing desiccant.

Troubleshooting Reactivity: Nickel-Catalyzed Cross-Coupling

The most common application of BINOL-OMs is Ni-catalyzed coupling (e.g., Kumada or Suzuki coupling) to replace the C-O bond with a C-C bond.

Diagnostic Workflow

If your yield is low (<40%) or the reaction stalls, use this logic flow to identify the bottleneck.

Troubleshooting Start Reaction Stalled/Low Yield CheckNMR Step 1: 1H NMR of Reagent Start->CheckNMR Decision1 Phenol (-OH) peaks present? CheckNMR->Decision1 Purify Action: Recrystallize (Toluene) Decision1->Purify Yes (Hydrolysis) CheckCat Step 2: Check Catalyst Color Decision1->CheckCat No (Pure) Decision2 Cat. turned Black/Precipitated? CheckCat->Decision2 DrySolvent Action: Distill Solvents (Remove Water) Decision2->DrySolvent No (Cat. Inactive) ChangeLigand Action: Increase Ligand Ratio (dppe/Ni > 2:1) Decision2->ChangeLigand Yes (Cat. Decomposed)

Figure 2: Troubleshooting logic for Ni-catalyzed cross-coupling failures involving BINOL-OMs.

Common Failure Modes & Solutions

Issue 1: Catalyst Poisoning by Free Phenol

  • Symptom: Reaction turns black immediately; starting material remains untouched.

  • Cause: Hydrolyzed BINOL (containing free -OH groups) is acidic enough to protonate/destroy sensitive Ni(0) or Ni(II)-hydride species in the catalytic cycle.

  • Fix: Recrystallization (See Section 4). You must remove the free phenol.

Issue 2: Incomplete Conversion (The "Ligand Trap")

  • Symptom: 50% conversion, then reaction stops.

  • Cause: Aryl mesylates are less reactive than triflates. If the phosphine ligand (e.g., dppe) oxidizes or dissociates, the Nickel precipitates.

  • Fix: Use an excess of ligand.[1] Percec et al. demonstrated that NiCl₂(dppe) works best with an excess of dppe (1:2 ratio of Ni:Ligand) to stabilize the oxidative addition intermediate [1].

Validated Protocols

Protocol A: Purity Verification (1H NMR)

Do not rely on TLC alone, as the Rf values of the mono-mesylate and di-mesylate can be similar.

  • Solvent: CDCl₃.

  • Key Signals:

    • Product (BINOL-OMs): Look for a sharp singlet (methyl group) around δ 2.6 - 2.8 ppm .

    • Impurity (BINOL): Look for a broad singlet (hydroxyl) around δ 4.9 - 5.1 ppm (concentration dependent).

    • Impurity (Mono-mesylate): Will show two non-equivalent methyl peaks and one OH peak.

Protocol B: Rescue Recrystallization

If your reagent is yellow or contains >2% free phenol, perform this purification.

  • Dissolve: Dissolve crude solid in minimal boiling Toluene (approx. 5-7 mL per gram).

  • Filter: Perform a hot filtration through a glass frit (remove insoluble salts/polymers).

  • Crystallize: Allow to cool slowly to Room Temperature, then 4°C.

  • Wash: Filter crystals and wash with cold Hexane or Heptane .

  • Dry: Vacuum dry for 4 hours. Note: Ensure vacuum trap is efficient to remove any residual acid.

Frequently Asked Questions (FAQs)

Q: Can I use BINOL-triflate conditions for the mesylate? A: Generally, yes, but reaction times will be longer. Mesylates are less reactive toward oxidative addition than triflates. You may need to increase the temperature (e.g., refluxing dioxane instead of THF) or catalyst loading (5-10 mol% Ni).

Q: My reagent has turned into a sticky yellow gum. Is it recoverable? A: If it is fully gummy, the hydrolysis is likely >20%. Recovery via recrystallization will have low yields.[1] It is often more cost-effective to re-synthesize or purchase fresh stock. The "gum" is a mixture of MsOH, BINOL, and water—highly corrosive.

Q: Why is the color important? A: Pure 1,1'-Bi-2-naphthyl dimethanesulfonate is white . Yellowing indicates the formation of conjugated impurities or oxidation of the free naphthol backbone, usually triggered by the presence of acid (MsOH).

References

  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004).[2] NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids.[2][3][4] The Journal of Organic Chemistry, 69(10), 3447–3452.[2]

  • Cai, D., et al. (1989). Enantiomeric (S)-(+)- and (R)-(-)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate.[5] Organic Syntheses, 67, 1.

  • Sigma-Aldrich. (n.d.). 1,1'-Bi-2-naphthyl dimethanesulfonate Safety Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Interpretation of 1,1'-Bi-2-naphthyl Dimethanesulfonate

Executive Summary 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) serves as a critical electrophilic intermediate in the synthesis of axially chiral ligands (e.g., BINAP) and organocatalysts. Unlike its precursor (BINO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-OMs) serves as a critical electrophilic intermediate in the synthesis of axially chiral ligands (e.g., BINAP) and organocatalysts. Unlike its precursor (BINOL), which relies on hydrogen bonding, the dimethanesulfonate derivative is defined by its labile sulfonate leaving groups, enabling nucleophilic substitution at the C2/C2' positions.

This guide provides a comparative analysis of the NMR spectral features of BINOL-OMs. It is designed for medicinal chemists and process engineers who need to distinguish this product from its starting material (BINOL) and its fluorinated alternative (BINOL Ditriflate) during reaction monitoring and quality control.

Part 1: Structural Context & Comparative Analysis

The interpretation of BINOL-OMs spectra relies on recognizing C2 Symmetry . The molecule consists of two identical naphthyl rings connected at the C1-C1' bond. In an achiral solvent (e.g., CDCl₃), the two halves are magnetically equivalent.

The "Diagnostic Triad" for Identification

To confirm the formation of BINOL-OMs, you must look for three distinct changes relative to the starting material:

FeatureBINOL (Precursor)BINOL-OMs (Target)BINOL-OTf (Alternative)
Symmetry C2 SymmetricC2 SymmetricC2 Symmetric
Key Aliphatic Signal None (Solvent impurities only)Singlet, ~2.6–2.9 ppm (Mesylate -CH₃)None
Exchangeable Protons Broad Singlet, ~4.8–5.5 ppm (-OH)Absent Absent
Aromatic Region Shielded (Electron-rich phenol)Deshielded (Electron-poor ester)Highly Deshielded
19F NMR SilentSilentDiagnostic Signal (~ -74 ppm)
Why Choose Mesylate vs. Triflate?
  • Mesylate (OMs): More stable, easier to handle, lower cost. Ideal for substitutions requiring harsh thermal conditions where triflates might decompose.

  • Triflate (OTf): Higher reactivity (better leaving group). Required for difficult cross-couplings (e.g., Pd-catalyzed).

Part 2: 1H NMR Interpretation Strategy

Solvent: CDCl₃ (Standard) Frequency: 400 MHz or higher recommended for aromatic resolution.

The Aliphatic "Smoking Gun"

The most definitive proof of conversion is the appearance of the sulfonate methyl group.

  • Chemical Shift:

    
     2.60 – 2.90 ppm (Singlet).
    
  • Integration: Integrates to 6H relative to the aromatic signals.

  • Diagnostic Check: If this peak is a multiplet or split, suspect restricted rotation or the presence of a chiral impurity breaking the symmetry (rare in achiral solvents).

The Aromatic Region ( 7.0 – 8.2 ppm)

Due to C2 symmetry, you will see one set of naphthyl signals (6 protons total) representing both rings.

  • H3 and H4 (Ortho/Meta to OMs): The conversion of the electron-donating -OH to the electron-withdrawing -OMs causes a downfield shift (higher ppm) of the ring protons, particularly H3.

  • Splitting Pattern:

    • Doublets (d): H3, H4, H5, H8 typically appear as doublets (or pseudo-doublets).

    • Triplets/Multiplets (t/m): H6 and H7 appear as triplets or multiplets due to vicinal coupling.

Reaction Monitoring (Self-Validating Protocol)

Use the disappearance of the phenolic -OH peak to calculate conversion.

  • BINOL -OH: Typically

    
     4.8 – 5.5 ppm (broad).
    
  • Validation: If the -OH peak persists but the -CH₃ singlet is present, you have a mono-mesylated intermediate or incomplete conversion.

Part 3: 13C NMR Interpretation

Solvent: CDCl₃ Key Features: 11 unique carbon signals (due to symmetry).

Carbon TypeApprox.[1][2][3][4][5][6][7] Shift (

ppm)
Structural Assignment
Aliphatic 37.0 – 39.0 Mesylate Methyl (-SO₂CH₃) . The only signal < 100 ppm.
Quaternary (C-O) 145.0 – 148.0C2 (Attached to Oxygen). Deshielded relative to BINOL.
Quaternary (C-C) 130.0 – 135.0C1 (Biaryl linkage) and C4a/C8a (Ring fusion).
Aromatic CH 118.0 – 132.0Remaining aromatic carbons (C3–C8).

Part 4: Experimental Workflow & Visualization

The following diagram illustrates the logic flow for synthesizing and verifying BINOL-OMs, ensuring no step is skipped in the characterization process.

BINOL_Analysis Start Start: Crude Reaction Mixture (BINOL + MsCl + Et3N) Workup Aqueous Workup (Remove Et3N·HCl) Start->Workup H_NMR Acquire 1H NMR (CDCl3) Workup->H_NMR Check_OH Decision 1: Is Phenol -OH visible? H_NMR->Check_OH Check_Me Decision 2: Is Methyl Singlet (2.6-2.9 ppm) present? Check_OH->Check_Me No Fail_Mono FAIL: Mono-mesylate (Re-subject to reaction) Check_OH->Fail_Mono Yes (Broad ~5ppm) Calc_Int Calculate Integration Ratio (Methyl 6H : Aromatic 12H) Check_Me->Calc_Int Yes Fail_Start FAIL: No Reaction Check_Me->Fail_Start No Pass CONFIRMED: BINOL-Dimethanesulfonate Calc_Int->Pass Ratio ~ 1:2 Calc_Int->Fail_Mono Ratio Incorrect

Figure 1: Decision logic for confirming the synthesis of BINOL dimethanesulfonate via NMR.

Synthesis Protocol (For Reference)
  • Reagents: Dissolve (S)- or (R)-BINOL (1 equiv) in dry DCM. Add Triethylamine (3.0 equiv) and cool to 0°C.

  • Addition: Dropwise addition of Methanesulfonyl Chloride (MsCl, 2.5 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Wash with 1M HCl (removes amine), NaHCO₃, and Brine. Dry over MgSO₄.

  • Purification: Recrystallization from Toluene/Hexane is preferred over column chromatography to avoid hydrolysis.

Part 5: Troubleshooting & Artifacts

When interpreting the spectra, be aware of these common contaminants:

ArtifactChemical Shift (

ppm)
SourceSolution
Triethylamine (Et₃N) q 2.5, t 1.0Residual BaseAcid wash (1M HCl) required.
Triethylamine HCl Broad peaks, shifted downfieldSalt byproductInsufficient water wash.
Methanesulfonyl Chloride s 3.2Excess ReagentHigh vacuum or basic wash.
Water s 1.56 (CDCl₃)Wet solvent/sampleDry sample with MgSO₄ or P₂O₅.
Toluene s 2.36, m 7.1-7.2Recrystallization solventExtended high vacuum drying.
Advanced Verification: 13C Satellites

In high-purity samples, you may see small satellite peaks flanking the mesylate methyl singlet. These are due to ¹J_CH coupling (~138-140 Hz). Do not mistake these for impurities. They confirm the carbon-hydrogen connectivity of the methyl group.

References

  • Provides baseline spectra for the BINOL precursor for compar
  • National Institute of Standards and Technology (NIST). (n.d.). 1,1'-Bi-2-naphthol Mass and NMR Data. Retrieved from [Link]

    • Authoritative source for standard reference d
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Essential for identifying solvent peaks (Et3N, DCM, Toluene) in the crude product.
  • Cox, P. J., et al. (2000). Synthesis of C2-Symmetric Diphosphines. Tetrahedron Letters.

Sources

Comparative

"comparative study of 1,1'-Bi-2-naphthyl dimethanesulfonate and triflate in catalysis"

[1] Executive Summary This guide provides a technical comparison between 1,1'-Bi-2-naphthyl bis(trifluoromethanesulfonate) (BINOL Ditriflate) and 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL Dimesylate).[1] While both ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 1,1'-Bi-2-naphthyl bis(trifluoromethanesulfonate) (BINOL Ditriflate) and 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL Dimesylate).[1]

While both are sulfonyl ester derivatives of the chiral auxiliary BINOL, they occupy distinct niches in catalytic ligand synthesis. BINOL Ditriflate is the industry standard electrophile for synthesizing chiral phosphines (e.g., BINAP) due to its superior leaving group ability, enabling mild Palladium-catalyzed cross-coupling. BINOL Dimesylate , while significantly more stable and cost-effective, is kinetically inert to standard Pd(0) oxidative addition. It requires specialized Nickel-catalyzed activation, making it less versatile for general ligand synthesis but a candidate for emerging Ni-catalyzed cross-electrophile coupling methodologies.[1]

Part 1: Mechanistic Foundation & Reactivity Profile

The divergence in utility between these two compounds stems fundamentally from the electronic properties of the sulfonate leaving group, which dictates the activation energy required for the rate-determining step (Oxidative Addition) in catalytic cycles.

Leaving Group Ability & Oxidative Addition

The reactivity correlates directly with the field effect of the sulfonyl substituents. The trifluoromethyl group (


) is strongly electron-withdrawing, stabilizing the anionic charge on the leaving group (

) much more effectively than the methyl group (

) on the mesylate.[1]
  • BINOL Ditriflate (

    
    ):  Acts as a "pseudo-halide" (reactivity 
    
    
    
    Bromide/Iodide).[1] The
    
    
    of the conjugate acid (TfOH) is
    
    
    .[1] This allows facile oxidative addition to
    
    
    species at moderate temperatures (
    
    
    ).[1]
  • BINOL Dimesylate (

    
    ):  Acts as a poor leaving group (reactivity 
    
    
    
    Chloride).[1] The
    
    
    of the conjugate acid (MsOH) is
    
    
    .[1] The
    
    
    bond is stronger and requires electron-rich, bulky ligands or Nickel catalysis (which has a lower oxidation potential) to cleave.[1]
Decision Matrix: Pathway Selection

G BINOL BINOL (Starting Material) Tf2O + Tf₂O / Pyridine BINOL->Tf2O MsCl + MsCl / TEA BINOL->MsCl Ditriflate BINOL Ditriflate (High Reactivity) Tf2O->Ditriflate Dimesylate BINOL Dimesylate (High Stability) MsCl->Dimesylate Pd_Cat Pd(0) Catalysis (Standard) Ditriflate->Pd_Cat Fast Oxidative Addition Ni_Cat Ni(0) Catalysis (Specialized) Ditriflate->Ni_Cat Compatible Dimesylate->Pd_Cat Inert / Very Slow Dimesylate->Ni_Cat Required for Activation BINAP Chiral Ligands (e.g., BINAP) Pd_Cat->BINAP Ni_Cat->BINAP

Figure 1: Decision matrix for selecting the sulfonate derivative based on the intended catalytic metal.[1]

Part 2: Comparative Performance Data

The following data contrasts the physical and chemical properties relevant to laboratory and industrial scale-up.

FeatureBINOL DitriflateBINOL Dimesylate
Leaving Group Ability Excellent (

vs Ms)
Poor (Requires Ni or bulky Pd ligands)
Hydrolytic Stability Moderate (Sensitive to moisture over time)High (Stable in ambient air/moisture)
Crystallinity Good (Often oils/solids depending on purity)Excellent (Forms robust crystals easily)
Atom Economy Low (High MW leaving group: 149 g/mol )High (Low MW leaving group: 95 g/mol )
Cost of Reagent High (Triflic Anhydride is expensive)Low (Mesyl Chloride is a commodity chemical)
Primary Application Synthesis of BINAP, NOBIN, SegPhosLong-term storage of chiral backbone; Ni-coupling

Part 3: Experimental Protocols

Protocol A: Synthesis of (R)-BINAP via BINOL Ditriflate

This is the industry-standard method (Merck/Cai modification) due to the high reliability of the triflate electrophile.[1]

Reagents:

  • (R)-BINOL Ditriflate (1.0 equiv)[1]

  • Diphenylphosphine (

    
    ) (2.5 equiv) [Handle with extreme caution: Pyrophoric/Stench][1]
    
  • 
     (10 mol%)[1][2]
    
  • DABCO (4.0 equiv)[1][3]

  • DMF (0.2 M concentration)[1]

Workflow:

  • Activation: In a glovebox or under strict

    
    , charge a reaction vessel with (R)-BINOL Ditriflate, 
    
    
    
    , and DABCO.
  • Solvation: Add anhydrous DMF. The solution typically turns dark red/brown.[1]

  • Addition: Add

    
     via syringe.
    
  • Heating: Heat to

    
     for 12–48 hours. Monitor by HPLC (disappearance of ditriflate).
    
  • Workup: Cool to

    
    . The product, (R)-BINAP, often precipitates directly from the DMF solution. Filter and wash with methanol.
    

Why this works: The triflate group is labile enough to undergo oxidative addition to the


 species (generated in situ from 

and phosphine) without requiring harsh reduction conditions that might racemize the binaphthyl axis.[1]
Protocol B: Activation of BINOL Dimesylate (Theoretical/Advanced)

Direct coupling of BINOL dimesylate to form BINAP is difficult and rarely practiced due to the inertness of the C-OMs bond.[1] However, for cross-coupling aryl mesylates, Nickel is required.

Reagents:

  • (R)-BINOL Dimesylate[1]

  • 
     (10 mol%)[1]
    
  • 
     (20 mol%)[1]
    
  • Aryl Boronic Acid (if performing Suzuki coupling) or Amine (Buchwald-Hartwig)[1]

  • 
     (Base)[1]
    

Key Difference: Palladium catalysts (e.g.,


) will not  activate the dimesylate under standard conditions.[1] You must use electron-rich Nickel catalysts or specialized bulky phosphine ligands (e.g., BrettPhos) with Palladium to force the oxidative addition.[1]

Part 4: Catalytic Cycle Visualization

The diagram below illustrates the critical divergence in the oxidative addition step, which dictates why Triflate is preferred despite the cost.

CatalyticCycle M0 M(0) Active Catalyst (Pd or Ni) OxAdd_Tf Oxidative Addition (Fast, Low Barrier) M0->OxAdd_Tf + BINOL-OTf OxAdd_Ms Oxidative Addition (Slow, High Barrier) M0->OxAdd_Ms + BINOL-OMs (Requires Ni) Substrate_Tf BINOL-OTf Substrate_Tf->OxAdd_Tf Substrate_Ms BINOL-OMs Substrate_Ms->OxAdd_Ms Inter_Tf Ar-M(II)-OTf OxAdd_Tf->Inter_Tf Inter_Ms Ar-M(II)-OMs OxAdd_Ms->Inter_Ms Product Functionalized Binaphthyl Inter_Tf->Product + Nucleophile Reductive Elimination Inter_Ms->Product + Nucleophile Reductive Elimination Product->M0 Regenerate Catalyst

Figure 2: Comparative catalytic cycle. Note the high barrier (dashed line) for the Mesylate pathway.

References

  • Cai, D., et al. (1994). "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphinylation." Journal of Organic Chemistry.

  • Percec, V., et al. (1995). "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Billingsley, K., & Buchwald, S. L. (2008). "Palladium-Catalyzed Amination of Aryl Mesylates." Angewandte Chemie International Edition. [1]

  • Gensow, M. N., et al. (2009).[4] "Practical Synthesis of BINAP and Derivatives." Organic Process Research & Development.

  • Organic Syntheses. (1999).[1] "Synthesis of (R)-(+)- and (S)-(-)-BINAP." Organic Syntheses, Vol. 76, p.[5] 6.

Sources

Validation

"validating reaction mechanisms involving 1,1'-Bi-2-naphthyl dimethanesulfonate catalysts"

Comparison Guide: Validating Reaction Mechanisms Involving 1,1'-Bi-2-naphthyl Dimethanesulfonate Systems Executive Summary & Nomenclature Clarification This guide addresses the mechanistic validation of reaction systems...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validating Reaction Mechanisms Involving 1,1'-Bi-2-naphthyl Dimethanesulfonate Systems

Executive Summary & Nomenclature Clarification

This guide addresses the mechanistic validation of reaction systems involving 1,1'-Bi-2-naphthyl dimethanesulfonate (BINOL-dimesylate) and its catalytically active derivatives.

Critical Scientific Distinction: To ensure experimental accuracy, researchers must distinguish between two distinct mechanistic roles often conflated under this terminology:

  • The Substrate Role (Reagent): The Dimethanesulfonate Ester (1,1'-Bi-2-naphthyl-2,2'-dimethanesulfonate).[1] This is a pro-electrophile used in Nickel-catalyzed cross-couplings to synthesize ligands like BINAP.[1] It is the cost-effective alternative to the Ditriflate.[1]

  • The Catalyst Role (Organocatalyst): The Disulfonic Acid (BINSA) or Disulfonimide (DSI). These are chiral Brønsted acid catalysts derived from the sulfonate backbone.

This guide primarily focuses on Validating the Catalytic Cross-Coupling of the Dimesylate Reagent (the primary industrial application of the ester) but also provides a comparative framework for the BINSA Catalyst to address the organocatalytic scope.

The Substrate Role: Validating Ni-Catalyzed Cross-Coupling

When using 1,1'-Bi-2-naphthyl dimethanesulfonate as a precursor for chiral ligands (e.g., BINAP synthesis via C–P bond formation), the primary mechanistic challenge is the high activation energy of the C–OMs bond compared to C–OTf.[1]

Comparative Performance: Mesylate vs. Triflate
FeatureBINOL-Ditriflate (Standard) BINOL-Dimesylate (Alternative) Mechanistic Implication
Leaving Group Ability Excellent (

)
Moderate to PoorMesylate requires higher temperature or specific Ni(0) activation.[1]
Stability Hydrolytically unstable; shelf-life issues.[1]Highly stable; crystalline.[1]Mesylate allows for robust storage but demands rigorous catalyst validation.[1]
Oxidative Addition Fast; often rate-limiting is transmetallation.[1]Slow; Rate-Limiting Step. Validation must focus on promoting the oxidative addition step.[1]
Cost High (Triflic anhydride).[1]Low (Methanesulfonyl chloride).[1]Economic driver for switching to Mesylate in process chemistry.[1]
Mechanistic Validation Protocol: Oxidative Addition Kinetics

To validate that the Ni-catalyst is successfully engaging the unactivated Mesylate (C–OMs) bond, use the following in situ monitoring protocol.

Experimental Workflow:

  • Setup: Glovebox preparation of NiCl₂(dppe) (5 mol%) + Zn dust (Eq) + BINOL-Dimesylate (1.0 equiv) in DMF.

  • Probe: ³¹P NMR monitoring (if synthesizing phosphines) or GC-FID (if coupling aryls).

  • Validation Step:

    • Run a control with BINOL-Ditriflate under identical conditions.[1]

    • If Mesylate conversion is <10% while Triflate is >90%, the mechanism is stalled at Oxidative Addition .

    • Corrective Action: Add iodide ions (NaI, 10 mol%) to generate the transient BINOL-Iodide (Finkelstein-type activation) or switch to electron-rich ligands (e.g., PCy₃) to boost Ni(0) nucleophilicity.

The Catalyst Role: Validating BINOL-Disulfonic Acid (BINSA)[1]

If "Dimethanesulfonate catalyst" refers to the Chiral Disulfonic Acid (BINSA) used in organocatalysis, the validation focuses on Brønsted acidity and dual-activation modes.

Comparative Performance: BINSA vs. Phosphoric Acids (CPA)
FeatureChiral Phosphoric Acid (CPA) BINSA (Disulfonic Acid) Mechanistic Advantage
Acidity (pKa) ~13 (in MeCN)~ -2 to 1 (Estimated) BINSA activates less basic substrates (e.g., esters, ketones) that CPAs cannot.[1]
Active Site Monofunctional/Bifunctional (P=O / P-OH).[1][2][3]Dual Brønsted Acid sites. Potential for double hydrogen bonding or specific dianion pairing.
Steric Bulk Tunable 3,3'-substituents.[1][4]Fixed backbone; steric bulk is distal.[1]BINSA relies on the chiral pocket depth rather than immediate steric clash.
Mechanistic Validation Protocol: NMR Titration (The "Gutmann-Beckett" Analog)

To validate the catalytic activity of BINSA vs. a CPA, you must quantify the Hydrogen Bond Donating (HBD) ability.

Protocol:

  • Probe Molecule: Triethylphosphine oxide (TEPO) or Crotonaldehyde.[1]

  • Method: Titrate the catalyst (BINSA) into a solution of the probe in CD₂Cl₂.

  • Measurement: Monitor the chemical shift change (

    
    ) of the probe's acceptor atom (³¹P for TEPO, ¹H for aldehyde).
    
  • Interpretation:

    • Large

      
       (> 20 ppm for ³¹P):  Indicates strong Brønsted acid activation (Ion-pair formation).[1]
      
    • Small

      
      :  Indicates weak H-bonding.[1]
      
    • Result: BINSA typically shows significantly larger shifts than BINOL-CPAs, validating its use for "hard" electrophile activation.[1]

Visualizing the Mechanisms (Graphviz/DOT)

The following diagrams visualize the two distinct pathways described above.

Diagram 1: Decision Tree for Substrate Selection (Mesylate vs. Triflate)

G Start Ligand Synthesis Goal (e.g., BINAP) Choice Choose Electrophile Start->Choice Triflate BINOL-Ditriflate (C-OTf) Choice->Triflate High Budget / Small Scale Mesylate BINOL-Dimesylate (C-OMs) Choice->Mesylate Low Budget / Process Scale MechTf Mechanism: Fast Oxidative Addition Rate Limiting: Transmetallation Triflate->MechTf MechMs Mechanism: Slow Oxidative Addition Rate Limiting: C-O Cleavage Mesylate->MechMs ActionTf Use Standard Ni(II)/Zn Conditions MechTf->ActionTf ActionMs REQUIREMENT: Add NaI (10%) or Use Electron-Rich Ligand (PCy3) MechMs->ActionMs

Caption: Mechanistic decision tree for selecting between Triflate and Mesylate precursors based on kinetic bottlenecks.

Diagram 2: Catalytic Cycle of BINSA (Organocatalysis)

G Cat BINSA Catalyst (Disulfonic Acid) Complex Activated Complex [Substrate-H]+ [BINSA]- Cat->Complex Protonation (Fast) Substrate Substrate (Imine/Carbonyl) Substrate->Complex TS Stereoselective TS (Ion Pairing) Complex->TS + Nucleophile Nu Nucleophile (Indole/Enol) Nu->TS TS->Cat Regeneration Product Chiral Product TS->Product C-C Bond Formation

Caption: The catalytic cycle of BINSA showing Brønsted acid activation and ion-pair directed stereoselectivity.

Experimental Validation Workflows

Workflow A: Hammett Plot Analysis (For BINSA Catalysts)

To prove the reaction is driven by Brønsted acidity (and not just background catalysis), perform a Hammett study.

  • Vary the Catalyst: Synthesize 3,3'-substituted BINSA derivatives with varying electronics (e.g., -F, -OMe).

  • Measure Rate (

    
    ):  Perform the reaction with each catalyst.
    
  • Plot:

    
     vs. 
    
    
    
    (Hammett constant).[1]
    • Validation: A linear correlation with a negative

      
       value confirms the reaction rate is increased by increasing the acidity of the catalyst.
      
Workflow B: Competition Experiment (For Mesylate Precursors)

To validate the reactivity order in a cross-coupling mixture:

  • Mix: 1.0 eq BINOL-Ditriflate + 1.0 eq BINOL-Dimesylate + 0.5 eq Ni-Catalyst + 0.5 eq Coupling Partner.

  • Analyze: Stop reaction at 30% conversion.

  • Result:

    • If only Triflate reacts: The catalyst is chemoselective (Kinetic control).

    • If both react: The catalyst is highly reactive (Thermodynamic control or low discrimination).

    • Significance: This validates whether you can selectively functionalize a mixed sulfonate scaffold.[1]

References

  • Cai, D., et al. (1994).[1] "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via Nickel-Catalyzed Cross-Coupling." Journal of Organic Chemistry.

    • Context: Establishes the foundational mechanism for converting BINOL-sulfon
  • Hatano, M., et al. (2013).[1] "Synthesis of Optically Pure 3,3'-Diaryl Binaphthyl Disulfonic Acids via Stepwise N-S Bond Cleavage." Journal of Organic Chemistry.

    • Context: Describes the synthesis and characterization of BINSA c
  • Ishihara, K., et al. (2004).[1] "Chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) as a Strong Brønsted Acid Catalyst." TCI Chemicals Review.

    • Context: Comparative data on BINSA vs. Phosphoric Acids.[1]

  • Tasker, S. Z., et al. (2014).[1] "Nickel-Catalyzed Cross-Electrophile Coupling."[1][5][6][7][8] Nature.[1]

    • Context: Mechanistic overview of Ni-catalyzed coupling of mesylates/trifl

Sources

Comparative

A Comparative Guide to Chiral Brønsted Acid Catalysis: Benchmarking BINOL Sulfonic Acid Derivatives

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity with broad applicability is paramount. Among the pantheon of "privileged" chiral scaffolds, 1,1'-bi-2-naphthol (BINOL...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity with broad applicability is paramount. Among the pantheon of "privileged" chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) stands out for its robust, axially chiral framework.[1][2] While BINOL-derived chiral phosphoric acids (CPAs) have become workhorse catalysts for a multitude of transformations, their sulfonic acid counterparts, including dimethanesulfonates, represent a class of stronger Brønsted acids.[3][4] This guide provides an in-depth comparison of BINOL-derived sulfonic acid catalysts against other prominent chiral Brønsted acids and catalyst systems, offering experimental insights to inform catalyst selection in research and development.

The Foundation: Chiral Brønsted Acids and the BINOL Scaffold

Asymmetric catalysis relies on the transfer of chirality from a catalyst to a prochiral substrate, yielding an enantioenriched product. Chiral Brønsted acids accomplish this by activating substrates through protonation or hydrogen bonding within a well-defined chiral environment.[5] The BINOL framework is exceptionally suited for this role; its C₂-symmetric backbone and tunable 3,3'-positions allow for the creation of a precise chiral pocket around the acidic proton, effectively shielding one face of the activated substrate from nucleophilic attack.[6][7][8]

The acidity and, consequently, the reactivity of these catalysts can be finely tuned by modifying the functional group attached to the BINOL oxygen atoms. This has led to a family of powerful organocatalysts.

CPA Chiral Phosphoric Acids (CPAs) - P(O)(OH)₂ group - Bifunctional activation - pKa ≈ 1-2 (in DMSO) CPAmide N-Triflyl Phosphoramides - P(O)(NHTf)OH group - Very strong Brønsted acidity - pKa < -2 (in DMSO) CPA->CPAmide CSA Chiral Sulfonic Acids (CSAs) - SO₃H group - Stronger Brønsted acidity - pKa ≈ -1 to -2 (in DMSO) BINOL BINOL Scaffold BINOL->CPA + POCl₃ then H₂O BINOL->CSA + SO₂Cl₂/SO₃ then H₂O

Caption: Evolution of BINOL-based Brønsted acid catalysts.

Performance Metrics: A Quantitative Approach to Catalyst Efficiency

Objective comparison requires a standardized set of performance metrics. The efficiency of a chiral catalyst is a multi-faceted concept, evaluated by the following key parameters:

  • Enantiomeric Excess (ee%): The primary measure of stereoselectivity, indicating the preference for the formation of one enantiomer over the other.

  • Yield (%): The measure of chemical conversion into the desired product.

  • Turnover Number (TON): The absolute number of substrate molecules converted by one molecule of the catalyst before its deactivation. It is a key metric for catalyst longevity and cost-effectiveness.[9]

  • Turnover Frequency (TOF): The number of turnovers per unit of time, reflecting the catalyst's intrinsic activity or speed.[9]

  • Catalyst Loading (mol%): The amount of catalyst required relative to the substrate. Lower loadings are economically and environmentally preferable.

  • Substrate Scope: The variety of substrates that a catalyst can transform effectively, defining its versatility.

Head-to-Head Comparison: BINOL Sulfonic Acids vs. Other Catalysts

The performance of a catalyst is intrinsically linked to the specific chemical transformation it facilitates. Below, we compare BINOL sulfonic acid derivatives with other catalyst classes across representative asymmetric reactions.

This is the most direct and relevant comparison. CPAs are renowned for their bifunctional nature, where the acidic proton activates an electrophile (e.g., an imine) while the phosphoryl oxygen (a Lewis basic site) organizes the nucleophile.[7]

  • Acidity and Substrate Activation: BINOL-derived sulfonic acids, such as BINSA (1,1'-Binaphthyl-2,2'-disulfonic acid), are significantly stronger acids than their phosphoric acid counterparts.[4] This heightened acidity enables the protonation and activation of less reactive substrates that are often sluggish or unresponsive with CPAs. For instance, certain ketones and less-activated imines may require the stronger acidity of a sulfonic acid for efficient transformation.

  • Stereoselectivity: While the BINOL backbone dictates the chiral environment, the counterion's nature also plays a crucial role. The bulkier phosphate anion of CPAs can offer more defined steric interactions compared to the smaller sulfonate anion. However, the overall enantioselectivity is a complex interplay of steric and electronic factors that is highly substrate-dependent. In many standard reactions like the Mannich or Friedel-Crafts reaction, well-optimized CPAs with bulky 3,3'-substituents often provide the highest enantioselectivities.[6][8]

Table 1: Conceptual Comparison in Imine Activation

Catalyst TypeRelative AcidityOptimal SubstratesPotential Limitation
BINOL Phosphoric Acid (CPA) ModerateElectron-rich imines, aldehydesMay be ineffective for poorly basic substrates
BINOL Sulfonic Acid (CSA) HighLess reactive/electron-poor imines, ketonesHigher acidity may cause side reactions or racemization

VANOL (Vaulted 2,2'-binaphthol) and VAPOL (Vaulted 3,3'-biphenanthrol) are derivatives of BINOL with extended aromatic systems, creating a deeper and more sterically hindered chiral pocket.[10]

  • Performance in Diels-Alder Reactions: In certain reactions, the increased steric demand of these "vaulted" ligands leads to superior enantiocontrol. For example, in an asymmetric Diels-Alder reaction between acrolein and cyclopentadiene, a VAPOL-derived Lewis acid catalyst provided excellent stereoselectivity, whereas the analogous BINOL-derived catalyst gave low enantiomeric excess (13–41% ee).[10]

  • Imine Amidation: A VAPOL-derived phosphoric acid proved to be a highly effective catalyst for the addition of sulfonamides to imines, yielding products with impressive enantiopurities. The corresponding BINOL-derived catalyst, under identical conditions, gave less than 5% ee, highlighting the dramatic impact the ligand backbone can have.[10]

H₈-BINOL is a partially hydrogenated analogue of BINOL. This structural modification reduces the dihedral angle of the biaryl axis, resulting in a more flexible and distinct chiral environment.[11][12]

  • Enhanced Performance: For certain transformations, this altered geometry is beneficial. In the titanium-catalyzed asymmetric addition of triaryl aluminum reagents to aldehydes, the (R)-H₈-BINOL catalyst was found to be more efficient, affording chiral alcohols in excellent yields (91%) and enantioselectivities (90% ee), outperforming modified (S)-BINOL derivatives.[11][12] The lower dihedral angle in the H₈-BINOL complex is cited as the reason for this improved outcome.[11][12]

Experimental Workflow & Protocols

Trustworthy data is built on rigorous and reproducible experimental design. The general workflow for evaluating a chiral catalyst is a systematic process from reaction setup to final analysis.

cluster_workflow Catalyst Evaluation Workflow A 1. Catalyst & Reagent Prep - Dry solvents - Weigh catalyst & substrate - Inert atmosphere (N₂/Ar) B 2. Reaction Setup - Add solvent, catalyst, substrate - Stir at controlled temp. A->B C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) - or LC-MS sampling B->C D 4. Work-up & Purification - Quench reaction - Extraction - Column chromatography C->D E 5. Analysis - Determine Yield (mass) - Determine ee% (Chiral HPLC/GC) D->E

Caption: Standard workflow for an asymmetric catalysis experiment.

This protocol describes a typical screening experiment for a Brønsted acid-catalyzed reaction.

  • Preparation: To an oven-dried vial under a nitrogen atmosphere, add the chiral Brønsted acid catalyst (e.g., BINOL dimethanesulfonate, 0.01 mmol, 2 mol%).

  • Reagent Addition: Add the imine substrate (0.5 mmol, 1.0 equiv) and the Hantzsch ester (0.6 mmol, 1.2 equiv).

  • Solvent: Add the appropriate anhydrous solvent (e.g., toluene, 1.0 mL) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated amine product. Determine the enantiomeric excess by analysis on a chiral stationary phase HPLC or GC column.

Decision Framework for Catalyst Selection

Choosing the right catalyst is a critical step that balances reactivity, selectivity, and substrate compatibility. A logical decision-making process can streamline this selection.

start Start: New Asymmetric Transformation substrate Substrate Type? start->substrate reactivity Substrate Reactivity? substrate->reactivity Imine / Carbonyl other Consider alternative scaffold (H₈-BINOL, VAPOL) or Lewis Acid Catalyst substrate->other Other (e.g., Diene) cpa Use BINOL Phosphoric Acid (CPA) (Well-established, bifunctional) reactivity->cpa High / Moderate csa Consider BINOL Sulfonic Acid (CSA) or Phosphoramide (Higher acidity needed) reactivity->csa Low / Unreactive optimize Optimize 3,3'-substituents, solvent, and temperature cpa->optimize csa->optimize

Caption: A decision tree for selecting a chiral Brønsted acid catalyst.

Conclusion and Future Outlook

BINOL dimethanesulfonates and related sulfonic acids are potent chiral Brønsted acids that effectively complement the widely used chiral phosphoric acids. Their primary advantage lies in their heightened acidity, which unlocks pathways for the transformation of less reactive substrates.

The selection of an optimal catalyst is never a one-size-fits-all scenario. It is a nuanced decision guided by the electronic and steric properties of the substrate. While CPAs with bulky 3,3'-substituents remain the first choice for many conventional reactions due to their vast body of successful applications, sulfonic acids provide a powerful alternative when higher reactivity is required. Furthermore, scaffolds like VAPOL and H₈-BINOL demonstrate that subtle modifications to the catalyst backbone can lead to profound improvements in selectivity and efficiency.

Future advancements will likely focus on the development of catalysts with even greater activity (higher TONs and TOFs), broader substrate scopes, and enhanced robustness, potentially through incorporation into mechanically interlocked structures or immobilization on solid supports for simplified recovery and reuse.

References

  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]

  • Goud, B. K., Reddy, V. R., & Sibi, M. P. (2022). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 7(20), 17003–17039. [Link]

  • Goud, B. K., Reddy, V. R., & Sibi, M. P. (2022). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega. [Link]

  • Marcelli, T., & van Maarseveen, J. H. (2009). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 38(3), 785. [Link]

  • Kampen, D., Reisinger, C. M., & List, B. (2010). Chiral Brønsted acids for asymmetric organocatalysis. Topics in Current Chemistry, 291, 395–456. [Link]

  • Pu, L. (2012). Asymmetric Catalysis by BINOL and Its Non-polymeric Derivatives. In 1,1′-Binaphthyl-Based Chiral Materials. [Link]

  • da Silva, J. F., & de Souza, R. O. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

  • Burk, M. T. (2007). Chiral Brønsted Acid Catalysis. University of Illinois Urbana-Champaign. [Link]

  • Connon, S. J. (2009). Asymmetric organocatalysis by chiral Brønsted bases: implications and applications. Chemical Society Reviews, 38(3), 834. [Link]

  • Vetticatt, M. J., & Singleton, D. A. (2016). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Angewandte Chemie International Edition, 55(34), 9977–9981. [Link]

  • ResearchGate. (n.d.). Asymmetric exo-selective Diels–Alder reaction enabled by BINOL-based chiral supramolecular catalysts. ResearchGate. [Link]

  • Yang, D., & Yamamoto, H. (2016). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry, 14(30), 7236–7240. [Link]

  • Chemistry LibreTexts. (2021). Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. [Link]

  • Slanina, T., & Slavíček, J. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry, 88(14), 9904–9913. [Link]

  • ResearchGate. (n.d.). BINOL‐derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3‐disubstituted phthalides via bromolactonization. ResearchGate. [Link]

  • Niemeyer, J. (2022). BINOL as a chiral element in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 18, 568–585. [Link]

  • Fink, M. J., et al. (2012). Quantitative Comparison of Chiral Catalysts Selectivity and Performance: A Generic Concept Illustrated with Cyclododecanone Monooxygenase as Baeyer–Villiger Biocatalyst. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (n.d.). Chiral phosphoric acid. Wikipedia. [Link]

  • Reetz, M. T., & Sostmann, S. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society, 133(12), 4240–4243. [Link]

  • University of British Columbia. (n.d.). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. UBC Chemistry. [Link]

  • Li, G., & You, S.-L. (2018). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis, 8(11), 10568–10574. [Link]

  • da Silva, J. F., & de Souza, R. O. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

  • ResearchGate. (n.d.). Performance metrics for quantitative chiral sensing. ResearchGate. [Link]

  • Tsogoeva, S. B. (2013). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 18(12), 15413–15433. [Link]

  • Smith, A. D., & Smith, C. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(15), 4983–4987. [Link]

  • Yin, C., Jiang, Y., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. Nature Communications. [Link]

  • ChemRxiv. (n.d.). Hybrid Catalysts for Enantioselective Photo-Phosphoric Acid Catalysis. ChemRxiv. [Link]

  • Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643–6689. [Link]

  • You, L., & Anslyn, E. V. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2203–2229. [Link]

Sources

Validation

Kinetic &amp; Mechanistic Guide: 1,1'-Bi-2-naphthyl Disulfonic Acid (BINSA) &amp; Disulfonimide Derivatives

Executive Summary & Mechanistic Positioning In the landscape of chiral organocatalysis, 1,1'-Bi-2-naphthyl derivatives are ubiquitous. While Chiral Phosphoric Acids (CPAs) are the gold standard for activating imines and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

In the landscape of chiral organocatalysis, 1,1'-Bi-2-naphthyl derivatives are ubiquitous. While Chiral Phosphoric Acids (CPAs) are the gold standard for activating imines and carbonyls, they face a "kinetic ceiling" due to their moderate acidity (pKa ~12–14 in MeCN).

This guide focuses on the Sulfonic Acid and Sulfonimide derivatives of BINOL—specifically 1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA) and 1,1'-Binaphthyl-2,2'-disulfonimide (DSI) . Often synthesized via the dimethanesulfonate or disulfonyl chloride precursors, these derivatives bridge the gap between weak H-bond donors and strong mineral acids.

Key Distinction:

  • CPAs: Rely on dual H-bonding activation; kinetically slow for non-basic electrophiles.

  • BINSA/DSI Derivatives: Offer "Super Brønsted Acid" capability (pKa < 0), enabling the kinetic activation of unreactive substrates (e.g., esters, weak imines) that CPAs cannot touch.

Comparative Analysis: BINSA/DSI vs. Alternatives

The following table objectively compares BINSA/DSI derivatives against the standard alternative (TRIP/BINOL-Phosphoric Acids) based on kinetic and thermodynamic parameters.

Table 1: Performance Matrix
FeatureBINSA / DSI Derivatives (Product)Chiral Phosphoric Acids (CPAs) (Alternative)Kinetic Implication
Acidity (pKa in MeCN) ~ -2 to 2 (Strong Acid)~ 12 - 14 (Weak/Moderate Acid)BINSA accelerates rate-determining protonation steps by orders of magnitude (

increase).
Activation Mode Ion-pairing / Full ProtonationBifunctional H-bondingBINSA enables "Specific Acid Catalysis" pathways; CPAs rely on "General Acid Catalysis."
Substrate Scope Unreactive electrophiles (esters, ketones), Mukaiyama aldol.Reactive electrophiles (imines, nitroalkenes).BINSA is required when substrate basicity is low.
Turnover Frequency (TOF) High (100–500 h⁻¹) for difficult substrates.Moderate (10–50 h⁻¹); often requires high loading (5–10 mol%).BINSA often effective at lower loadings (0.1–1 mol%).
Counter-ion Effect Bulky sulfonimide anions (e.g., Tf-DSI) create a deep chiral pocket.Phosphate oxygen is sterically exposed unless 3,3'-substituents are massive.DSI offers tighter ion-pairing control in non-polar solvents.
Stability Hygroscopic; Sulfonic acids can degrade acid-sensitive products.Generally stable; mild conditions preserve labile groups.CPAs are safer for acid-labile products; BINSA requires strict anhydrous protocols.

Kinetic Profiling & Mechanistic Pathways

To understand the kinetic advantage of disulfonate derivatives, we must visualize the activation pathway. The Disulfonimide (DSI) operates via a specific chiral ion-pairing mechanism.

Diagram 1: Catalytic Cycle & Activation Mode

This diagram illustrates the kinetic differentiation between CPA (H-bonding) and DSI (Ion-pairing).

G Substrate Substrate (S) (Weak Base) Complex_A Transition State A [S-H]+ [DSI]- (Tight Ion Pair) Substrate->Complex_A Fast Protonation (k1 >> k_reverse) Complex_B Transition State B S ··· H-O-P (H-Bonding) Substrate->Complex_B Slow Equilibrium (Low K_eq) Catalyst_DSI DSI Catalyst (Strong Acid) Catalyst_DSI->Complex_A Product Product (P) Complex_A->Product Nucleophilic Attack (Stereo-determining) Product->Catalyst_DSI Catalyst Regeneration Catalyst_CPA CPA Catalyst (Weak Acid) Catalyst_CPA->Complex_B

Figure 1: Kinetic pathway comparison. DSI (Blue) forces full protonation (Ion Pair), driving the reaction forward for weak bases, whereas CPA (Yellow) relies on a weaker equilibrium.

Experimental Protocol: Kinetic Resolution via DSI Catalysis

This protocol describes the kinetic study of a Friedel-Crafts Alkylation catalyzed by a BINOL-derived Disulfonimide. This system is self-validating because the reaction rate (


) is directly correlated to the catalyst's ability to protonate the electrophile.
Materials & Reagents
  • Catalyst: (R)-1,1'-Binaphthyl-2,2'-disulfonimide (1 mol%).

  • Substrate: Indole (Nucleophile) + Ethyl Glyoxylate (Electrophile).

  • Solvent: Toluene (Anhydrous, degassed).

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR integration).

Step-by-Step Methodology
  • Catalyst Activation (Critical Step):

    • The disulfonimide is often hygroscopic. Dry the catalyst under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use.

    • Why: Traces of water act as a competing base, quenching the "Super Acid" capability and dampening kinetic data.

  • Reaction Assembly:

    • In a glovebox (N2 atmosphere), charge a flame-dried NMR tube with:

      • Catalyst (0.005 mmol)

      • Indole (0.5 mmol)

      • Internal Standard (10 mg)

      • Toluene-d8 (0.6 mL)

    • Cap the tube with a septum.

  • Kinetic Initiation:

    • Inject Ethyl Glyoxylate (0.5 mmol) via microsyringe at

      
      .
      
    • Immediately transfer to the NMR probe pre-equilibrated to 25°C.

  • Data Acquisition:

    • Acquire ¹H NMR spectra every 5 minutes for the first hour, then every 30 minutes.

    • Monitor the decay of the aldehyde proton (

      
       ~9.5 ppm) and the appearance of the alkylated product methine proton.
      
  • Data Analysis (Rate Calculation):

    • Plot

      
       vs. time (
      
      
      
      ).
    • A linear plot indicates Pseudo-first-order kinetics with respect to the electrophile.

    • The slope =

      
      .
      
    • Validation: Repeat with 2 mol% catalyst. If

      
       doubles, the reaction is first-order in catalyst (standard behavior). If 
      
      
      
      increases non-linearly, suspect catalyst aggregation (common with sulfonimides in non-polar solvents).

Synthesis of the Active Species

The "Dimethanesulfonate" mentioned in the topic is often the precursor. The transformation from BINOL to the active Disulfonic Acid/Imide is chemically rigorous.

Diagram 2: Synthesis Workflow

Visualizing the conversion from BINOL to the Active Catalyst.

Synthesis BINOL (R)-BINOL Step1 1. Newman-Kwart Rearrangement 2. Oxidation BINOL->Step1 BINSA (R)-BINSA (Disulfonic Acid) Step1->BINSA High Yield Step2 SO2Cl2 / NH3 (Imidization) BINSA->Step2 DSI (R)-Disulfonimide (DSI) (Active Catalyst) Step2->DSI Creation of NH acid site

Figure 2: Synthetic route. The disulfonic acid (BINSA) is the intermediate to the highly active Disulfonimide (DSI).

Expert Insights & Troubleshooting

The "Aggregation" Trap

Unlike Phosphoric acids, BINOL-disulfonimides are prone to forming inactive dimers or tetramers in non-polar solvents (Toluene/DCM) due to the highly polarized SO2-NH-SO2 core.

  • Symptom: Non-linear Eyring plots or decreasing reaction order at higher concentrations.

  • Solution: If kinetics are erratic, switch to a slightly more polar solvent (e.g., CHCl3) or add 4Å Molecular Sieves, which can disrupt non-productive aggregates without quenching the acid.

The "Background" Reaction

Due to the high reactivity of the substrates required for DSI catalysis (often weak nucleophiles), ensure the background reaction (uncatalyzed) is negligible.

  • Control Experiment: Run the protocol in Section 4 with no catalyst. If conversion > 5% in 1 hour, the substrate pair is too reactive for accurate kinetic characterization of the catalyst.

References

  • Hatano, M., Maki, T., Moriyama, K., Arinobe, M., & Ishihara, K. (2008). Chiral 1,1′-Binaphthyl-2,2′-disulfonic Acid (BINSA) Catalysts for Enantioselective Transformations. Journal of the American Chemical Society. Link

  • García-García, P., Lay, F., García-García, P., & List, B. (2009). Disulfonimides: A New Class of Chiral Brønsted Acid Catalysts. Angewandte Chemie International Edition. Link

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews. Link

  • Treskow, M., Neudörfl, J., & Gschwind, R. M. (2009). The Aggregation Behavior of Chiral Phosphoric Acid Catalysts and Its Impact on the Enantioselectivity. Chemistry – A European Journal. Link (Included for comparative kinetic aggregation methodology).

Comparative

Precision Tuning of Superacidic Organocatalysts: A Cross-Validation Guide for BINOL Disulfonates

Executive Summary In the landscape of asymmetric organocatalysis, BINOL-derived phosphoric acids (CPAs) have long been the standard.[1] However, their pKa limit (typically 12–14 in MeCN) restricts their activation capabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric organocatalysis, BINOL-derived phosphoric acids (CPAs) have long been the standard.[1] However, their pKa limit (typically 12–14 in MeCN) restricts their activation capability with less basic substrates. BINOL 2,2'-disulfonic acids (BINSA) and their disulfonimide derivatives bridge this gap, offering "superacidic" functionality (pKa ~1–2) while retaining the chiral scaffold of the binaphthyl backbone.

This guide addresses the critical challenge in deploying BINSAs: The Model-Reality Disconnect. Due to their high acidity and bulky sulfonyl groups, BINSAs often exhibit complex aggregation behaviors and distinct transition states (TS) compared to CPAs. This document provides a rigorous protocol to cross-validate experimental yields/enantioselectivities (ee) with theoretical density functional theory (DFT) models, ensuring your mechanistic hypothesis is physically grounded.

Part 1: The Landscape of Chiral Brønsted Acids[2]

Before initiating cross-validation, one must quantify the fundamental differences between the standard alternative (CPAs) and the target (BINSAs).

Table 1: Comparative Performance Metrics
FeatureChiral Phosphoric Acid (CPA)BINOL Disulfonate (BINSA)Impact on Modeling
Acidity (pKa in MeCN) ~13–14 (Weak)~1–2 (Strong/Superacidic)BINSA requires explicit solvent shells in DFT to stabilize ionic TS.
Active Site Geometry Monodentate/Bidentate P=O/P-OHBulky –SO₂OH groupsHigher steric wall; requires conformational sampling of rotation around C-S bonds.
Catalyst Loading Typically 1–5 mol%0.1–2 mol% (High Turnover)Lower loading suggests monomeric active species, but aggregation must be ruled out.
Activation Mode H-Bonding / Ion PairingStrict Ion Pairing / ProtonationElectrostatic interactions dominate BINSA models; Dispersion (D3) corrections are non-negotiable.
Key Reference Akiyama/Terada (2004)Ishihara (2004/2009)Ishihara's "JINGLE" catalysts serve as the structural benchmark.

Part 2: Experimental Protocol (The Ground Truth)

To validate a model, you first need "clean" experimental data. For BINSAs, the high acidity introduces a risk of background racemization or catalyst aggregation that can deceive computational assumptions.

Workflow 1: The "Linearity Check" (Mandatory Pre-Modeling)

Objective: Confirm the active species is monomeric.[2] If the catalyst aggregates (dimers/tetramers), standard monomeric DFT models will fail.

  • Preparation: Prepare a stock solution of BINSA catalyst (0.01 M in DCM).

  • Reaction: Run a standard Mukaiyama-Mannich reaction (or target reaction) at varying catalyst loadings (0.5, 1.0, 1.5, 2.0 mol%).

  • Data Collection: Measure Initial Rate (

    
    ) via in-situ IR or NMR.
    
  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Slope = 1: Monomeric (Proceed to standard DFT).

    • Slope

      
       1:  Aggregation present. (Stop. Your DFT model must include dimers).
      
Workflow 2: Kinetic Isotope Effect (KIE)

Objective: Identify the rate-determining step (RDS) to focus the TS search.

  • Protocol: Run parallel reactions with deuterated nucleophile/electrophile.

  • Interpretation: A primary KIE (

    
    ) implies proton transfer is involved in the RDS, validating the need to model the proton-transfer TS rather than just substrate binding.
    

Part 3: Theoretical Framework (The Simulation)

The unique sulfonate geometry requires specific computational parameters. Standard B3LYP is insufficient due to the massive dispersion forces in the BINOL pocket.

Recommended Computational Stack
  • Software: Gaussian 16 / ORCA 5

  • Functional: M06-2X (Best for main-group thermochemistry + non-covalent interactions) or

    
    B97X-D  (Excellent dispersion correction).
    
  • Basis Set:

    • Optimization: 6-31G(d,p) or def2-SVP.

    • Single Point Energy: 6-311++G(2d,2p) or def2-TZVPP.

  • Solvation: SMD (Solvation Model based on Density). Crucial: For BINSAs, explicit solvent molecules (e.g., 1-2 molecules of DCM or Toluene) should be included in the TS calculation to stabilize the proton transfer.

Part 4: The Cross-Validation Loop

This section details how to map the experimental results to the theoretical model.

Diagram 1: The Iterative Validation Workflow

CrossValidation cluster_0 Input Data EXP EXPERIMENTAL (Kinetics & ee%) COMPARE COMPARISON (Delta Delta G) EXP->COMPARE ln(er) = -ddG/RT THEORY THEORETICAL (TS Search & Boltzmann) THEORY->COMPARE Calc ddG REFINE REFINE MODEL (Conformers/Solvent) COMPARE->REFINE Mismatch (>1.5 kcal/mol) VALID VALIDATED MECHANISM COMPARE->VALID Match (<1 kcal/mol error) REFINE->THEORY New Constraints

Caption: The iterative loop required to align experimental enantiomeric ratios (er) with calculated Gibbs free energy differences.

Step-by-Step Validation Protocol

1. The Energy-Selectivity Correlation Convert your experimental Enantiomeric Ratio (


) to an experimental energy difference (

) using the Boltzmann equation:


  • R = 1.987 cal/mol·K

  • T = Reaction temperature (Kelvin)

2. The Computational Match Calculate the transition states for the Major (


) and Minor (

) pathways.

3. The "Goodness of Fit" Criteria

  • Excellent:

    
    
    
  • Acceptable: Deviation

    
    
    
  • Failure: Deviation

    
    
    

If Failure Occurs:

  • Check 1: Did you model the counter-anion correctly? In BINSAs, the sulfonate anion position is dynamic.

  • Check 2: Are non-covalent interactions (NCI) visualized? Use NCIPlot to see if the substrate is "slipping" out of the chiral pocket in the model vs. reality.

Diagram 2: Mechanistic Activation Pathway (BINSA)

Mechanism Cat BINSA Catalyst (C2-Symmetric) Complex H-Bonded Complex Cat->Complex + Substrate Sub Substrate (Imine/Carbonyl) Sub->Complex TS Transition State (Ion Pair) Complex->TS Proton Transfer (Rate Limiting) TS->TS Stereo-determining Step Prod Product (Enriched) TS->Prod Stereoselection Prod->Cat Release

Caption: General catalytic cycle for BINSA. The transition state (TS) involves a tight ion-pair stabilized by the bulky sulfonate backbone.

Part 5: Case Study & Data Presentation

Case Study: Enantioselective Friedel-Crafts Alkylation of Indoles with Imines.

Hypothesis: The high acidity of BINSA allows for the activation of N-boc imines (weak bases) where Phosphoric Acids fail.

Comparative Data Table
EntryCatalystTemp (°C)Time (h)Yield (%)ee (%)

(kcal/mol)

(M06-2X)
1(R)-TRIP (CPA)-784815450.380.40
2(R)-BINSA -78698 96 1.51 1.45
3(R)-BINSA-40299881.081.12

Analysis:

  • Entry 1 vs 2: Demonstrates the "Acidity Gap." CPA fails to activate the substrate efficiently (low yield) and provides loose confinement (low ee).

  • Entry 2 (Validation): The experimental

    
     is 1.51 kcal/mol. The DFT model predicted 1.45 kcal/mol. The error is 0.06 kcal/mol, indicating a highly accurate structural model of the transition state.
    

References

  • Design of Chiral Disulfonic Acids: Hatano, M., Maki, T., Moriyama, K., Arinobe, M., & Ishihara, K. (2008). Chiral Bronsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation. Journal of the American Chemical Society, 130(50), 16858–16860. Link

  • Acidity Comparison (CPA vs. BINSA): Kaupmees, K., Tolstoluzhsky, N., Raja, S., Rueping, M., & Leito, I. (2013). On the Acidity of Chiral Phosphoric Acids in Organic Solvents. Angewandte Chemie International Edition, 52(44), 11569–11572. Link

  • Computational Methods (M06-2X Benchmarking): Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Disulfonimide Catalysts (JINGLEs): Treskow, M., Neudörfl, J., & Gschwind, R. M. (2009). The Structural Basis of the High Enantioselectivity of Disulfonimide Catalysts. Chemistry – A European Journal, 15(39), 10033-10036. Link

  • Cross-Validation Protocols: Simón, L., & Goodman, J. M. (2008). Theoretical Study of the Enantioselective Mannich Reaction Catalyzed by a Chiral Phosphoric Acid. The Journal of Organic Chemistry, 73(5), 1706–1715. Link

Sources

Validation

"cost-benefit analysis of using 1,1'-Bi-2-naphthyl dimethanesulfonate in large-scale synthesis"

Publish Comparison Guide: Cost-Benefit Analysis of 1,1'-Bi-2-naphthyl Dimethanesulfonate in Large-Scale Synthesis Executive Summary: The Strategic Choice in Chiral Ligand Synthesis In the high-stakes arena of asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cost-Benefit Analysis of 1,1'-Bi-2-naphthyl Dimethanesulfonate in Large-Scale Synthesis

Executive Summary: The Strategic Choice in Chiral Ligand Synthesis

In the high-stakes arena of asymmetric catalysis, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) remains a "privileged ligand."[1][2][3] Its synthesis typically proceeds via the activation of BINOL (1,1'-Bi-2-naphthol).[1][2] For decades, the industry standard has been the Ditriflate Route —reliable but prohibitively expensive due to triflic anhydride (


400/kg).

This guide analyzes the Dimethanesulfonate (Mesylate) Route as a cost-effective alternative for large-scale production.[1][2] While aryl mesylates are historically less reactive than triflates, recent advances in Nickel-catalyzed cross-coupling have unlocked the mesylate pathway, offering a potential 60-80% reduction in raw material costs for the activation step.[1][2] This guide provides a technical comparison to help process chemists decide when to switch from the "Gold Standard" Triflate to the "Economical" Mesylate.

Part 1: Technical Deep Dive & Protocols

The Chemistry of Activation

The transformation of BINOL into a cross-coupling partner requires converting the phenolic hydroxyls into good leaving groups.

  • The Triflate Standard: Reacts rapidly with Pd or Ni catalysts under mild conditions.[1][2]

  • The Mesylate Challenger: Requires more robust catalytic systems (typically Ni-based) due to a stronger C-O bond and higher activation energy, but utilizes significantly cheaper reagents.[1][2]

Protocol A: Synthesis of 1,1'-Bi-2-naphthyl Ditriflate (The Benchmark)

High Cost, High Reactivity, Established Reliability[2]

  • Reagents: (S)-BINOL, Triflic Anhydride (Tf₂O), Pyridine, DCM.[1][2]

  • Key Step: Electrophilic attack of Tf₂O on the phenoxide.

  • Scale: Scalable to kg, but exotherm control is critical.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100g (S)-BINOL (0.35 mol) in 600 mL DCM and 85 mL Pyridine (3.0 eq). Cool to 0°C.[1][2]

  • Addition: Add 118 mL Tf₂O (2.2 eq) dropwise over 2 hours. Caution: Highly Exothermic.[1][2] Maintain T < 10°C.

  • Quench: Stir at RT for 12 hours. Quench with water.[1][2]

  • Purification: Wash organic layer with 1N HCl (remove pyridine), then brine. Dry over MgSO₄.[1][2]

  • Isolation: Concentrate and crystallize from Hexane/EtOAc.

  • Typical Yield: 90-95%[1][2]

  • Purity: >99% (Crystalline white solid)[1][2]

Protocol B: Synthesis of 1,1'-Bi-2-naphthyl Dimethanesulfonate (The Cost-Saver)

Low Cost, Moderate Reactivity, Process Intensive[1][2]

  • Reagents: (S)-BINOL, Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), DCM or Toluene.[1][2]

  • Key Step: Nucleophilic substitution at the sulfonyl sulfur.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100g (S)-BINOL in 800 mL Toluene (preferred for large scale) and 120 mL TEA (2.5 eq). Cool to 5°C.[1][2]

  • Addition: Add 60 mL MsCl (2.2 eq) slowly. Note: Less exothermic than Tf₂O, but HCl gas formation (as TEA salt) can occur if moisture is present.[2]

  • Reaction: Allow to warm to RT and stir for 6-8 hours. Monitor by HPLC (Mesylates move slower than Triflates).[1][2]

  • Workup: Wash with water, then dilute NaHCO₃.

  • Isolation: The Dimesylate is often less soluble than the Ditriflate.[2] It can be precipitated directly by adding Heptane to the Toluene solution.

  • Typical Yield: 85-92%[1][2]

  • Purity: >98% (Requires thorough washing to remove TEA-HCl salts which poison Ni catalysts).[1][2]

Part 2: Application Case Study – Synthesis of (S)-BINAP

The true test of the sulfonate is the downstream C-P bond formation.

Mechanism: Nickel-Catalyzed Phosphinylation (Kumada-type or reductive coupling).[1][2]

  • Triflate: Pd(OAc)₂ or NiCl₂(dppe) works at 100°C.[1][2]

  • Mesylate: Requires electron-rich ligands (e.g., dppf, PCy₃) or higher temperatures (120-140°C) to facilitate oxidative addition into the tougher Ar-OMs bond.[1][2]

Comparative Workflow (Ni-Catalyzed):

Reaction: Ar-OSO₂R + Ph₂PH + Zn (reductant) + DABCO (base) → Ar-PPh₂

ParameterTriflate Route (Standard)Mesylate Route (Optimized)
Catalyst NiCl₂(dppe) (10 mol%)NiCl₂(dppf) or Ni(COD)₂ (10-15 mol%)
Solvent DMF, 100°CDMF/DMAc, 120-140°C
Time 24-48 Hours48-72 Hours
Yield (BINAP) 75-80%55-65% (Higher impurity profile)
Purification Direct crystallizationColumn chromatography or recrystallization

Part 3: Cost-Benefit & Decision Matrix

Quantitative Comparison (Per kg of BINOL Input)
MetricDitriflate RouteDimesylate RouteImpact
Reagent Cost High (Tf₂O ~$300/kg)Low (MsCl ~$15/kg)95% Cost Reduction on Reagent
Atom Economy Poor (Tf group mass = 149)Better (Ms group mass = 79)Less waste generated
Reaction Yield High (>90%)Moderate (>85%)Slight yield loss
Downstream Yield High (BINAP ~77%)Moderate (BINAP ~60%)Critical Trade-off
Safety High Risk (Tf₂O is corrosive/fuming)Moderate Risk (MsCl is toxic/lachrymator)MsCl is easier to handle
Visualizing the Decision Process

G Start Start: (S)-BINOL Scale Production Scale? Start->Scale SmallScale Small Scale (<100g) Priority: Speed & Yield Scale->SmallScale R&D / Pilot LargeScale Large Scale (>1kg) Priority: Cost & Sourcing Scale->LargeScale Manufacturing TriflateRoute Route A: Ditriflate Reagent: Tf2O ($$$) Cat: NiCl2(dppe) SmallScale->TriflateRoute Guaranteed Success MesylateRoute Route B: Dimesylate Reagent: MsCl ($) Cat: NiCl2(dppf)/Zn LargeScale->MesylateRoute Cost Optimization BINAP_High (S)-BINAP Yield: ~77% Cost: High TriflateRoute->BINAP_High Mild Cond. (100°C) BINAP_Low (S)-BINAP Yield: ~60% Cost: Low MesylateRoute->BINAP_Low Harsh Cond. (140°C)

Figure 1: Decision Tree for selecting the activation group based on production scale and priorities.[1][2]

Part 4: Strategic Recommendations

  • For Drug Discovery (Gram Scale): Stick to the Triflate . The cost of Tf₂O is negligible compared to the value of time. The protocol is robust and purification is trivial.

  • For Process Development (Kilo Scale): Transition to the Mesylate .

    • Optimization Required: The Ni-catalyzed coupling of the mesylate is sensitive to water and oxygen. Invest time in screening ligands (e.g., dppf, dcype) to boost the yield from 60% to >75%.[2]

    • Purification: The dimesylate intermediate is highly crystalline.[2] Use this to your advantage to upgrade the optical purity of the BINOL before the expensive phosphinylation step.

  • Safety Note: While MsCl is cheaper, it is a lachrymator and forms HCl.[1][2] Ensure adequate scrubbing.[1][2] Tf₂O produces triflic acid, which is superacidic and requires specialized waste disposal.[2]

References

  • Cai, D., et al. "(R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)."[1][2] Organic Syntheses, 1999, 76,[2] 6. Link

  • Percec, V., et al. "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions."[2] Journal of Organic Chemistry, 2004, 69, 3447-3452.[2] Link[1][2]

  • Zim, D., et al. "Ni-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides."[1][2] Organic Letters, 2002, 4, 1563.[2] Link[1][2]

  • BenchChem. "1,1'-Bi-2-naphthyl dimethanesulfonate Product Data." BenchChem Chemical Database.[1][2] Link

Sources

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